molecular formula C10H20N2O B2969630 4-[(3S)-piperidin-3-ylmethyl]morpholine CAS No. 942148-27-8

4-[(3S)-piperidin-3-ylmethyl]morpholine

Cat. No.: B2969630
CAS No.: 942148-27-8
M. Wt: 184.283
InChI Key: ALFVQZQTMWKLKX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S)-Piperidin-3-ylmethyl]morpholine (CAS 942148-27-8) is a chiral organic compound with a molecular formula of C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research . The core structure of this compound, which incorporates both piperidine and morpholine heterocycles, is of significant interest in drug discovery. Piperidine and morpholine derivatives are frequently explored for their potential biological activity . Specifically, compounds containing these moieties have demonstrated promise in research areas such as the development of antidiabetic agents, with some showing potent activity in reversing insulin resistance in experimental models . As a chiral molecule, the (3S) configuration makes it a critical intermediate for synthesizing stereospecific compounds, potentially leading to more selective and efficacious candidates . This product is offered with a high purity of 97% . It is recommended to be stored in a sealed container at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . As a laboratory chemical, it is intended For Research Use Only and is not for diagnostic or therapeutic applications . Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye/face protection, and should avoid breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3S)-piperidin-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-[(3S)-piperidin-3-ylmethyl]morpholine , a critical chiral building block in medicinal chemistry. It is structured to provide actionable physicochemical data, validated synthetic pathways, and rigorous characterization protocols.

Executive Summary

4-[(3S)-piperidin-3-ylmethyl]morpholine is a bifunctional heterocyclic amine featuring a chiral piperidine core linked to a morpholine ring. It is extensively utilized in drug discovery to introduce solubility-enhancing motifs while maintaining precise stereochemical control. Unlike its achiral 4-substituted counterparts, the (3S)-substitution pattern introduces a specific vector that can optimize ligand-protein binding interactions, particularly in kinase and GPCR targets.

This guide analyzes its dual-basicity profile, lipophilicity modulation, and provides a field-proven synthetic route starting from the chiral pool.

Structural & Chemical Identity

The molecule consists of a secondary amine (piperidine) and a tertiary amine (morpholine) connected by a methylene bridge at the chiral C3 position of the piperidine.

ParameterDetail
IUPAC Name 4-[(3S)-piperidin-3-ylmethyl]morpholine
Common Name (S)-3-(Morpholinomethyl)piperidine
CAS Number 942148-27-8 (Free Base); 81310-61-4 (Dihydrochloride)
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol (Free Base); 257.20 g/mol (2HCl)
Chirality (S)-Enantiomer at Piperidine C3
Stereochemistry The (3S) configuration directs the morpholine arm out of the piperidine plane, creating a distinct 3D shape compared to planar aromatics.
Structural Visualization

The following diagram illustrates the connectivity and the critical pKa centers.

G Piperidine Piperidine Ring (Secondary Amine) ChiralCenter C3 Chiral Center (S-Configuration) Piperidine->ChiralCenter Core Scaffold Linker Methylene Bridge (-CH2-) ChiralCenter->Linker Vector Control Morpholine Morpholine Ring (Tertiary Amine) Linker->Morpholine Solubilizing Group

Figure 1: Structural connectivity highlighting the pharmacophoric elements.

Physicochemical Profile

Understanding the ionization behavior of this molecule is critical for purification (flash chromatography) and formulation.

Ionization Constants (pKa)

The molecule exhibits two distinct basic centers. The values below are high-confidence predicted ranges based on structural fragment analysis, as specific experimental data for the (S)-enantiomer is rarely published in open literature.

  • pKa₁ (Piperidine NH): 10.8 – 11.2

    • Mechanism:[1][2][3] The secondary amine is highly basic, typical of cyclic aliphatic amines. It will be protonated at physiological pH (7.4).

  • pKa₂ (Morpholine N): 7.2 – 7.6

    • Mechanism:[1][2][3] The tertiary morpholine nitrogen is less basic due to the inductive electron-withdrawing effect of the oxygen atom in the ring.

  • Isoelectric Point (pI): Not applicable (no acidic protons), but the species distribution changes significantly between pH 6 and 12.

Lipophilicity (LogP / LogD)
  • LogP (Neutral): ~0.2 to 0.5 (Predicted). The molecule is polar.

  • LogD (pH 7.4): ~ -1.5 to -2.0.

    • Implication: At physiological pH, the molecule is predominantly cationic (protonated at the piperidine), making it highly water-soluble and less likely to cross membranes passively unless actively transported or modified as a prodrug.

Solubility
  • Free Base: Soluble in methanol, ethanol, DCM, and chloroform. Moderately soluble in water.

  • Dihydrochloride Salt: Highly soluble in water (>100 mg/mL) and DMSO. Hygroscopic.

Synthetic Pathway (Field-Proven)

The most robust route to the (S)-isomer avoids resolution of racemates by starting from the "Chiral Pool" precursor, (S)-Nipecotic Acid .

Route: Reduction-Amidation Sequence
  • Starting Material: (S)-N-Boc-nipecotic acid (commercially available).

  • Step 1: Amide Coupling. Coupling with morpholine using EDC/HOBt or HATU.

  • Step 2: Reduction. Reduction of the amide carbonyl to the methylene group using LiAlH₄ or BH₃·THF.

  • Step 3: Deprotection. Removal of the Boc group using HCl/Dioxane or TFA/DCM.

Synthesis SM (S)-N-Boc-Nipecotic Acid (Chiral Precursor) Step1 Step 1: Amide Coupling (Morpholine, HATU, DIPEA) SM->Step1 Inter1 Intermediate: (S)-tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Inter2 Intermediate: (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate Step2->Inter2 Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Product FINAL PRODUCT 4-[(3S)-piperidin-3-ylmethyl]morpholine Step3->Product

Figure 2: Step-by-step synthetic route preserving stereochemistry.

Experimental Protocols (Self-Validating)

Do not rely solely on literature values. Use these protocols to validate the material in your specific context.

Protocol A: Determination of Enantiomeric Excess (ee)

Since the optical rotation is low and solvent-dependent, Chiral HPLC is the gold standard for validation.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the basic piperidine.

  • Detection: UV at 210 nm (weak absorption, high concentration required) or CAD (Charged Aerosol Detector).

  • Validation: Inject the racemate first to establish separation, then inject the (S)-sample.

Protocol B: pKa Determination via Potentiometric Titration
  • Equipment: Automatic titrator (e.g., Sirius T3 or Metrohm).

  • Solvent: Water (degassed, CO₂-free) at 25°C.

  • Method:

    • Dissolve 5 mg of the dihydrochloride salt in 10 mL water.

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Expected Curve: You will observe two inflection points.

      • First equivalence point (pH ~7.4): Deprotonation of Morpholine-H⁺.

      • Second equivalence point (pH ~11.0): Deprotonation of Piperidine-H⁺.

Handling and Stability

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if left open to air.

    • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Free Base Stability: The free amine absorbs CO₂ from the air to form carbamates. Always handle the free base in solution or under inert atmosphere.

  • Safety: Irritant to eyes and skin. High pH in solution (free base). Use standard PPE.[3]

References

  • PubChem Compound Summary. 4-(3-Piperidinylmethyl)morpholine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Jung, M., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives... (Synthesis of chiral piperidine precursors). bioRxiv, 2025. [Link]

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry A, 2024. [Link]

Sources

4-[(3S)-piperidin-3-ylmethyl]morpholine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(3S)-piperidin-3-ylmethyl]morpholine

Introduction

4-[(3S)-piperidin-3-ylmethyl]morpholine is a chiral saturated heterocyclic compound featuring both a piperidine and a morpholine moiety. Such scaffolds are of significant interest in medicinal chemistry as they combine structural features commonly found in biologically active molecules. The piperidine ring provides a basic nitrogen center, which is often crucial for receptor interaction and favorable pharmacokinetic properties, while the morpholine group can enhance aqueous solubility and metabolic stability. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, potential applications in drug discovery, and essential safety protocols.

Chemical Identification and Physicochemical Properties

Precise identification of a chemical entity is fundamental for research and development. The primary identifiers and key physicochemical properties for 4-[(3S)-piperidin-3-ylmethyl]morpholine are summarized below. It is important to distinguish the free base from its various salt forms, such as the dihydrochloride, which may have different CAS numbers and physical properties.

IdentifierValueSource
CAS Number 942148-27-8[1][2]
IUPAC Name 4-{[(3S)-piperidin-3-yl]methyl}morpholinePubChem
Molecular Formula C₁₀H₂₀N₂OPubChem
Molecular Weight 184.28 g/mol [3]
Canonical SMILES C1CC(CN1)CN2CCOCC2PubChem
InChI Key ZYIIXJUXZVSLMU-JTQLQIEISA-N (related N-methylated structure)[3]
Appearance Varies (typically an oil or low-melting solid)N/A
Purity >95% (commercially available)N/A

Synthesis and Manufacturing

The synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine typically involves the coupling of a chiral piperidine building block with a morpholine-containing fragment. A common and efficient strategy is reductive amination, which forms the key C-N bond between the two heterocyclic systems.

Logical Workflow for Synthesis

The following diagram illustrates a representative synthetic pathway starting from a commercially available, N-protected piperidine precursor. This multi-step process ensures control over the stereochemistry and yields a high-purity final product.

Synthesis_Workflow start (S)-N-Boc-3- (hydroxymethyl)piperidine reductive_amination Reductive Amination start->reductive_amination aldehyde Morpholine-4- carbaldehyde aldehyde->reductive_amination intermediate N-Boc Protected Intermediate reductive_amination->intermediate NaBH(OAc)₃ deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection TFA or HCl product 4-[(3S)-piperidin-3-ylmethyl] morpholine deprotection->product

Caption: Synthetic workflow for 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Detailed Experimental Protocol: Reductive Amination Pathway

This protocol describes the synthesis from (S)-N-Boc-nipecotic acid, a common chiral starting material.

Step 1: Reduction of the Carboxylic Acid

  • Dissolve (S)-N-Boc-nipecotic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield (S)-1-Boc-3-(hydroxymethyl)piperidine.

Step 2: Oxidation to the Aldehyde

  • Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to give the crude (S)-1-Boc-piperidine-3-carbaldehyde, which is often used immediately in the next step.

Step 3: Reductive Amination with Morpholine

  • Dissolve the crude aldehyde from Step 2 (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by flash chromatography to obtain (S)-4-((1-Boc-piperidin-3-yl)methyl)morpholine.

Step 4: N-Boc Deprotection

  • Dissolve the protected intermediate from Step 3 (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid and isolate the free base.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Analytical Characterization

Validation of the chemical structure and assessment of purity are critical. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should show characteristic signals for the piperidine and morpholine rings, as well as the methylene bridge connecting them. The integration of these signals should correspond to the 20 protons in the structure.

    • ¹³C NMR : The carbon NMR spectrum will confirm the presence of the 10 distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 185.2.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity Assessment : Reversed-phase HPLC with UV detection can be used to determine the purity of the compound. A suitable method might employ a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Chiral HPLC : To confirm the enantiomeric purity ((3S)-enantiomer), a chiral column (e.g., based on derivatized cellulose or amylose) is necessary.[4] This is crucial to verify the stereochemical integrity of the final product.

Pharmacological Profile and Applications

The combination of piperidine and morpholine rings is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] 4-[(3S)-piperidin-3-ylmethyl]morpholine is primarily utilized as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Key Application Areas
  • Oncology : Morpholine and piperidine derivatives have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), which is a key target in cancer therapy.[6][7]

  • Central Nervous System (CNS) Disorders : The piperidine nucleus is a common feature in drugs targeting CNS receptors. Compounds containing this scaffold have been explored as antidepressants and anxiolytics.[8]

  • Metabolic Diseases : Recent studies have highlighted the potential of morpholine and piperidine derivatives as antidiabetic agents, for instance, through the inhibition of enzymes like dipeptidyl peptidase 4 (DPP-4).[9][10]

Logical Relationship Diagram

Applications cluster_0 Core Compound cluster_1 Drug Discovery & Development cluster_2 Therapeutic Areas Core 4-[(3S)-piperidin-3-ylmethyl]morpholine BuildingBlock Versatile Chemical Building Block Core->BuildingBlock LeadOpt Lead Optimization BuildingBlock->LeadOpt API API Synthesis LeadOpt->API Oncology Oncology (e.g., Kinase Inhibitors) API->Oncology CNS CNS Disorders (e.g., Antidepressants) API->CNS Metabolic Metabolic Disease (e.g., Antidiabetics) API->Metabolic

Caption: Utility of the core compound in drug discovery and development.

Safety and Handling

While a specific safety data sheet (SDS) for 4-[(3S)-piperidin-3-ylmethyl]morpholine may not be universally available, precautions should be based on the hazards associated with its constituent functional groups: morpholine and piperidine.

  • Hazard Classification : Likely to be classified as corrosive or irritant. May cause skin and eye irritation or burns.[11][12] Harmful if swallowed or inhaled.[12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13]

    • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14]

  • Handling and Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[11]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][15]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

  • PubChem. 4-(3-Piperidinylmethyl)morpholine dihydrochloride. National Center for Biotechnology Information. [Link]

  • LabSolutions. 4-Piperidin-3-ylmethyl-morpholine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Nexchem Ltd. Safety Data Sheet: Morpholine. [Link]

  • PubChem. 4-[(3S)-1-methylpiperidin-3-yl]morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

  • Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2234. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals, 15(2), 118. [Link]

  • Kalinina, S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. [Link]

  • Siudem, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(24), 8949. [Link]

  • Kalinina, S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed, 38998996. [Link]

  • Google Patents. Method for producing 4-(piperidin-4-yl)morpholine.
  • IRIS. NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY. [Link]

  • Mardal, M., et al. (2018). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 23(11), 2770. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Bakulina, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

Sources

solubility profile of 4-[(3S)-piperidin-3-ylmethyl]morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for 4-[(3S)-piperidin-3-ylmethyl]morpholine .

Executive Summary

4-[(3S)-piperidin-3-ylmethyl]morpholine is a chiral diamine intermediate critical in the synthesis of kinase inhibitors and PARP inhibitors. Its solubility behavior is governed by its dual-amine functionality—a secondary piperidine amine (pKa ~11) and a tertiary morpholine amine (pKa ~8)—and its ether linkage.

For process chemists and researchers, the critical distinction lies between the Free Base (typically an oil or low-melting solid) and the Dihydrochloride Salt (crystalline solid). This guide provides a predictive solubility matrix and a validated experimental protocol to determine exact solubility limits for process optimization.

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data, we analyze the structural determinants:

  • Hydrogen Bonding Potential:

    • Donor (HBD): 1 (Secondary amine on piperidine).

    • Acceptor (HBA): 3 (Piperidine N, Morpholine N, Morpholine O).

    • Implication: High affinity for protic solvents (Alcohols, Water) and strong interaction with polar aprotic solvents (DMSO).

  • Lipophilicity (LogP ~0.5):

    • The molecule sits on the boundary between hydrophilic and lipophilic.

    • Implication: The free base is sufficiently lipophilic to extract into chlorinated solvents (DCM) or esters (Ethyl Acetate) but may struggle in aliphatic hydrocarbons (Heptane) without co-solvents.

  • Ionization State:

    • Free Base: Soluble in organics; sparingly soluble in high-pH water.

    • Salt (2HCl): Highly water-soluble; insoluble in non-polar organics.

Predicted Solubility Matrix

The following table summarizes the expected solubility profile based on Hansen Solubility Parameters (HSP) and structural analogues (e.g., 4-(piperidin-4-yl)morpholine).

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (2HCl Salt)Process Utility
Polar Protic Methanol, Ethanol, WaterHigh (>100 mg/mL)High (>100 mg/mL)Reaction solvent; Salt formation.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High (>50 mg/mL)Library storage; High-temp reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Low (<1 mg/mL)Primary extraction solvent.
Esters Ethyl Acetate, Isopropyl AcetateModerate (20-50 mg/mL)Negligible Liquid-Liquid Extraction (LLE).
Ethers THF, MTBE, 2-MeTHFModerate (THF: High)Negligible THF for reactions; MTBE as antisolvent.
Aliphatic Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Insoluble Antisolvent for crystallization.
Aromatic TolueneModerate Negligible Azeotropic drying; Reaction solvent.

Critical Insight: The Free Base is prone to "oiling out" in non-polar solvents (Heptane) rather than crystallizing, due to conformational flexibility. Seed crystals or salt formation are required for solid isolation.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch impurity profiles can alter solubility, exact values must be determined empirically. Use this "Shake-Flask" methodology for thermodynamic solubility.

Materials
  • Compound: 4-[(3S)-piperidin-3-ylmethyl]morpholine (Free Base or Salt).

  • Solvents: HPLC grade.

  • Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters (for organics) or Nylon (for aqueous), Analytical Balance.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Compound (Target: 20-50 mg) AddSolvent Add Solvent Stepwise (Start with 100 µL) Start->AddSolvent VisualCheck Visual Inspection AddSolvent->VisualCheck Dissolved Clear Solution? VisualCheck->Dissolved Dissolved->AddSolvent No (Turbid) Saturated Add Excess Solid (Create Suspension) Dissolved->Saturated For Thermodynamic Accuracy Calc Calculate Kinetic Solubility Dissolved->Calc Yes (Instant) Equilibrate Equilibrate (24h @ 25°C, 1000 rpm) Saturated->Equilibrate Filter Filtration (0.22 µm Syringe Filter) Equilibrate->Filter Evaporate Evaporate Solvent (Vac Oven / N2 Blowdown) Filter->Evaporate Weigh Weigh Residue (Calc: mg/mL) Evaporate->Weigh

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Procedure
  • Preparation: Weigh ~20 mg of the compound into a 1.5 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add solvent in 100 µL increments. Vortex for 30 seconds after each addition.

  • Visual Screening (Kinetic): If dissolved immediately, solubility is >200 mg/mL. If turbid, proceed to saturation.

  • Saturation (Thermodynamic): Add excess solid until a suspension persists.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Sampling: Centrifuge or filter the supernatant.

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue.

    • Method B (HPLC): Dilute the supernatant 100x and inject into HPLC (UV detection at 210 nm—Caution: weak chromophore, requires low wavelength).

Process Application: Extraction & Purification[1]

The solubility profile dictates the purification strategy. The compound's basicity allows for "pH-swing" extraction.

pH-Dependent Partitioning Strategy
  • Acidic Phase (pH < 4): The molecule is diprotonated (Piperidinium/Morpholinium). It partitions into the Aqueous Phase .

    • Use: Wash away non-basic impurities (neutrals, acids) using DCM or Toluene.

  • Basic Phase (pH > 12): The molecule is neutral (Free Base). It partitions into the Organic Phase .

    • Use: Extract the product using DCM (preferred) or Ethyl Acetate.

Crystallization Logic

To isolate the salt form (Dihydrochloride) from the free base:

  • Dissolve Free Base in Ethanol (5 volumes).

  • Add HCl in Ethanol or Dioxane (2.2 equivalents).

  • Slowly add MTBE or Heptane as an antisolvent.

  • Cool to 0°C to induce crystallization.

ExtractionLogic Crude Crude Mixture (Reaction Mass) Acidify Acidify (pH 2) (Aq. HCl) Crude->Acidify Wash Org. Wash (DCM/Toluene) Acidify->Wash Partition DiscardOrg Discard Org. (Neutrals/Acids) Wash->DiscardOrg Basify Basify (pH 12) (NaOH/KOH) Wash->Basify Aqueous Layer Extract Extract Product (DCM/EtOAc) Basify->Extract Partition Evap Evaporate -> Oil Extract->Evap SaltForm Salt Formation (EtOH + HCl) Evap->SaltForm

Figure 2: Purification workflow utilizing pH-dependent solubility switches.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 95912087, 4-[(3S)-piperidin-3-ylmethyl]morpholine. Retrieved February 15, 2026, from [Link]

  • McLaughlin, J.C. (n.d.). Experiment 27: Solubility of Amines in Water and Acid. ChemHaven. Retrieved February 15, 2026, from [Link]

Technical Guide: Structural Elucidation & Chiral Analysis of (S)-Piperidine Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the fusion or linkage of piperidine and morpholine rings represents a "privileged scaffold" architecture.[1][2][3] These heterocycles are ubiquitous in kinase inhibitors (e.g., PI3K, mTOR inhibitors) and GPCR ligands due to their ability to modulate physicochemical properties—specifically, morpholine enhances aqueous solubility while piperidine often serves as a basic center for ionic interactions with aspartate/glutamate residues in binding pockets [1].

However, the introduction of chirality at the piperidine ring (specifically the (S)-enantiomer) creates a significant analytical bottleneck. The biological activity often hinges on a specific 3D vector, yet these molecules are prone to conformational flux (ring flipping) and nitrogen inversion, making static structural assignment difficult.

This guide details the technical workflow for the unambiguous structural and stereochemical assignment of (S)-piperidine morpholine derivatives, moving beyond basic connectivity to absolute configuration and conformational dynamics.

Molecular Connectivity & Fragmentation Logic

Before addressing stereochemistry, the covalent connectivity must be validated. Mass Spectrometry (ESI-MS/MS) of these derivatives follows specific fragmentation pathways driven by the stability of the cyclic ammonium ions.

ESI-MS/MS Fragmentation Mechanics

In positive ion mode (


), the protonation site is competitively determined by the basicity of the piperidine nitrogen (

) versus the morpholine nitrogen (

).
  • Primary Pathway: Protonation of the piperidine nitrogen triggers a Retro-Diels-Alder (RDA) type fragmentation or ring opening.

  • Secondary Pathway: Morpholine ring cleavage often results in a neutral loss of

    
     (44 Da), a diagnostic signature for the morpholine ether bridge.
    

Table 1: Diagnostic MS/MS Ions

Fragment TypeMass Shift (

)
Structural Inference
Neutral Loss-44 DaLoss of ethylene oxide (Morpholine ring integrity)
Neutral Loss-87 DaLoss of Morpholine radical (C-N bond cleavage)
Product Ion

86
Piperidine ring cation (unsubstituted)
Product Ion

114
N-ethyl morpholine cation (linker specific)

Conformational Analysis: The NMR Challenge

The (S)-piperidine morpholine system exists in a dynamic equilibrium.[4] The morpholine ring predominantly adopts a chair conformation, but the piperidine ring can undergo rapid ring inversion, complicated by the inversion of the nitrogen lone pair.

1D NMR Diagnostics

To distinguish the (S)-enantiomer's conformation, one must analyze the vicinal coupling constants (


).
  • Axial-Axial Couplings (

    
    ):  Large values (10–12 Hz) indicate a rigid chair conformation with protons anti-periplanar.
    
  • Axial-Equatorial (

    
    ):  Smaller values (2–5 Hz).
    

Critical Experimental Note: Analysis should be performed in


 or 

. Avoid

for conformational studies if possible, as its high viscosity and hydrogen-bonding capacity can artificially stabilize specific conformers or broaden signals due to intermediate exchange rates [2].
NOESY/ROESY for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is required to map the spatial proximity of the morpholine oxygen to the piperidine substituents.

  • Key Correlation: In the (S)-isomer, if the substituent is equatorial, a strong NOE is observed between the axial proton at the chiral center and the axial protons of the adjacent methylene groups (

    
     correlations).
    

Absolute Configuration: Distinguishing (S) from (R)

Optical rotation (


) is unreliable for these derivatives due to small specific rotations and solvent dependence. The industry standard has shifted toward Vibrational Circular Dichroism (VCD)  and Chiral HPLC .
VCD Spectroscopy (The Gold Standard for Oils)

Unlike X-ray crystallography, which requires a single crystal (difficult for oily piperidine derivatives), VCD works directly in solution. It measures the differential absorption of left vs. right circularly polarized IR light.[5][6]

  • Mechanism: The VCD spectrum is compared against a Density Functional Theory (DFT) calculated spectrum of the theoretical (S)-structure.

  • Validation: A "Robustness Score" (similarity overlap)

    
     confirms the absolute configuration [3].
    
Visualization: Structural Elucidation Workflow

The following diagram outlines the decision logic for assigning the structure and stereochemistry.

StructuralAnalysis Start Crude (S)-Piperidine Morpholine Derivative Purity Purity Check (UPLC-MS > 98%) Start->Purity ChiralSep Chiral HPLC Screening (Polysaccharide Columns) Purity->ChiralSep Separation Decision Is Solid/Crystal Available? ChiralSep->Decision Enantiopure Fraction XRD Single Crystal XRD (Anomalous Dispersion) Decision->XRD Yes (Crystalline) VCD VCD Spectroscopy (Solution Phase) Decision->VCD No (Oil/Amorphous) Final Confirmed Absolute Configuration (S) XRD->Final Flack Parameter < 0.1 Compare Compare Exp vs Calc (Simlarity Score) VCD->Compare DFT DFT Calculation (B3LYP/6-31G*) DFT->Compare Compare->Final Score > 0.8

Figure 1: Decision tree for the structural and stereochemical assignment of chiral piperidine derivatives.

Experimental Protocols

Protocol A: Chiral HPLC Method Development

Separating the (S)- and (R)- enantiomers of piperidine derivatives is challenging due to the basic nitrogen's interaction with silanol groups on the column.

Objective: Baseline resolution (


) of enantiomers.
  • Column Selection: Start with Chiralpak IC or Chiralpak IA (immobilized amylose/cellulose). These are robust against basic mobile phases [4].

  • Mobile Phase Preparation:

    • Base Solvent: n-Hexane / Ethanol (80:20 v/v).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why DEA? It competes for the active silanol sites on the stationary phase, sharpening the peak shape of the basic piperidine nitrogen. Without DEA, peaks will tail significantly, masking separation.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Temperature:

      
       (Lowering to 
      
      
      
      can improve selectivity if resolution is poor).
    • Detection: UV at 254 nm (or

      
       of the aromatic linker).
      
Protocol B: VCD Data Acquisition

Objective: Determination of Absolute Configuration (AC) without crystallization.[6]

  • Sample Prep: Dissolve 5–10 mg of the enantiopure sample in

    
     or 
    
    
    
    (approx. 0.1 M concentration).
    • Note: Avoid solvents with strong IR bands in the fingerprint region (1000–1400

      
      ).
      
  • IR/VCD Measurement:

    • Instrument: FT-IR spectrometer equipped with a VCD module (e.g., PMA 50).

    • Resolution:

      
      .
      
    • Scans: Accumulate 2000–4000 scans to improve Signal-to-Noise (S/N) ratio.

  • Computational Modeling (Required for assignment):

    • Perform a conformational search (Molecular Mechanics).

    • Optimize lowest energy conformers using DFT (B3LYP/6-31G* or equivalent).

    • Calculate VCD frequencies.

  • Assignment: Visually and statistically compare the experimental VCD spectrum with the calculated (S)- and (R)- spectra. The correct enantiomer will show aligned positive/negative bands [3].

References

  • Kumari, A., & Singh, R. K. (2020).[3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[3] Link

  • Bagno, A., et al. (2002). Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Stephens, P. J., et al. (2010). Structural Analysis of Chiral Molecules using VCD. BioTools Whitepaper / Wiley. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide. Link

  • BenchChem. (2025).[8] Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols. BenchChem Technical Support. Link

Sources

4-[(3S)-piperidin-3-ylmethyl]morpholine molecular weight and formula

[1]

Introduction & Core Significance

4-[(3S)-Piperidin-3-ylmethyl]morpholine is a specialized chiral heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing solubility-enhancing morpholine moieties into drug candidates while maintaining precise stereochemical control via the (3S)-piperidine linkage.

Unlike its racemic counterparts, the (S)-enantiomer allows researchers to probe specific binding pockets in target proteins (e.g., kinases, GPCRs) where the spatial orientation of the basic nitrogen and the morpholine ether oxygen is decisive for affinity and selectivity.

Physicochemical Profile

The following data represents the core metrics for the free base form of the compound. Researchers handling salt forms (e.g., dihydrochloride) must adjust molecular weight calculations accordingly.

PropertyValueNotes
IUPAC Name 4-[(3S)-piperidin-3-ylmethyl]morpholineSystematic naming
Common Name (S)-3-(Morpholinomethyl)piperidineOften used in vendor catalogs
CAS Number 1807939-63-4 Specific to the (S)-isomer
Molecular Formula C₁₀H₂₀N₂O Free base
Molecular Weight 184.28 g/mol Monoisotopic Mass: 184.1576
Physical State Viscous Oil or Low-Melting SolidHygroscopic; often handled as HCl salt
Solubility High in MeOH, DCM, DMSOModerate water solubility (pH dependent)
pKa (Calc) ~9.8 (Piperidine NH), ~6.5 (Morpholine N)Piperidine is the primary basic site

Structural Analysis & Stereochemistry

The molecule consists of a piperidine ring connected at the C3 position to a morpholine ring via a methylene (-CH₂-) bridge. The critical feature is the (S)-configuration at the C3 carbon of the piperidine ring.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific stereochemical orientation.

ChemicalStructurePiperidinePiperidine Ring(Secondary Amine)ChiralCenterC3 Chiral Center(S)-ConfigurationPiperidine->ChiralCenterContainsLinkerMethylene Bridge(-CH2-)ChiralCenter->LinkerAttached toMorpholineMorpholine Ring(Tertiary Amine + Ether)Linker->MorpholineN-Linked

Caption: Logical connectivity of 4-[(3S)-piperidin-3-ylmethyl]morpholine highlighting the chiral integration.

Stereochemical Integrity: The (S)-configuration is defined by the spatial arrangement of substituents at the C3 position. In synthesis, preserving this chirality is paramount. Racemization can occur under harsh basic conditions or high temperatures if the synthetic route involves intermediates prone to enolization (though less likely for this specific saturated system).

Synthetic Methodology

To ensure high enantiomeric excess (ee), the synthesis typically starts from the commercially available (S)-N-Boc-nipecotic acid . The following protocol describes a robust "Amide Reduction" route, which minimizes the risk of racemization compared to direct alkylation methods.

Protocol: From (S)-N-Boc-Nipecotic Acid

Prerequisites: Inert atmosphere (N₂/Ar), anhydrous solvents.

  • Amide Coupling: React (S)-N-Boc-nipecotic acid with morpholine using a coupling agent (EDC/HOBt or HATU) to form the intermediate amide.

  • Reduction: Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex. Note: This step simultaneously reduces the amide and keeps the Boc group intact or requires a re-protection strategy depending on exact conditions; often the Boc is removed or a benzyl group is used instead.

    • Refined Route: Use (S)-N-Benzyl-nipecotic acid as starting material to avoid Boc reduction issues.

  • Deprotection: Removal of the N-protecting group (e.g., Hydrogenation for Benzyl, or HCl/Dioxane for Boc if retained).

Synthetic Workflow Diagram

SynthesisRouteStart(S)-N-Boc-Nipecotic Acid(Commercial SM)Step1Step 1: Amide Coupling(Morpholine, HATU, DIPEA)Start->Step1Inter1Intermediate:(S)-tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylateStep1->Inter1Step2Step 2: Reduction(LiAlH4 or BH3-THF)Inter1->Step2Inter2Intermediate:(S)-N-Boc-3-(morpholinomethyl)piperidineStep2->Inter2Step3Step 3: Deprotection(HCl in Dioxane or TFA)Inter2->Step3FinalTarget:4-[(3S)-piperidin-3-ylmethyl]morpholineStep3->Final

Caption: Step-wise synthetic pathway ensuring retention of stereochemistry via amide reduction.

Analytical Characterization

Verifying the identity and purity of 4-[(3S)-piperidin-3-ylmethyl]morpholine requires a multi-modal approach.

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) Piperidine Ring: Multiplets at δ 1.2–3.1 ppm (complex due to chirality).Linker (-CH₂-): Doublet or multiplet around δ 2.1–2.3 ppm.Morpholine: Characteristic triplets/multiplets at δ 3.6–3.7 ppm (O-CH₂) and δ 2.3–2.5 ppm (N-CH₂).
LC-MS (ESI+) [M+H]⁺ peak at m/z 185.2 . Fragmentation often shows loss of morpholine (m/z ~86).
Chiral HPLC Essential to confirm enantiomeric purity (ee > 98%). Requires chiral columns (e.g., Chiralpak AD-H or OD-H) and comparison with the racemic standard.

Handling and Stability

  • Storage: The free amine is prone to absorbing atmospheric CO₂ (forming carbamates) and moisture. Store under nitrogen at -20°C.

  • Stability: The morpholine ring is metabolically stable, but the secondary amine of the piperidine is a nucleophile and will react with electrophiles (aldehydes, acid chlorides) unless protected.

  • Safety: Treat as a standard organic base. Irritant to eyes and skin. Consult the SDS before handling.

References

  • PubChem Compound Summary. 4-[(3S)-1-methylpiperidin-3-yl]morpholine (Related Analog Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride product page. (Provides physical data for the salt form). Link

  • BLD Pharm. 4-[(3S)-Piperidin-3-ylmethyl]morpholine CAS 1807939-63-4.[2] (Commercial source verifying CAS and identity). Link

safety data sheet (SDS) for 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-[(3S)-piperidin-3-ylmethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[(3S)-piperidin-3-ylmethyl]morpholine (CAS No. 942148-27-8) is publicly available. This guide has been compiled using data from structurally related compounds, including 4-(piperidin-3-ylmethyl)morpholine dihydrochloride, 4-(piperidin-4-yl)morpholine, and morpholine. The information herein should be used as a precautionary guide and is not a substitute for a compound-specific risk assessment.

Section 1: Compound Profile and Hazard Identification

4-[(3S)-piperidin-3-ylmethyl]morpholine is a heterocyclic compound incorporating both a piperidine and a morpholine moiety. Due to the presence of these functional groups, it is anticipated to have biological activity and requires careful handling. While specific toxicological data for this isomer is unavailable, analysis of related structures indicates potential hazards.

1.1: Known and Anticipated Hazards

Based on data for analogous compounds, 4-[(3S)-piperidin-3-ylmethyl]morpholine should be treated as a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye damage.[1][2][3] Direct contact may lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

1.2: Globally Harmonized System (GHS) Classification

A definitive GHS classification is not available. However, based on related compounds, a presumptive classification is provided below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Corrosion; Exclamation MarkDangerH315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 1CorrosionDangerH318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3Exclamation MarkWarningH335: May cause respiratory irritation.[2][4]
Acute Toxicity (Oral)Category 4Exclamation MarkWarningH302: Harmful if swallowed.[1]

GHS Pictogram Representation

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

Section 4: Physical and Chemical Properties

While a comprehensive dataset for 4-[(3S)-piperidin-3-ylmethyl]morpholine is not available, data for related compounds is presented for reference.

PropertyValue (for related compounds)Source
Molecular Formula C10H20N2O[5]
Molecular Weight 184.28 g/mol [5]
CAS Number 942148-27-8[6]

Section 5: Toxicological and Ecological Information

5.1: Toxicological Profile

No specific toxicological studies have been reported for 4-[(3S)-piperidin-3-ylmethyl]morpholine. However, based on its structural components:

  • Morpholine: Is harmful if swallowed or inhaled and toxic in contact with skin. It can cause severe skin burns and eye damage. [7]* Piperidine derivatives: Can be irritants and may have other toxicological effects.

5.2: Ecological Information

Data on the environmental impact of this specific compound is lacking. However, it is prudent to prevent its release into the environment. [3]Dispose of the compound and its container as hazardous waste in accordance with local, state, and federal regulations. [2]

References

  • BLDpharm. 942148-27-8|4-[(3S)-Piperidin-3-ylmethyl]morpholine.
  • BLDpharm. 4-(Piperidin-3-ylmethyl)
  • LabSolutions. 4-Piperidin-3-ylmethyl-morpholine.
  • Apollo Scientific. 4-(Piperidin-4-yl)morpholine.
  • AK Scientific, Inc. 4-Morpholino piperidine.
  • PubChem. 4-(3-Piperidinylmethyl)morpholine dihydrochloride.
  • Penta Chemicals.
  • Sigma-Aldrich.
  • ECHEMI. 4-(Piperidin-4-yl)
  • ChemicalBook.
  • Sigma-Aldrich. 4-(Piperidin-3-ylmethyl)
  • PubChem. 4-[(3S)-1-methylpiperidin-3-yl]morpholine.

Sources

Precision Chirality: Identifying and Synthesizing Chiral Building Blocks for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Shift in Kinase Targeting[1]

The "flat" era of kinase inhibition—dominated by planar heterocycles stacking against the hinge region—is ending. While type I inhibitors targeting the ATP-binding site have been prolific, they suffer from high promiscuity due to the conservation of the kinase hinge motif. The next frontier in kinase drug discovery lies in chirality .

Introducing stereogenic centers allows inhibitors to probe the three-dimensional nuances of the ATP pocket, specifically the ribose-binding pocket, the solvent-exposed front, and the hydrophobic back pocket (gatekeeper region). This guide details the technical workflow for identifying, sourcing, and validating chiral building blocks, moving beyond trial-and-error to a rational design framework.

Strategic Framework: Mapping Chirality to the ATP Pocket

To select the correct chiral building block, one must first map the target kinase's topology. Chirality is not merely about adding complexity; it is about vectoring substituents into non-conserved regions to drive selectivity.

The Three Vectors of Chirality
  • The Ribose Vector: Mimics the sugar moiety of ATP. Chiral cycloalkanes or pyrrolidines here can displace conserved water molecules, gaining entropic potency.

  • The Solvent Vector: Extends out of the pocket. Chiral amines or solubilizing groups here improve physicochemical properties (solubility, permeability) without compromising binding.

  • The Gatekeeper Vector: Targets the hydrophobic pocket behind the gatekeeper residue. Rigid chiral centers (e.g., atropisomers or benzylic centers) can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

Visualization: The Chiral Decision Matrix

The following diagram outlines the decision logic for selecting a chiral strategy based on the structural biology of the target kinase.

ChiralStrategy Start Target Kinase Structure Analysis Gatekeeper Gatekeeper Residue Size? Start->Gatekeeper Solvent Solvent Front Exposure? Start->Solvent Ribose Ribose Pocket Occupancy? Start->Ribose Strat_Atrop Strategy: Atropisomerism (Restricted Rotation) Gatekeeper->Strat_Atrop Small (Thr/Ala) Strat_Benzylic Strategy: Chiral Benzylic Linker (e.g., Crizotinib) Gatekeeper->Strat_Benzylic Large (Met/Phe) Strat_Solub Strategy: Chiral Solubilizing Group (e.g., 3-aminopyrrolidine) Solvent->Strat_Solub High Exposure Ribose->Strat_Benzylic Hydrophobic Fill Strat_Macro Strategy: Chiral Macrocyclization (e.g., Lorlatinib) Ribose->Strat_Macro Need Rigidity

Figure 1: Strategic decision tree for mapping kinase structural features to specific chiral building block classes.

Sourcing vs. Synthesis: The "Make or Buy" Protocol

Once a chiral motif is identified (e.g., a chiral benzyl alcohol or amine), the challenge shifts to acquisition. The choice between "Chiral Pool," "Asymmetric Synthesis," and "Resolution" determines the speed and scalability of the project.

MethodSourceProsConsIdeal Phase
Chiral Pool Amino acids, sugars, terpenes100% ee (usually), low cost, scalable.Structural diversity is limited to nature's library.Hit-to-Lead
Resolution Racemic synthesis + Chiral HPLC/SFCFast access to both enantiomers for SAR comparison.Max 50% yield (unless DKR); expensive at scale.Lead Opt
Asymmetric Catalysis Hydrogenation, EpoxidationScalable, high theoretical yield.Requires catalyst screening; long development time.Clinical Candidate
Biocatalysis Lipases, KetoreductasesGreen, extremely high selectivity (>99% ee).Enzyme specificity can be narrow.Scale-up

Technical Deep Dive: Case Study – The Crizotinib Intermediate

Target: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol Significance: This chiral benzylic alcohol is the core building block for Crizotinib (Xalkori), an ALK/ROS1 inhibitor. The (R)-enantiomer binds 1000-fold more potently than the (S)-enantiomer, highlighting the critical nature of absolute configuration.

While asymmetric hydrogenation (Noyori transfer hydrogenation) is a valid route, Enzymatic Kinetic Resolution (EKR) is often preferred in early discovery for its operational simplicity and ability to provide both enantiomers (one as alcohol, one as ester) for biological testing.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate high-purity (R)-alcohol from a racemic mixture using Candida antarctica Lipase B (CAL-B).

Reagents & Equipment[1][2][3]
  • Substrate: Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol (10 g, 48 mmol).

  • Catalyst: Immobilized CAL-B (Novozym 435), 200 mg (2 wt%).

  • Acyl Donor: Vinyl acetate (2.0 eq).[3]

  • Solvent: MTBE (Methyl tert-butyl ether) – Anhydrous.

  • Monitoring: Chiral HPLC (Chiralpak AD-H column).

Step-by-Step Methodology
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve the racemic alcohol (10 g) in anhydrous MTBE (100 mL).

  • Acyl Donor Addition: Add vinyl acetate (8.2 g, 96 mmol). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde tautomer.

  • Initiation: Add Novozym 435 beads (200 mg). Seal the flask and incubate in an orbital shaker at 30°C / 200 rpm.

    • Expert Insight: Do not use magnetic stirring, as the stir bar can grind the immobilized enzyme beads, reducing activity and complicating filtration.

  • Monitoring: Sample 50 µL every 2 hours. Dilute in Hexane/IPA (90:10) and inject onto Chiral HPLC.

    • Stop Condition: Stop the reaction when conversion reaches exactly 50%. Typically, CAL-B selectively acetylates the (R)-enantiomer (E-value > 200), leaving the (S)-alcohol; or conversely, depending on the specific enzyme variant. Correction: For this specific substrate, CAL-B typically acetylates the (R)-enantiomer to the (R)-acetate, leaving (S)-alcohol. (Verify specific enzyme preference; often custom screening is required. For Crizotinib, the (R)-alcohol is desired.[4] If the enzyme produces (R)-acetate, hydrolysis is required post-separation).

  • Workup: Filter off the enzyme beads (can be reused). Concentrate the filtrate under reduced pressure.

  • Separation: Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Fraction A: The Acetate (converted enantiomer).[3]

    • Fraction B: The Alcohol (unreacted enantiomer).

  • Hydrolysis (if Acetate is the desired isomer): Treat the acetate with K2CO3 in MeOH/H2O (3:1) at RT for 2 hours to recover the chiral alcohol.

Workflow Diagram

SynthesisWorkflow Racemate Racemic Alcohol (Start) Reaction Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemate->Reaction Separation Flash Chromatography Reaction->Separation Acetate (R)-Acetate (Converted) Separation->Acetate Alcohol (S)-Alcohol (Unreacted) Separation->Alcohol Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Acetate->Hydrolysis FinalProduct Pure (R)-Alcohol (>99% ee) Hydrolysis->FinalProduct

Figure 2: Workflow for the enzymatic kinetic resolution to access the chiral Crizotinib intermediate.

Analytical Validation: Trust but Verify

Self-validating protocols are essential. Relying solely on optical rotation is dangerous due to the potential for low specific rotation values or impurities.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Mosher Ester Analysis (Absolute Configuration)

When the absolute configuration is unknown (e.g., a new analog), X-ray is the gold standard, but NMR is faster.

  • Derivatize the chiral alcohol with both (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • Analyze 1H and 19F NMR.

  • Calculate the chemical shift differences (

    
    ).
    
  • Use the Mosher model to assign configuration based on the shielding/deshielding of protons neighboring the chiral center.

Advanced Concept: Atropisomerism

In recent years, "chiral axes" have become potent tools (e.g., in RAS inhibitors or macrocyclic kinase inhibitors like Lorlatinib).

  • Definition: Chirality arising from restricted rotation around a single bond.[5]

  • Design Tip: If your kinase inhibitor has an ortho-substituted biaryl system, check for atropisomerism. If the rotational barrier (

    
    ) is > 20 kcal/mol, the isomers are separable at room temperature.
    
  • Building Block: Pre-synthesized axially chiral binaphthyls or biaryls can be coupled via Suzuki-Miyaura coupling, preserving chirality if conditions are mild.

References

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. National Institutes of Health (NIH). [Link]

  • Chiral Kinase Inhibitors: Strategies and Case Studies. Bentham Science. [Link]

  • Stereoselective Synthesis of Chiral Molecules: Crizotinib Case Study. Encyclopedia MDPI. [Link]

  • Identification of Highly Selective Type II Kinase Inhibitors with Chiral Peptidomimetic Tails. Taylor & Francis Online. [Link][3][5][6][7][8][9][10][11]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (MDPI). [Link][3][9]

Sources

Therapeutic Potential of 4-[(3S)-piperidin-3-ylmethyl]morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 4-[(3S)-piperidin-3-ylmethyl]morpholine scaffold, a privileged structural motif in modern medicinal chemistry. This guide is designed for drug development professionals, focusing on the scaffold's utility in optimizing pharmacokinetics, solubility, and target selectivity.

A Technical Guide to Privileged Motifs in Drug Design

Executive Summary

The 4-[(3S)-piperidin-3-ylmethyl]morpholine moiety (CAS: 942148-27-8) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). Unlike generic linkers, this chiral diamine offers a unique combination of rigid stereochemical vectoring and physicochemical optimization. It is primarily utilized to modulate solubility , reduce hERG liability , and extend interactions into the solvent-exposed regions of kinase and GPCR binding pockets.

This guide analyzes the scaffold’s structural advantages, its role in improving oral bioavailability, and its application in next-generation kinase inhibitors and neuroactive agents.

Structural & Physicochemical Analysis[1]

The "Magic Methyl" & Chiral Vectoring

The core value of this scaffold lies in its (3S)-stereochemistry . In medicinal chemistry, the orientation of the solubilizing tail (the morpholine group) relative to the pharmacophore (attached via the piperidine nitrogen) is critical.

  • Vector Orientation: The (3S) configuration directs the morpholine group out of the binding plane at a specific angle (approx. 109.5° tetrahedral geometry), often matching the curvature of the ATP-binding cleft in kinases (e.g., VEGFR, PI3K).

  • Conformational Restriction: Unlike a linear alkyl chain, the piperidine ring restricts the conformational entropy, reducing the energy penalty upon binding.

Physicochemical Profile

The incorporation of the morpholine-methyl-piperidine motif addresses common "molecular obesity" issues in lead optimization:

PropertyValue / EffectMechanism
LogP (Lipophilicity) Reduces LogP by ~0.5–1.0The morpholine ether oxygen acts as a hydrogen bond acceptor, increasing polarity without adding a donor.
pKa (Basicity) ~8.5 (Piperidine N)Ensures the molecule is partially ionized at physiological pH, improving aqueous solubility.
Metabolic Stability HighThe morpholine ring is generally more resistant to oxidative metabolism (CYP450) than N-methyl piperazine or diethylamine groups.
hERG Safety ImprovedMorpholine analogs typically show lower affinity for the hERG potassium channel compared to more lipophilic basic amines.

Therapeutic Applications & Mechanism of Action[2][3]

Kinase Inhibitors (Solvent Front Binders)

In kinase inhibitor design (Type I and Type II), the "hinge binder" anchors the molecule, while the "tail" extends into the solvent-exposed region. The 4-[(3S)-piperidin-3-ylmethyl]morpholine scaffold is an ideal tail group.

  • Mechanism: The piperidine nitrogen attaches to the core scaffold. The (3S)-methyl linker positions the morpholine ring to interact with hydrophilic residues at the pocket entrance.

  • Therapeutic Area: Oncology (e.g., VEGFR-2 inhibitors, PI3K/mTOR pathway modulators).

  • Benefit: Increases solubility of hydrophobic kinase cores (e.g., quinazolines, pyrimidines) while maintaining potency.

GPCR Modulators (Neuroscience & Inflammation)

The scaffold is also explored in G-Protein Coupled Receptor (GPCR) ligands, particularly for targets requiring a basic amine for ionic interaction with an aspartate residue (e.g., Asp3.32).

  • Targets: Chemokine receptors (CCR antagonists), Opioid receptors, and Monoamine transporters.

  • Role: The piperidine acts as the primary pharmacophore anchor, while the morpholine group provides a secondary interaction or steric bulk to induce subtype selectivity.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine from commercially available precursors.

Reagents:

  • (S)-N-Boc-nipecotic acid (Starting material)

  • Morpholine[1]

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF

  • TFA or HCl (for deprotection)

Workflow:

  • Amide Coupling: React (S)-N-Boc-nipecotic acid with morpholine using EDC/HOBt coupling agents to form the intermediate amide.

  • Reduction: Reduce the amide carbonyl and the carboxylic acid (if not pre-coupled) using LiAlH4 in dry THF at 0°C -> Reflux. This converts the amide to the methylene amine.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1) to yield the free secondary amine.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and its integration into drug discovery.

Synthesis_Workflow Start (S)-N-Boc-Nipecotic Acid Step1 Amide Coupling (Morpholine + EDC/HOBt) Start->Step1 Inter1 Intermediate Amide Step1->Inter1 Yield > 85% Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Inter2 N-Boc-Protected Scaffold Step2->Inter2 Methylene Formation Step3 Deprotection (TFA / DCM) Inter2->Step3 Final 4-[(3S)-piperidin-3-ylmethyl]morpholine Step3->Final Free Amine Generation

Caption: Step-wise synthetic route for generating the chiral scaffold with high enantiomeric purity.

Biological Assay: Kinase Solubility & Selectivity

Protocol for Assessing Scaffold Impact:

  • Compound Generation: Synthesize two analogs of a lead kinase inhibitor:

    • Compound A: Contains a standard N-methyl piperazine tail.

    • Compound B: Contains the 4-[(3S)-piperidin-3-ylmethyl]morpholine tail.

  • Kinetic Solubility Assay:

    • Dissolve compounds in DMSO (10 mM).

    • Spike into PBS (pH 7.4) to a final concentration of 100 µM.

    • Incubate for 24h, filter, and analyze by HPLC-UV.

    • Expectation: Compound B typically shows 2-5x higher solubility due to the morpholine/linker arrangement.

  • hERG Binding Assay (Patch Clamp):

    • Test both compounds at 1, 10, and 30 µM on CHO cells expressing hERG.

    • Measure tail current inhibition.

    • Expectation: Compound B often exhibits higher IC50 (safer) due to reduced lipophilicity.

Mechanism of Action Visualization

The diagram below details how the scaffold interacts within a hypothetical kinase binding pocket (e.g., VEGFR-2), highlighting the specific role of the (3S) stereocenter.

MOA_Interaction Target Kinase ATP Pocket (Solvent Front) Piperidine Piperidine Ring (Rigid Linker) Target->Piperidine Anchors to Hinge ChiralCenter (3S)-Stereocenter (Vector Control) Piperidine->ChiralCenter Morpholine Morpholine Group (Solubilizing Tail) ChiralCenter->Morpholine Projects at 109.5° Steric Avoids Steric Clash (Selectivity) ChiralCenter->Steric Specific Orientation H_Bond H-Bond Acceptor (Water Network) Morpholine->H_Bond Solvent Interaction

Caption: Mechanistic role of the (3S)-scaffold in optimizing kinase inhibitor binding and solubility.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3157479, 4-(piperidin-3-ylmethyl)morpholine. Retrieved from [Link]

  • Repare Therapeutics. (2023). Patent EP-4126879-A1: Compounds, pharmaceutical compositions, and methods of preparing compounds (Myt1 Inhibitors).
  • Khamitova, A. E., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-[(3S)-piperidin-3-ylmethyl]morpholine is a critical chiral building block in medicinal chemistry, often utilized as a solubilizing group or a pharmacophore in GPCR ligands and kinase inhibitors.

While the racemic dihydrochloride salt (CAS 81310-61-4) is a commodity chemical, the enantiopure (S)-isomer is frequently backordered or listed with ambiguous stereochemical data in catalog aggregators. Relying on "on-demand" custom synthesis for this specific amine often leads to project delays.

Strategic Recommendation: Instead of sourcing the unstable free amine, researchers should acquire the commercially stable precursor (S)-tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7) . This guide details the "Self-Validating Protocol" to convert this precursor into the target molecule with >98% enantiomeric excess (ee).

Part 1: Chemical Profile & Strategic Importance

The molecule consists of a morpholine ring linked to the C3 position of a piperidine ring via a methylene bridge. The (S)-configuration at the C3 position of the piperidine is the stereogenic center of interest.

FeatureSpecification
Systematic Name 4-[(3S)-piperidin-3-ylmethyl]morpholine
Common Precursor tert-butyl (3S)-3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Racemate CAS 81310-61-4 (2HCl salt)
Molecular Weight 184.28 g/mol (Free Base)
Key Functionality Secondary amine (reactive handle), Tertiary amine (basic center)
Stereochemistry (S)-enantiomer (C3-chiral center)
Structural Significance

The 3-substituted piperidine scaffold introduces a specific vector for the morpholine group, often used to probe the "solvent channel" of protein binding pockets. The (S)-enantiomer frequently exhibits distinct pharmacokinetic (PK) and binding profiles compared to the (R)-isomer.

Part 2: Sourcing Landscape

The commercial availability of this compound is bifurcated between the racemate (widely available) and the (S)-enantiomer (limited availability).

The "Buy vs. Make" Decision Matrix

The following decision tree illustrates the optimal sourcing strategy based on project phase and purity requirements.

SourcingStrategy Start Need 4-[(3S)-piperidin-3-ylmethyl]morpholine CheckCat Check Catalog for (S)-Free Amine Start->CheckCat IsAvailable In Stock & Verified ee%? CheckCat->IsAvailable BuyDirect Purchase (S)-Free Amine (Risk: Hygroscopic/Unstable) IsAvailable->BuyDirect Yes AltStrat Select Precursor Strategy IsAvailable->AltStrat No / Unsure BuyAldehyde Buy (S)-N-Boc-3-formylpiperidine (CAS 118156-93-7) AltStrat->BuyAldehyde RedAmin Reductive Amination + Deprotection BuyAldehyde->RedAmin FinalTarget Target Molecule (High Purity) RedAmin->FinalTarget

Figure 1: Strategic sourcing workflow. Buying the stable aldehyde precursor is often faster than sourcing the specific chiral amine.

Recommended Precursors

Direct sourcing of the free amine is risky due to potential racemization over time and hygroscopicity. The industry standard is to purchase the Boc-protected aldehyde :

  • Primary Precursor: (S)-tert-butyl 3-formylpiperidine-1-carboxylate

    • CAS: 118156-93-7[1][2]

    • Availability: High (Apollo Scientific, Sigma-Aldrich, Enamine).

    • Stability: High (Solid, shelf-stable).

  • Secondary Precursor: (S)-1-Boc-piperidine-3-carboxylic acid

    • CAS: 88495-54-9

    • Note: Requires reduction to alcohol then oxidation to aldehyde (or reduction of amide), adding steps.

Part 3: Synthesis Protocol (Self-Validating System)

This protocol utilizes the commercially available aldehyde (CAS 118156-93-7) to generate the target. This method preserves the chiral center at C3.

Reaction Scheme
  • Reductive Amination: (S)-N-Boc-aldehyde + Morpholine → (S)-N-Boc-Intermediate.

  • Deprotection: (S)-N-Boc-Intermediate → Target (S)-Amine.

SynthesisProtocol Precursor (S)-N-Boc-3-formylpiperidine (CAS 118156-93-7) Step1 Step 1: Reductive Amination Morpholine, STAB, DCM Precursor->Step1 Intermed (S)-N-Boc-Intermediate Step1->Intermed Step2 Step 2: Deprotection 4M HCl in Dioxane Intermed->Step2 Product Target: (S)-Amine (HCl Salt or Free Base) Step2->Product

Figure 2: Two-step synthesis route ensuring retention of stereochemistry.

Step-by-Step Methodology
Step 1: Reductive Amination[3]
  • Reagents: (S)-N-Boc-3-formylpiperidine (1.0 eq), Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), DCM (0.1 M).

  • Procedure:

    • Dissolve aldehyde and morpholine in DCM.

    • Add catalytic acetic acid and stir for 30 min to form the iminium ion (Check via TLC/LCMS).

    • Cool to 0°C and add STAB portion-wise.

    • Warm to RT and stir overnight.

    • Quench: Saturated NaHCO₃. Extract with DCM.

    • Validation: LCMS should show mass [M+H]⁺ corresponding to the Boc-protected amine (approx. MW 284).

Step 2: Boc-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 1 in the chosen acid solution.

    • Stir at RT for 2-4 hours.

    • Workup (for Free Base): Concentrate in vacuo. Redissolve in MeOH/DCM. Pass through a basic ion-exchange cartridge (e.g., SCX-2) or wash with NaOH (careful with water solubility).

    • Workup (for HCl Salt): Concentrate dioxane solution; triturate with Et₂O to obtain the solid dihydrochloride salt.

Part 4: Quality Control & Chiral Purity

Validating the enantiomeric excess (ee) is non-negotiable, as commercial "chiral" building blocks can occasionally degrade or be mislabeled.

Analytical Parameters
ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / LC-MS> 95% (Area)
Chiral Purity Chiral HPLC / SFC> 98% ee
Identity ¹H-NMR (DMSO-d₆ or CDCl₃)Consistent structure
Residual Solvent GC-Headspace< ICH Limits
Chiral Separation Method (Reference)

If the synthesis yields a racemate or low ee, or to validate the commercial supply:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm.

  • Note: The (S)-enantiomer typically elutes differently than the (R)-isomer; standards of both (or the racemate) are required to confirm retention times.

References

  • Apollo Scientific. (2024).[2] Piperidine-3-carboxaldehyde, N-BOC protected (CAS 118156-93-7) Product Page. Retrieved from

  • Sigma-Aldrich. (2024). (S)-1-Boc-piperidine-3-carboxylic acid (CAS 88495-54-9) Product Page. Retrieved from

  • PubChem. (2024).[4] 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Reductive Amination: Synthesis of Amines. Retrieved from

  • Fisher Scientific. (2024). Catalog Search for Chiral Piperidines. Retrieved from

Sources

The pKa of the Piperidine Nitrogen in Morpholine Derivatives: A Physicochemical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, primarily utilized to modulate the basicity of the piperidine nitrogen. While piperidine exhibits a pKa of approximately 11.1 , the insertion of an oxygen atom at the 4-position (creating morpholine) lowers the pKa to 8.3–8.5 . This ~3 log unit shift is critical for optimizing the physicochemical profile of drug candidates, specifically balancing aqueous solubility with membrane permeability and reducing liability at off-target sites like the hERG channel.

This guide details the structural mechanisms driving this basicity attenuation, analyzes substituent effects, and provides a validated experimental protocol for precise pKa determination.

Part 1: Structural Fundamentals and Mechanistic Basis

The "piperidine nitrogen" in morpholine refers to the secondary amine at position 4. The reduction in basicity compared to piperidine is not due to resonance, as the nitrogen lone pair is orthogonal to the C-O sigma bonds, preventing conjugation. Instead, it is governed exclusively by the Inductive Effect (-I) .

The Inductive Mechanism

The oxygen atom in the morpholine ring is highly electronegative.[1] Through the


-bond framework, it exerts an electron-withdrawing pull.
  • Electron Density Withdrawal: The oxygen atom pulls electron density away from the carbons, which in turn pull density from the nitrogen.[1]

  • Cation Destabilization: Upon protonation, the resulting morpholinium cation carries a positive charge. The electron-withdrawing oxygen intensifies this positive charge density rather than dispersing it, destabilizing the conjugate acid.

  • Thermodynamic Consequence: The equilibrium shifts toward the neutral free base, resulting in a lower pKa.

Visualizing the Electronic Effect

The following diagram illustrates the structural comparison and the vector of the inductive effect.

InductiveEffect Piperidine Piperidine (pKa ~ 11.1) Morpholine Morpholine (pKa ~ 8.3) Piperidine->Morpholine O-insertion at pos 4 Mechanism Mechanism: Through-bond Inductive Withdrawal (-I) Morpholine->Mechanism Electronegativity Outcome Destabilized Conjugate Acid (Lower pKa) Mechanism->Outcome energetic penalty

Figure 1: The insertion of oxygen transforms the electronic environment of the nitrogen center, reducing basicity via the inductive effect.

Part 2: Substituent Effects on pKa (SAR)

Modifying the morpholine ring allows for fine-tuning of the pKa.[2] Substituents can be placed on the nitrogen (N-substituted) or the carbon skeleton (C-substituted).

N-Substitution

Replacing the N-H with an N-Alkyl group generally lowers the pKa further, contrary to the typical inductive donation of alkyl groups seen in acyclic amines. This is often attributed to solvation effects; the tertiary ammonium cation is less effectively solvated by water than the secondary ammonium cation.

C-Substitution

Substituents on the C2 or C3 carbons exert effects based on their electronic nature and proximity to the nitrogen.

  • Electron Withdrawing Groups (EWG): Fluorine or hydroxyl groups on the ring will drastically lower pKa (e.g., -1 to -2 units).

  • Steric Bulk: Large groups at C3 (adjacent to Nitrogen) can hinder protonation sterically, effectively lowering the apparent pKa.

Comparative Data Table

The following values represent aqueous pKa measurements at 25°C.

Compound StructureSubstituent TypeApprox.[3][4][5][6][7][8][9][10] pKaShift relative to Morpholine
Piperidine Reference11.1 +2.7
Morpholine Parent8.4 0.0
N-Methylmorpholine N-Alkyl7.4 -1.0
N-Ethylmorpholine N-Alkyl7.7 -0.7
N-Phenylmorpholine N-Aryl~4.8 -3.6
2,6-Dimethylmorpholine C-Alkyl (Steric)~8.6 +0.2
Morpholine-4-ethanol N-Alkyl-OH6.8 -1.6

Part 3: Medicinal Chemistry Implications[8][9][12][13][14][15][16]

The morpholine pKa of ~8.4 places it in a critical "sweet spot" for oral drug delivery.

  • Solubility (pH < pKa): In the stomach (pH 1–2), morpholine is 100% protonated (ionized). This ensures high solubility for dissolution.

  • Permeability (pH > pKa): As the drug moves to the intestine (pH 6.5–7.4), the fraction of neutral species increases significantly compared to piperidine.

    • Piperidine at pH 7.4: ~99.9% Ionized (Low permeability).

    • Morpholine at pH 7.4: ~90% Ionized / 10% Neutral (Permeable).

  • hERG Avoidance: High basicity (pKa > 9) is a known pharmacophore feature for blocking the hERG potassium channel (cardiotoxicity risk). Lowering pKa to <8.5 often reduces hERG affinity.

Decision Logic for Scaffold Selection

MedChemLogic Start Lead Compound (Piperidine Scaffold) Problem Issue Identification Start->Problem Solubility Poor Solubility? Problem->Solubility hERG hERG Liability? Problem->hERG Permeability Low Permeability? Problem->Permeability Solution Switch to Morpholine Solubility->Solution hERG->Solution Permeability->Solution Result1 Lower LogD (Better Solubility) Solution->Result1 Polar Oxygen Result2 Lower pKa (Less Cationic at phys pH) Solution->Result2 Inductive Effect

Figure 2: Strategic workflow for replacing piperidine with morpholine to solve ADMET issues.

Part 4: Experimental Protocol for pKa Determination

Method: Potentiometric Titration Objective: Determine the precise thermodynamic pKa of a morpholine derivative. Rationale: Potentiometry is the gold standard for pKa values between 2 and 12. It is self-validating because the shape of the curve indicates purity and the presence of interfering species (like carbonates).

Reagents and Equipment
  • Titrant: 0.1 M NaOH (Standardized, Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (To maintain constant ionic strength).

  • Acid: 0.1 M HCl.[11]

  • Inert Gas: High-purity Nitrogen or Argon (for purging).

  • Apparatus: Automated titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

Step-by-Step Methodology
  • System Preparation (Self-Validation Step 1):

    • Calibrate the pH electrode.[12][11] Slope must be 98–102% of theoretical.

    • Perform a "Blank Titration" (HCl + KCl only) with NaOH. This validates the exact concentration of the titrant and ensures no carbonate contamination (which would distort the curve).

  • Sample Preparation:

    • Weigh approximately 0.05–0.1 mmol of the morpholine derivative.

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If the compound is the free base, add a known excess of 0.1 M HCl (e.g., 2 mL) to fully protonate the nitrogen (starting pH should be < 3.0).

  • Titration:

    • Place the vessel in a thermostated water bath (25.0 ± 0.1°C).

    • Purge the solution with Nitrogen for 5 minutes to remove dissolved CO2. Keep N2 flowing over the surface during titration.

    • Titrate with 0.1 M NaOH, adding small aliquots (e.g., 0.05 mL) and waiting for electrode stability (<0.1 mV/s drift) before recording pH.

    • Continue until pH reaches ~11.5.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH point.
      
    • The pKa is the pH where

      
      .
      
    • Validation: The titration curve should show a sharp inflection point. A "smeared" endpoint suggests precipitation (check turbidity) or impurities.

References

  • Evans, D. A. (n.d.). Evans pKa Table. Harvard University. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine from Chiral Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine (also referred to as (S)-3-(morpholinomethyl)piperidine) represents a critical workflow in the generation of kinase inhibitors and GPCR ligands. The 3-substituted piperidine scaffold serves as a versatile pharmacophore, providing a semi-rigid linker that can orient binding elements into specific hydrophobic pockets.

Strategic Route Selection: The "Chiral Integrity" Approach

While reductive amination of (S)-N-Boc-piperidine-3-carbaldehyde is a theoretically shorter path, it poses a significant risk of racemization due to the configurational instability of


-chiral aldehydes. To ensure high enantiomeric excess (ee > 98%) and process scalability, this protocol utilizes an Amide Coupling – Reduction sequence . This route utilizes the configurationally stable (S)-N-Boc-piperidine-3-carboxylic acid as the starting material, mitigating the risk of racemization.
Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for maintaining chirality.

SynthesisPathway cluster_rejected Rejected Route (Risk of Racemization) Start (S)-N-Boc-piperidine-3-carboxylic acid (Stable Precursor) Step1 Amide Coupling (HATU/Morpholine) Start->Step1 Activation Intermediate (S)-tert-butyl 3-(morpholine-4-carbonyl) piperidine-1-carboxylate Step1->Intermediate Formation Step2 Selective Reduction (Borane-THF) Intermediate->Step2 Reduction ProtectedProduct (S)-N-Boc-3-(morpholinomethyl) piperidine Step2->ProtectedProduct Transformation Step3 Deprotection (HCl/Dioxane) ProtectedProduct->Step3 Cleavage Final 4-[(3S)-piperidin-3-ylmethyl]morpholine (Target Scaffold) Step3->Final Salt Formation Aldehyde (S)-Aldehyde

Figure 1: Strategic synthesis pathway favoring the amide-reduction route to preserve the C3 chiral center.

Detailed Experimental Protocols

Phase 1: Amide Coupling

Objective: Synthesis of (S)-tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate. Rationale: HATU is selected over EDC/HOBt for this protocol to ensure rapid conversion and minimize any potential epimerization, although the carboxylic acid is relatively stable.

Materials:

  • (S)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMF (Anhydrous, 10 mL/g of substrate)

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with (S)-1-Boc-piperidine-3-carboxylic acid and anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C. Add DIPEA followed by HATU. Stir for 15 minutes to generate the activated ester species.

  • Coupling: Add morpholine dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. In-Process Control (IPC): Monitor by LC-MS for disappearance of acid (M-H)-.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl solution (to remove DMF), saturated

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Phase 2: Selective Amide Reduction

Objective: Synthesis of (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate. Rationale: Borane-THF (


) is preferred over Lithium Aluminum Hydride (LAH) for this transformation. Borane reduction of tertiary amides is chemoselective and typically offers a cleaner impurity profile, avoiding the formation of aluminum emulsions during workup.

Materials:

  • Amide Intermediate (from Phase 1) (1.0 equiv)

  • Borane-THF complex (1.0 M solution) (3.0 equiv)

  • Methanol (for quenching)[1]

  • THF (Anhydrous)

Protocol:

  • Setup: Dissolve the amide intermediate in anhydrous THF (5 mL/mmol) under nitrogen. Cool to 0°C.[2][3][4]

  • Addition: Add

    
     solution dropwise via a pressure-equalizing addition funnel. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (65°C) for 2–3 hours. This ensures complete reduction of the

    
     bond to 
    
    
    
    .
  • Quench (Critical Step): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane.

  • Amine Liberation: Add 1M NaOH or conduct an oxidative workup if necessary (though simple methanolysis often suffices for this scaffold). Concentrate the solvent.[2]

  • Extraction: Partition between water and DCM. Extract the aqueous layer 3x with DCM.

  • Isolation: Dry over

    
     and concentrate. The resulting oil is often pure enough for the next step; otherwise, purify via silica gel chromatography (DCM/MeOH/ 
    
    
    
    ).
Phase 3: N-Boc Deprotection

Objective: Isolation of 4-[(3S)-piperidin-3-ylmethyl]morpholine (as HCl salt).

Protocol:

  • Dissolve the reduced intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5-10 equiv). Stir at room temperature for 2 hours.

  • The product will precipitate as the hydrochloride salt.

  • Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Critical Process Parameters & Data

The following table summarizes the expected quantitative parameters and critical quality attributes (CQAs) for the intermediate and final product.

ParameterPhase 1 (Amide)Phase 2 (Reduced Amine)Phase 3 (Final Salt)
Typical Yield 85 - 95%75 - 85%> 90%
Physical State White/Off-white solidColorless/Pale yellow oilWhite hygroscopic solid
Key 1H NMR Signal

3.5-3.7 (m, 8H, morpholine)

2.2-2.4 (m, 6H,

)

3.0-3.4 (broad, salt)
Chiral Purity (ee) > 99% (Retained)> 98% (Risk step)> 98%
Solubility High in DCM, EtOAcHigh in DCM, MeOHHigh in Water, DMSO
Troubleshooting Guide
  • Low Yield in Reduction: If the amide is not fully reducing, ensure the THF is strictly anhydrous. Borane degrades in the presence of moisture.

  • Boron-Amine Complex: Sometimes the amine product forms a stable complex with boron. If yield is low, reflux the crude residue in MeOH with a catalytic amount of HCl or iodine to break the complex before extraction.

References

  • MDPI. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

Sources

reductive amination protocols using 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of 4-[(3S)-Piperidin-3-ylmethyl]morpholine

Introduction & Molecule Profile

4-[(3S)-Piperidin-3-ylmethyl]morpholine (CAS: 942148-27-8) is a high-value chiral building block widely utilized in medicinal chemistry. Its structural core consists of a piperidine ring functionalized at the C3 position with a morpholinomethyl moiety. The presence of the morpholine group enhances aqueous solubility and metabolic stability, making this scaffold an ideal "solubilizing tail" for drug candidates targeting G-protein coupled receptors (GPCRs), particularly Sigma-1 receptors and various kinases.

The critical synthetic handle is the secondary amine of the piperidine ring. Functionalizing this nitrogen via reductive amination allows for the rapid generation of tertiary amine libraries without the risk of over-alkylation associated with direct alkyl halide displacement.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₂₀N₂O

  • Molecular Weight: 184.28 g/mol

  • Chiral Center: (3S)-configuration (Must be preserved during synthesis).

  • Reactivity: The piperidine nitrogen is a nucleophilic secondary amine (

    
    ), prone to forming iminium ions with aldehydes and ketones.
    

Mechanistic Principles

The reductive amination of 4-[(3S)-piperidin-3-ylmethyl]morpholine proceeds via a two-step sequence:

  • Condensation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone to generate a hemiaminal, which dehydrates to form an iminium ion (since the amine is secondary, it cannot form a neutral imine).

  • Reduction: The highly electrophilic iminium species is selectively reduced to the tertiary amine by a hydride source.

Critical Consideration: Unlike primary amines, secondary amines form positively charged iminium ions immediately upon dehydration. These intermediates are highly reactive and reduced much faster than the starting carbonyl, allowing for high chemoselectivity.

ReactionMechanism Amine 4-[(3S)-piperidin-3-ylmethyl]morpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + Hydride (STAB/NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.

Strategic Protocol Selection

Selecting the correct protocol depends on the steric hindrance and electronic nature of the carbonyl partner.

Method Reagents Best For Pros Cons
Protocol A (Standard) NaBH(OAc)₃ / DCE / AcOHAldehydes, Unhindered KetonesMild, selective, no over-alkylation.Slow with hindered ketones.
Protocol B (Lewis Acid) Ti(OiPr)₄ / NaBH₄ / MeOHSterically Hindered Ketones, Electron-poor CarbonylsForces iminium formation, water scavenging.Requires Ti removal (emulsions).
Protocol C (Green) H₂ / Pd-C / EtOHScale-up (>100g), BenzaldehydesAtom economical, easy workup.Requires pressure equipment; incompatible with halides/alkenes.

Detailed Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

The industry standard for library synthesis. STAB is mild enough to leave ketones unreduced while reducing the faster-forming iminium ion.

Reagents:

  • 4-[(3S)-Piperidin-3-ylmethyl]morpholine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 mmol, 184 mg) in DCE (5 mL).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Acidification: Add Acetic Acid (1.0 mmol, ~60 µL). Note: AcOH catalyzes iminium formation and buffers the basicity of the morpholine ring.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to ensure equilibrium.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.[3]

    • Monitoring: Check by LC-MS. Look for the disappearance of the secondary amine (M+H = 185).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH/NH₃ gradient) is usually required to remove excess carbonyl and boron salts.

Protocol B: Titanium(IV) Isopropoxide Mediated Method

Required for unreactive ketones (e.g., acetophenones, cyclic ketones) where STAB fails to drive conversion.

Reagents:

  • 4-[(3S)-Piperidin-3-ylmethyl]morpholine (1.0 equiv)

  • Ketone (1.1 equiv)[4]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, combine the amine (1.0 mmol) and the ketone (1.1 mmol).

  • Lewis Acid Addition: Add neat Ti(OiPr)₄ (1.2 mmol, ~355 µL).

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Stirring: Stir the neat mixture (or in minimal THF if solid) at RT for 1 hour. For very hindered substrates, heat to 40–50°C for 2 hours.

    • Mechanism:[5][6] Ti acts as a Lewis acid and water scavenger, driving the equilibrium toward the iminium species.[6]

  • Dilution: Dilute the viscous mixture with anhydrous MeOH (4 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol, 57 mg) portion-wise.

    • Note: The reaction may be exothermic.[1]

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Add 1 mL of water to quench. A white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the suspension through a Celite pad to remove titanium salts. Tip: Washing the Celite with 10% MeOH/DCM helps recover trapped product.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization Guide

Issue Probable Cause Corrective Action
Low Conversion Iminium ion not forming.Switch to Protocol B (Ti-mediated). Increase AcOH to 2-3 equiv in Protocol A.
Racemization High temperature or strong base.Keep temperature <40°C. Avoid strong bases; the (3S) center is generally stable under standard reductive amination conditions.
Over-reduction (Alcohol formation) Reducing agent attacking Carbonyl.Ensure amine and acid are mixed before adding reducing agent. Use STAB (milder) instead of NaCNBH₃.
Emulsions during Workup Titanium salts (Protocol B).Use the "Celite filtration" method or quench with 1M NaOH (converts Ti to granular solid).
Product stuck in Aqueous Product is too polar (diprotic salt).Ensure pH > 10 during extraction. Use CHCl₃/iPrOH (3:1) as extraction solvent.

Decision Workflow Diagram

Workflow Start Start: 4-[(3S)-piperidin-3-ylmethyl]morpholine + Carbonyl CheckType Is Carbonyl an Aldehyde? Start->CheckType Aldehyde Yes: Use Protocol A (STAB/DCE/AcOH) CheckType->Aldehyde Yes KetoneCheck Is Ketone Hindered/Unreactive? CheckType->KetoneCheck No ScaleCheck Is Scale > 100g? Aldehyde->ScaleCheck Unhindered No: Use Protocol A (Extend time to 12h) KetoneCheck->Unhindered No Hindered Yes: Use Protocol B (Ti(OiPr)4 / NaBH4) KetoneCheck->Hindered Yes Green Yes: Consider Catalytic Hydrogenation (H2, Pd/C, EtOH) ScaleCheck->Green Yes

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[6][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • PubChem. (n.d.). 4-[(3S)-piperidin-3-ylmethyl]morpholine.[11][12] National Library of Medicine.[13] Retrieved February 15, 2026. [Link]

  • Tripathy, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

Sources

nucleophilic aromatic substitution (SNAr) with 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 4-[(3S)-piperidin-3-ylmethyl]morpholine Reaction Class: Nucleophilic Aromatic Substitution (SNAr)[1]

Executive Summary

This guide details the protocol for coupling 4-[(3S)-piperidin-3-ylmethyl]morpholine with electron-deficient heteroaryl halides via Nucleophilic Aromatic Substitution (SNAr).[1] This specific amine building block is a "privileged scaffold" in medicinal chemistry, often used to modulate physicochemical properties (solubility, lipophilicity) while introducing a specific chiral vector [(3S)-configuration] to the target pharmacophore.

The core challenge in this reaction is balancing the nucleophilicity of the secondary piperidine amine against the steric bulk imposed by the C3-morpholinomethyl substituent.[1] This note provides a self-validating workflow to maximize yield, prevent racemization, and ensure chemoselectivity.

Mechanistic Insight & Chemoselectivity

The Nucleophile

The molecule contains two nitrogen centers:

  • Piperidine Nitrogen (Secondary): The active nucleophile.[1] It possesses a lone pair and a dissociable proton, essential for the re-aromatization step of the SNAr mechanism.

  • Morpholine Nitrogen (Tertiary): A spectator.[1] Being tertiary, it cannot participate in the final elimination step of SNAr.[1] While it may transiently attack the electrophile to form a quaternary ammonium salt, this process is reversible and non-productive under standard conditions.

The Reaction Pathway

The reaction follows a two-step Addition-Elimination mechanism:

  • Rate-Determining Attack: The piperidine nitrogen attacks the ipso-carbon of the aryl halide (activated by an Electron Withdrawing Group, EWG).[1] This disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Fast Elimination: The leaving group (X) is expelled, and the base removes the proton from the nitrogen, restoring aromaticity.[1]

Critical Consideration: The (3S)-substituent creates a "chiral fence" near the reaction center.[1] While SNAr reactions rarely invert stereocenters on the nucleophile, the steric bulk can significantly retard the reaction rate compared to unsubstituted piperidine, requiring higher temperatures or polar aprotic solvents to stabilize the transition state.

Visualizing the Mechanism

SNAr_Mechanism cluster_sterics Steric Influence Reactants Reactants (Aryl Halide + Chiral Amine) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Coupled Product (Retained Stereochemistry) TS->Product Elimination & Re-aromatization Byproduct Salt Byproduct (Base-HX) TS->Byproduct

Figure 1: The SNAr Addition-Elimination pathway.[1] The rate-limiting step is the formation of the Meisenheimer complex, which is sensitive to the steric environment of the (3S)-piperidine.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol assumes a 1.0 mmol scale coupling with a standard electrophile (e.g., 4-chloro-pyridine derivative or 4-fluoronitrobenzene).[1]

Reagents:

  • Amine: 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv, 1.0 mmol)[1]

  • Electrophile: Aryl Halide (1.0 - 1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [Concentration: 0.2 M - 0.5 M][1]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 equiv) in anhydrous DMSO (2.5 mL).

  • Addition: Add DIPEA (2.5 equiv) followed by 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv).

    • Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.5 equiv to ensure free-basing.[1]

  • Reaction: Seal the vial and heat to 80°C - 100°C .

    • Why: The C3-substituent steric hindrance often prevents room temperature conversion, even with activated electrophiles.[1]

  • Monitoring (Self-Validation):

    • Check LCMS at T=1h. Look for the parent ion [M+H]⁺.[1]

    • Pass Criteria: >50% conversion.[1][2] If <10%, increase Temp to 120°C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

    • Crucial Step: Wash the organic layer with saturated brine to prevent emulsion formation due to the surfactant-like properties of the morpholine tail.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Optimization Workflow

If the standard protocol yields poor results, follow this logic tree to troubleshoot.

Optimization_Flow Start Start Optimization Check_Conv Check Conversion (LCMS) Start->Check_Conv Low_Conv Low Conversion (<20%) Check_Conv->Low_Conv Impurity High Impurity / Byproducts Check_Conv->Impurity Good High Conversion (>90%) Check_Conv->Good Change_Solvent Switch Solvent: DMSO -> NMP (Higher T stability) Low_Conv->Change_Solvent Step 1 Change_Base Switch Base: DIPEA -> K2CO3 (Stronger, Inorganic) Impurity->Change_Base Reduce basicity (K2CO3 -> NaHCO3) Purify Proceed to Workup Good->Purify Change_Solvent->Change_Base If fails Change_LG Change Leaving Group: Cl -> F (Faster Addition Step) Change_Base->Change_LG If fails

Figure 2: Logical decision tree for troubleshooting SNAr reactions. This workflow prioritizes solvent effects before altering the chemical structure of the reactants.

Technical Data & Solvent Selection

The choice of solvent is the single most impactful variable in SNAr reactions involving hindered amines.[1] The solvent must stabilize the polar Meisenheimer intermediate.[1]

SolventDipole Moment (D)Recommended TempProsCons
DMSO 3.9660°C - 100°CBest kinetics ; highly stabilizes transition state.[1]Difficult to remove; thermal hazards >120°C.
NMP 4.09100°C - 150°CExcellent thermal stability; good for unreactive substrates.[1]High boiling point; reproductive toxicity concerns.[1]
DMF 3.8260°C - 100°CCommon, easy to source.[1]Decomposes to dimethylamine at high T (can act as competing nucleophile).[1]
EtOH 1.69Reflux (78°C)Green; easy workup.[1]Poor kinetics for this specific hindered amine; often fails.[1]

Recommendation: Start with DMSO . If temperatures >110°C are required to drive the reaction due to the steric bulk of the (3S)-group, switch to NMP to avoid the thermal decomposition risk associated with DMSO [1].

Safety & Stability

  • Chiral Integrity: SNAr conditions generally preserve the stereocenter at the C3 position of the piperidine.[1] However, avoid using strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they can theoretically induce epimerization via deprotonation if the alpha-proton is sufficiently acidic (though unlikely in this scaffold).

  • Thermal Runaway: When using DMSO with halogenated electrophiles and strong bases, be aware of potential exotherms.[1] Never heat DMSO mixtures above 140°C in a closed system without blast protection [2].[1]

References

  • Evaluation of Solvents in SNAr

    • Title: "Solvent Molecules Play a Role in an SNAr Reaction"
    • Source: ChemRxiv[1]

    • URL:[Link]

  • DMSO Safety Guidelines

    • Title: "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions"
    • Source: Purdue University / Org.[1] Process Res. Dev.

    • URL:[Link]

  • Piperidine Scaffolds in Drug Discovery

    • Title: "Exploration of piperidine 3D fragment chemical space"
    • Source: RSC Medicinal Chemistry[1][3]

    • URL:[Link]

  • Reaction Mechanism Basics

    • Title: "Nucleophilic Aromatic Substitution (SNAr)
    • Source: Organic Letters (ACS)
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Boc-Protection of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and protocols for the tert-butoxycarbonyl (Boc) protection of the secondary amine in 4-[(3S)-piperidin-3-ylmethyl]morpholine. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its selective protection is a critical step in the synthesis of complex pharmaceutical agents.[1][2] This document elucidates the underlying reaction mechanism, details field-proven experimental protocols, offers guidance on reaction monitoring and product characterization, and provides a troubleshooting framework. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic campaigns.

Introduction: The Rationale for Protection

The molecule 4-[(3S)-piperidin-3-ylmethyl]morpholine is a valuable chiral building block in drug discovery. It features two nitrogen atoms: a tertiary amine within the morpholine ring and a secondary amine within the piperidine ring. The secondary amine is both nucleophilic and basic, making it susceptible to a wide range of reactions. In a multi-step synthesis, this reactivity can lead to undesirable side reactions, compromising yield and purity.

The tert-butoxycarbonyl (Boc) group is the most common protecting group for amines in non-peptide chemistry.[3] Its function is to temporarily render the amine unreactive by reducing its nucleophilicity and basicity.[4] The Boc group is favored for its stability across a broad spectrum of reaction conditions, including exposure to most bases and nucleophiles, while being readily cleaved under mild acidic conditions.[3][5][6] This orthogonality allows for selective deprotection without disturbing other acid-labile groups if carefully planned.

This guide focuses on the specific application of Boc protection to the piperidine nitrogen of 4-[(3S)-piperidin-3-ylmethyl]morpholine, yielding (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate.

The Mechanism of N-tert-Butoxycarbonylation

The standard method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[4][7]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, leading to the formation of the N-Boc protected amine. This step eliminates a tert-butyl carbonate anion as a leaving group.[7]

  • Decomposition & Proton Transfer: The unstable tert-butyl carbonate anion deprotonates the newly acylated, positively charged nitrogen. It then rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated by the ammonium species to form tert-butanol.[4][7] The irreversible evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4]

While the reaction can proceed without a catalyst, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acid present (e.g., if the starting amine is a salt) and to enhance the nucleophilicity of the amine, thereby accelerating the reaction.[4]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine R₂NH (Piperidine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R₂N-Boc (Protected Product) Tetrahedral->BocAmine Collapse & Elimination Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Decomposition

Caption: Mechanism of Boc protection of a secondary amine.

Strategic Protocol Selection

The choice of reaction conditions is crucial for achieving high yield and purity. For 4-[(3S)-piperidin-3-ylmethyl]morpholine, the primary considerations are solvent selection and the use of a base or catalyst.

Parameter Condition A: Standard Aprotic Condition B: Aqueous/Green Rationale & Causality
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileWater/Acetone, Water/MethanolDCM and THF are excellent for dissolving both the amine and (Boc)₂O, facilitating a homogeneous reaction. Water-based systems offer a greener alternative and can be surprisingly effective, often leading to high yields and simple work-up.[5][6]
Base Triethylamine (TEA), DIPEANone or NaHCO₃A base like TEA is used in aprotic solvents to scavenge protons and increase the free amine concentration, accelerating the reaction. In aqueous systems, the reaction can often proceed without an added base, simplifying the protocol.[4][8]
Temperature 0 °C to Room Temperature (RT)Room Temperature to 55 °CThe reaction is typically exothermic. Starting at 0 °C during the addition of (Boc)₂O helps control the reaction rate. The reaction can then be allowed to warm to RT.[4] Some protocols use moderate heat to overcome steric hindrance or accelerate sluggish reactions.[8]
Catalyst 4-(Dimethylamino)pyridine (DMAP)None or Iodine (cat.)DMAP is a highly effective acylation catalyst but can promote side reactions if not used carefully.[9] Catalytic iodine has also been shown to be effective under solvent-free or methanolic conditions.[5][10] For this substrate, a catalyst is often unnecessary.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. Di-tert-butyl dicarbonate is a lachrymator and is moisture-sensitive.

Protocol 1: Standard Protection in Dichloromethane

This protocol is a robust and widely applicable method for the Boc protection of secondary amines.

Materials:

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

  • Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv) in anhydrous DCM (to a concentration of ~0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.[11]

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add (Boc)₂O (1.1 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (see Section 5).

  • Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize), and brine.[11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil/solid by column chromatography on silica gel to afford the pure (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate.

Protocol 2: Catalyst-Free Protection in an Aqueous System

This protocol represents a greener and often simpler alternative, avoiding chlorinated solvents and amine bases.[6]

Materials:

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

  • Water and Acetone (e.g., 10:1 v/v)

  • Ethyl Acetate or DCM

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspension: In a round-bottom flask, add 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 equiv) to a mixture of water and acetone (e.g., 9.5 mL water and 0.5 mL acetone per mmol of amine).[6] Stir vigorously to create a suspension or solution.

  • Reagent Addition: Add (Boc)₂O (1.1 equiv) to the mixture at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (see Section 5).

  • Work-up: Upon completion, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x volume).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If required, further purification can be achieved by silica gel chromatography.

Experimental_Workflow start Start dissolve 1. Dissolve/Suspend Amine & Solvent start->dissolve add_reagents 2. Add Base (optional) & (Boc)₂O dissolve->add_reagents react 3. Stir at RT (or heat) add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Wash & Extract) monitor->workup Complete isolate 6. Dry & Concentrate workup->isolate purify 7. Purify (optional) by Chromatography isolate->purify product Pure Boc-Protected Product isolate->product Sufficiently Pure purify->product Pure

Sources

Application Note: Incorporation of 4-[(3S)-Piperidin-3-ylmethyl]morpholine into Fragment-Based Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for 3D Saturated Heterocyclic Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] By screening small, low-complexity molecules (fragments) at high concentrations, FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[3] These initial weak-binding hits are then optimized into potent leads through a structure-guided process.[1][2]

Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds due to their synthetic tractability.[4][5] However, there is a growing consensus that increasing the three-dimensional (3D) character and sp³-hybridized atom content of fragments can unlock novel biological targets and improve physicochemical properties.[4] Saturated heterocyclic scaffolds, such as piperidines and morpholines, are particularly valuable in this regard. They are prevalent in marketed drugs and offer well-defined 3D exit vectors for subsequent fragment elaboration.[6]

This application note provides a comprehensive guide to the incorporation of a specific, high-value 3D fragment, 4-[(3S)-piperidin-3-ylmethyl]morpholine , into screening libraries. We will detail the rationale for its selection, rigorous quality control protocols, library preparation workflows, and appropriate biophysical screening strategies.

Section 1: Fragment Profile: 4-[(3S)-piperidin-3-ylmethyl]morpholine

4-[(3S)-piperidin-3-ylmethyl]morpholine is an exemplary 3D fragment that combines several desirable features for FBDD:

  • Scaffold Complexity: It incorporates two privileged heterocyclic motifs—piperidine and morpholine—providing a rigid, complex 3D shape.[6]

  • Defined Stereochemistry: The (3S) stereocenter provides precise spatial positioning of substituents, which is critical for probing specific interactions within a protein binding pocket.

  • Favorable Physicochemical Properties: The presence of heteroatoms enhances aqueous solubility, a critical requirement for the high screening concentrations used in FBDD.[3][7]

  • Synthetic Tractability: The piperidine and morpholine rings offer multiple, synthetically accessible points ("exit vectors") for rapid hit expansion and structure-activity relationship (SAR) studies.[6][8]

A summary of its key physicochemical properties, which align well with the widely accepted "Rule of Three" (Ro3) for fragments, is provided below.[3][7]

PropertyValue (Calculated)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight184.28 g/mol [9]< 300 Da[3][7]Ensures fragment simplicity and allows for significant MW increase during optimization.
cLogP~0.5[9]≤ 3[3][7]Balances lipophilicity to avoid non-specific binding while ensuring sufficient binding interactions.
Hydrogen Bond Donors1 (Piperidine N-H)≤ 3[3][7]Provides a key interaction point without excessive polarity that could hinder cell permeability later.
Hydrogen Bond Acceptors2 (Morpholine O, N)≤ 3[3][7]Offers multiple potential hydrogen bonding interactions with the target protein.
Rotatable Bonds2≤ 3[3]Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Section 2: Quality Control & Solubilization Protocols

The success of any FBDD campaign is contingent on the quality of the fragment library.[10] Because fragments are screened at high concentrations (often 100 µM to 1 mM), impurities can generate false positives, and poor solubility can lead to false negatives or assay artifacts.[3][7] Therefore, rigorous, multi-step quality control is mandatory.

Protocol 2.1: Identity and Purity Verification by LC-MS and ¹H NMR

This protocol validates that the compound is structurally correct and meets a minimum purity threshold.

Causality: LC-MS provides an accurate mass and a purity assessment based on UV absorbance. ¹H NMR confirms the specific chemical structure and can reveal impurities not visible by UV. Using both is a self-validating system.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the fragment in a suitable solvent (e.g., Methanol for LC-MS, DMSO-d₆ for NMR).

  • LC-MS Analysis:

    • Inject 1-5 µL onto a C18 reverse-phase column.

    • Run a standard gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid) over 5-10 minutes.

    • Monitor by UV (e.g., 214 nm and 254 nm) and mass spectrometry (positive ion mode).

    • Acceptance Criteria: Purity ≥ 95% by UV area normalization. Observed mass must be within ± 0.1 Da of the expected mass (185.16 [M+H]⁺).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

    • Acceptance Criteria: All observed peaks must be consistent with the expected structure of 4-[(3S)-piperidin-3-ylmethyl]morpholine. No single impurity should represent >5% of the total integration.

Protocol 2.2: Thermodynamic Aqueous Solubility Determination

This protocol determines the maximum equilibrium solubility, which is the most relevant measure for biophysical assays.[11][12] The "shake-flask" method is considered the gold standard.[13][14]

Causality: Kinetic solubility can overestimate the stable concentration of a compound in an assay buffer. Thermodynamic solubility ensures that the fragment remains fully dissolved throughout the duration of a screening experiment, preventing precipitation-induced artifacts.[11][13]

Methodology:

  • Preparation: Add an excess of solid fragment powder to a vial containing a standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on a shaker at a constant temperature (e.g., 25°C) for 24 hours. This long incubation ensures the solution reaches thermodynamic equilibrium.[12][13]

  • Separation: Filter the suspension through a low-binding 96-well filter plate (e.g., MultiScreen Solubility filter plate) or centrifuge at high speed (>10,000 x g) to pellet the undissolved solid.[14]

  • Quantification:

    • Take an aliquot of the clear supernatant and create a dilution series.

    • Quantify the concentration of the dissolved fragment using a pre-calibrated LC-MS or HPLC-UV method.

    • Acceptance Criteria: The fragment must have a minimum thermodynamic solubility of 1 mM in the primary screening buffer to be included in the library. This ensures it can be screened at sufficiently high concentrations to detect weak binding.

Section 3: Library Integration & Plate Preparation

Proper handling and storage are crucial for maintaining the integrity of the fragment library over time.[10]

Causality: DMSO is the solvent of choice for compound libraries due to its ability to dissolve a wide range of molecules and its miscibility with aqueous buffers.[15] Storing at low temperatures slows potential degradation, but minimizing freeze-thaw cycles is critical to prevent compound precipitation or degradation from repeated temperature changes.[10]

Protocol 3.1: Preparation of Master Stock Solution
  • Accurately weigh the QC-passed fragment powder.

  • Dissolve in high-purity, anhydrous DMSO to create a high-concentration master stock (e.g., 100 mM).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Store the master stock in a tightly sealed container at -20°C.[16]

Workflow: From QC to Screening Plate

The following diagram outlines the complete workflow from receiving the solid fragment to creating an assay-ready screening plate.

FBDD_Workflow cluster_QC Quality Control cluster_LibPrep Library Preparation cluster_Screening Screening & Validation QC_Purity Purity & Identity (LC-MS, NMR) QC_Sol Aqueous Solubility (Thermodynamic) QC_Purity->QC_Sol If Pass Stock Prepare 100 mM Master Stock (DMSO) QC_Sol->Stock If Pass Intermediate Create Intermediate Plate (e.g., 10 mM) Stock->Intermediate Screening Generate Assay Plate (e.g., 1 mM in 10% DMSO) Intermediate->Screening PrimaryScreen Primary Screen (e.g., SPR) Screening->PrimaryScreen HitConfirm Hit Confirmation (Orthogonal Assay) PrimaryScreen->HitConfirm Validate Hits Structure Structure Determination (X-ray, NMR) HitConfirm->Structure Start Solid Fragment Received Start->QC_Purity

Caption: Workflow from fragment QC to hit validation.

Section 4: Biophysical Screening Strategies

Fragments like 4-[(3S)-piperidin-3-ylmethyl]morpholine typically bind to their targets with weak affinity (µM to mM range).[2] Therefore, sensitive biophysical techniques that can directly detect binding are required, as traditional biochemical assays are often not sensitive enough.[17][18][19]

Recommended Primary Screening Technique: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time technique that directly measures the binding of an analyte (fragment) to a target protein immobilized on a sensor surface. It is highly sensitive, provides kinetic data (kₐ, kₔ), and is well-suited for screening fragment libraries at high concentrations.[17][18]

SPR_Principle cluster_flow Flow Cell cluster_chip Sensor Chip Protein Target Protein Fragment Fragment in Buffer Flow Protein->Fragment Dissociation Detector Detector (Measures RU change) Protein->Detector Reflected Light (Angle Shift) Fragment->Protein Association Light Polarized Light Light->Protein

Caption: Principle of Surface Plasmon Resonance (SPR).

Protocol 4.1: Example SPR Primary Screen
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5). Aim for a low immobilization density to avoid mass transport limitations.

  • Screening:

    • Inject the fragments from the screening plate over the sensor surface at a single high concentration (e.g., 200 µM).

    • Include a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.

    • Monitor the change in response units (RU).

  • Hit Triage: Fragments that show a response significantly above the baseline are considered primary hits.

  • Hit Confirmation & Characterization:

    • Re-test primary hits using a dose-response assay (e.g., 8 concentrations from 1 mM down to 7.8 µM) to confirm binding and determine the dissociation constant (Kᴅ).

    • Validate confirmed hits with an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) or Thermal Shift Assay (TSA), to eliminate artifacts.[17][20]

Section 5: Hit Validation and Elaboration Strategies

Once a fragment hit is validated, the goal is to evolve it into a more potent, lead-like molecule. The structure of 4-[(3S)-piperidin-3-ylmethyl]morpholine provides clear, chemically tractable vectors for this expansion.

Causality: Structure-based drug design is the most effective way to grow a fragment.[21] Obtaining an X-ray crystal structure or NMR-based model of the fragment bound to the target reveals which vectors are pointing towards open areas of the binding site, guiding synthetic chemistry efforts.[20][21]

Potential Growth Vectors:

  • Vector 1 (Piperidine N-H): This is an ideal point for elaboration. Acylation, alkylation, or sulfonylation can introduce new functionalities to probe nearby pockets.

  • Vector 2 (Piperidine Ring C-H): Modern C-H activation chemistry can allow for functionalization of the piperidine ring itself, providing novel growth trajectories.[6]

  • Vector 3 (Morpholine Nitrogen): While less reactive, this position could be used for linking if another fragment is found binding nearby (fragment merging).[21]

Growth_Vectors cluster_mol mol V1 Vector 1: Alkylation/ Acylation V1->mol V2 Vector 2: C-H Functionalization V2->mol

Caption: Key synthetic growth vectors on the fragment.

Hit expansion can proceed via several strategies, including:

  • Fragment Growing: Synthesizing analogs that extend from one of the vectors to pick up new interactions.[21]

  • Fragment Linking: Connecting two different fragments that bind in adjacent pockets.[21]

  • SAR by Catalog: Ordering and testing commercially available analogs to rapidly explore the initial SAR.[21][22]

Conclusion

The strategic incorporation of 3D-rich fragments like 4-[(3S)-piperidin-3-ylmethyl]morpholine is essential for diversifying fragment libraries and increasing the probability of success against challenging biological targets. Its combination of desirable physicochemical properties, defined 3D architecture, and clear synthetic handles makes it an outstanding candidate for FBDD campaigns. By adhering to the rigorous quality control, library preparation, and screening protocols outlined in this note, researchers can confidently deploy this fragment to uncover novel, high-quality starting points for their drug discovery programs.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Retrieved from [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • Kalyanaraman, C., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 555-563. Retrieved from [Link]

  • Kalyanaraman, C., et al. (2020). NMR quality control of fragment libraries for screening. ResearchGate. Retrieved from [Link]

  • Di Pietro, O., & de Graaf, C. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 107. Retrieved from [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit/Fragment Expansion. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Cole, J. C., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Piperidinylmethyl)morpholine dihydrochloride. Retrieved from [Link]

  • Zartler, E., Swain, C., & Pearce, S. (2012/2013). Fragment library design: the evolution of fragment-based lead discovery. Drug Discovery World Winter. Retrieved from [Link]

  • D'Ambra, G. (2019). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Leeds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4544-4558. Retrieved from [Link]

  • Foley, D. J., et al. (2017). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 8(11), 7545-7551. Retrieved from [Link]

  • Current Protocols. (2014). Preparation of Fragment Libraries for Next-Generation Sequencing on the Applied Biosystems SOLiD Platform. Current Protocols in Molecular Biology. Retrieved from [Link]

  • CD Genomics. (n.d.). NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow. Retrieved from [Link]

  • Huschmann, F. U., et al. (2024). From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. RSC Medicinal Chemistry. Retrieved from [Link]

  • Erlanson, D. (2014). Poll results: how do you store your fragment libraries? Practical Fragments. Retrieved from [Link]

  • LabSolutions. (n.d.). 4-Piperidin-3-ylmethyl-morpholine. Retrieved from [Link]

  • Lisure, A., et al. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Combinatorial Chemistry & High Throughput Screening, 17(2), 113-122. Retrieved from [Link]

  • Jones, A. M., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. Retrieved from [Link]

  • Agilent. (n.d.). The Importance of Quality Control in NGS Library Preparation Workflows. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3S)-1-methylpiperidin-3-yl]morpholine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • Twigg, D. G., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. Angewandte Chemie International Edition, 55(40), 12423-12428. Retrieved from [Link]

  • Astex Pharmaceuticals. (2020). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering. Retrieved from [Link]

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Mastering Amide Bond Formation: A Guide to Coupling Piperidine and Morpholine Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Application Note for Researchers in Drug Discovery and Development

Introduction: The Central Role of Piperidine and Morpholine in Medicinal Chemistry

The piperidine and morpholine scaffolds are privileged structures in modern drug discovery, appearing in a vast number of marketed drugs and clinical candidates. Their unique physicochemical properties, including their ability to improve aqueous solubility, modulate lipophilicity, and serve as versatile pharmacophoric elements, make them indispensable tools for medicinal chemists. The formation of an amide bond is one of the most frequently employed reactions to incorporate these heterocycles into target molecules.[1][2][3] While seemingly straightforward, the coupling of these secondary amines with carboxylic acids presents a unique set of challenges that necessitate a carefully considered approach to reaction design and execution.

This comprehensive guide provides an in-depth exploration of the critical parameters governing the successful amide coupling of piperidine and morpholine amines. We will delve into the mechanistic underpinnings of common coupling reagents, offer a comparative analysis of their performance, and provide detailed, field-proven protocols for their application. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to optimize this pivotal transformation.

The Challenge of Coupling Secondary Amines

Piperidine and morpholine, as secondary amines, are generally good nucleophiles. However, their increased steric bulk compared to primary amines can significantly impact the rate and efficiency of amide bond formation. Furthermore, the nature of the carboxylic acid coupling partner, particularly the presence of steric hindrance or electron-withdrawing groups, can further complicate the reaction. Key challenges include:

  • Steric Hindrance: Bulky substituents on the piperidine or morpholine ring, or near the carboxylic acid, can impede the approach of the nucleophile to the activated acid species.[4][5][6][7]

  • Electronic Effects: Electron-deficient carboxylic acids may be less readily activated, while electron-poor anilines are less nucleophilic, making the coupling more difficult.[1][8]

  • Epimerization: For chiral carboxylic acids, particularly α-amino acids, the risk of racemization at the stereocenter is a significant concern, especially under harsh reaction conditions or with certain activating agents.[9][10]

  • Side Reactions: The formation of byproducts, such as N-acylurea from carbodiimide reagents or guanidinium species from uronium/aminium reagents, can complicate purification and reduce yields.[2]

A judicious selection of coupling reagents, additives, bases, and solvents is therefore paramount to overcoming these challenges and achieving high-yielding, clean, and reproducible amide bond formation.

A Comparative Overview of Common Coupling Reagents

The modern organic chemist has a vast arsenal of coupling reagents at their disposal. These can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[2][11] The choice of reagent is often dictated by the specific substrates, the scale of the reaction, and considerations of cost and safety.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are among the oldest and most widely used coupling reagents.[12] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action:

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Carbodiimide-mediated amide coupling mechanism.

While effective, the use of carbodiimides alone can be problematic. The O-acylisourea intermediate is susceptible to rearrangement to a stable N-acylurea, and the reaction is prone to causing epimerization of chiral carboxylic acids. To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always employed.[9][12] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

Uronium and Aminium Salts: The High-Performance Reagents

Uronium and aminium salts, such as HATU, HBTU, and HCTU, are highly efficient coupling reagents that have gained immense popularity due to their high reactivity, fast reaction times, and low rates of epimerization.[9][11][12][13] HATU, in particular, is often the reagent of choice for difficult couplings, including those involving sterically hindered substrates.[3][9][14]

Mechanism of Action:

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: HATU-mediated amide coupling mechanism.

A key advantage of these reagents is the in situ formation of a highly reactive HOAt or HOBt active ester. The presence of the basic tetramethylguanidinium byproduct necessitates the use of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to neutralize the reaction mixture.[11][12]

Phosphonium Salts: Robust and Reliable Alternatives

Phosphonium salts, such as PyBOP and PyAOP, are another class of highly effective coupling reagents.[2][11] They are known for their high reactivity and stability, and they do not react with the amine nucleophile, which can be an advantage over uronium/aminium salts in some cases.[2] PyAOP is particularly effective for coupling N-methylated amino acids and other sterically demanding substrates.[9][11]

Comparative Table of Common Coupling Reagents for Piperidine/Morpholine Amide Synthesis

ReagentClassStoichiometry (Reagent:Acid:Amine:Base)Typical SolventReaction TimeAdvantagesDisadvantages
EDC/HOBt Carbodiimide1.1 : 1.0 : 1.2 : 1.5 (DIPEA)DCM, DMF2-16 hCost-effective, water-soluble byproduct (EDC).[1]Slower reaction rates, potential for N-acylurea formation.
HATU Uronium Salt1.1 : 1.0 : 1.2 : 2.0 (DIPEA)DMF, DCM1-4 hHigh reactivity, low epimerization, effective for hindered substrates.[9][11][14]Higher cost, can be moisture sensitive.[14]
HBTU Uronium Salt1.1 : 1.0 : 1.2 : 2.0 (DIPEA)DMF, DCM1-6 hGood reactivity, lower cost than HATU.Slightly less reactive than HATU.
PyBOP Phosphonium Salt1.1 : 1.0 : 1.2 : 2.0 (DIPEA)DMF, DCM1-6 hHigh reactivity, stable, no reaction with amine.[2]Byproduct (HMPA from BOP) can be carcinogenic, though PyBOP avoids this.[11]
T3P® Phosphonic Anhydride1.5 eqEthyl Acetate, THF1-12 hExcellent for low epimerization, easy workup.[15]Requires a base like pyridine.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrates being used. It is always recommended to monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a good starting point for routine amide couplings where cost is a consideration.

Materials:

  • Carboxylic acid

  • Piperidine or morpholine derivative

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC (1.1 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the piperidine or morpholine amine (1.2 equiv) followed by DIPEA (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[16]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Reactivity Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered substrates or when rapid reaction times are desired.

Materials:

  • Carboxylic acid

  • Piperidine or morpholine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the piperidine or morpholine amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

graph TD { rankdir=LR; node [shape=diamond, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; A[Start: Low Yield or Incomplete Reaction]; B{Is the amine sterically hindered?}; C{Is the acid sterically hindered or electron-deficient?}; D{Is epimerization a concern?}; E[Use a more reactive coupling reagent (e.g., HATU, PyAOP)]; F[Increase reaction temperature (e.g., to 40-50 °C)]; G[Use a less hindered base (e.g., N-methylmorpholine)]; H[Use a low-epimerization reagent (e.g., HATU, T3P®)]; I[Perform reaction at low temperature (0 °C)]; J[Consider acyl fluoride formation]; K[Use EDC/HOBt for simple couplings]; L[Reaction successful];

}

Caption: Decision workflow for troubleshooting amide couplings.
  • Low Reactivity: If the reaction is sluggish, consider switching to a more powerful coupling reagent like HATU or PyAOP.[9][11] Increasing the reaction temperature or using a more polar solvent like DMF can also be beneficial. For extremely hindered systems, converting the carboxylic acid to an acyl fluoride may be a viable strategy.[17]

  • Epimerization: To minimize racemization of chiral carboxylic acids, use coupling reagents known for low epimerization rates, such as HATU or T3P®.[9][15] Running the reaction at lower temperatures (e.g., 0 °C) and using a weaker base like N-methylmorpholine (NMM) can also help.[12]

  • Difficult Purification: If the urea byproduct from DCC is problematic due to its insolubility, switch to DIC, which forms a more soluble urea, or use EDC, whose byproduct is water-soluble and easily removed by aqueous workup.[1][9] For highly water-soluble amide products, continuous liquid-liquid extraction may be necessary.[18]

Conclusion

The formation of amide bonds with piperidine and morpholine amines is a cornerstone of modern medicinal chemistry. A thorough understanding of the interplay between substrate properties and reaction conditions is essential for success. By carefully selecting the appropriate coupling reagent, additives, and reaction parameters, researchers can reliably and efficiently synthesize these critical molecular building blocks. This guide provides a solid foundation for navigating the intricacies of this important transformation, empowering scientists to advance their drug discovery programs with greater confidence and efficiency.

References

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved from [Link]

  • Gunda, G. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Retrieved from [Link]

  • Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. (2014). ACS Publications. Retrieved from [Link]

  • amide coupling help. (2022, March 24). Reddit. Retrieved from [Link]

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  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Synfacts. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.). DilunBio. Retrieved from [Link]

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  • Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. (2022, January 7). ResearchGate. Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). MDPI. Retrieved from [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Publications. Retrieved from [Link]

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  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2020). New Journal of Chemistry. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]

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  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2019). PMC. Retrieved from [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). ChemViews Magazine. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2017). CHIMIA. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2017). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Preparation of Pharmaceutically Active Salts of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Salt Formation in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. For orally administered drugs, aqueous solubility and solid-state stability are paramount, directly influencing bioavailability and shelf-life. The compound 4-[(3S)-piperidin-3-ylmethyl]morpholine is a versatile chiral building block in medicinal chemistry, with its piperidine and morpholine moieties appearing in numerous biologically active molecules.[1][2] However, the free base form of this compound, like many amines, may exhibit suboptimal properties for pharmaceutical development, such as poor solubility or hygroscopicity.

The formation of pharmaceutically acceptable salts is a cornerstone of drug development, with over 50% of all small-molecule drugs on the market existing as salts.[3] This strategy offers a robust and scientifically sound approach to modulate the physicochemical characteristics of an API without altering its intrinsic pharmacological activity.[4] By reacting the basic nitrogen of the piperidine ring with a suitable acid, we can generate salt forms with enhanced solubility, improved stability, and more desirable crystalline properties, which are crucial for consistent manufacturing and reliable in vivo performance.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine and the subsequent preparation and characterization of its hydrochloride, mesylate, and tartrate salts. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice.

Part 1: Synthesis of the Free Base: 4-[(3S)-piperidin-3-ylmethyl]morpholine

A robust and stereocontrolled synthesis of the parent molecule is the essential first step. The following protocol outlines a reliable three-step synthesis starting from the commercially available chiral building block, (S)-N-Boc-3-hydroxypiperidine.[5][6]

Synthetic Workflow Overview

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Boc Deprotection A (S)-N-Boc-3-hydroxypiperidine B (S)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate A->B MsCl, Et3N, DCM, 0 °C to rt C (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate B->C Morpholine, K2CO3, MeCN, 80 °C D 4-[(3S)-piperidin-3-ylmethyl]morpholine C->D HCl in Dioxane, DCM, rt

Figure 1. Synthetic route for 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Experimental Protocol: Synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Step 1: Synthesis of (S)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

  • Rationale: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a mesylate, which is an excellent leaving group.[7][8] The reaction is performed at low temperature to control exothermicity and minimize side reactions. Triethylamine (Et3N) is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a solution of (S)-N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 vol).

    • Separate the organic layer, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

  • Rationale: The mesylate is displaced by morpholine via an SN2 reaction.[7] Potassium carbonate is used as a base to scavenge any residual acid and to facilitate the reaction. Acetonitrile is a suitable polar aprotic solvent for this transformation, and heating is required to drive the reaction to completion.

  • Procedure:

    • To a solution of the crude mesylate from Step 1 (1.0 eq) in acetonitrile (MeCN, 10 vol), add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected product as a viscous oil or low-melting solid.

Step 3: Synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine (Free Base)

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.[5] A solution of HCl in dioxane is a common and effective reagent for this deprotection.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 2 (1.0 eq) in dichloromethane (DCM, 5 vol).

    • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >12 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 10 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final free base, 4-[(3S)-piperidin-3-ylmethyl]morpholine, typically as an oil.

Part 2: Principles of Pharmaceutical Salt Selection

The decision to develop a salt form and the choice of the counter-ion are critical steps in pharmaceutical development.[3] The primary goal is to optimize the physicochemical properties of the API to ensure safety, efficacy, and manufacturability.

Key Considerations for Salt Formation:
  • pKa of the API and Counter-ion: For a stable salt to form between a base (the API) and an acid (the counter-ion), there should generally be a pKa difference of at least 2-3 units.[3] The piperidine nitrogen in the target molecule is the more basic center (estimated pKa of the conjugate acid ≈ 10-11) compared to the morpholine nitrogen (pKa of N-methylmorpholine conjugate acid ≈ 7.4).[9][10][11] Therefore, salt formation will occur at the piperidine nitrogen.

  • Desired Physicochemical Properties: The choice of counter-ion can significantly impact solubility, dissolution rate, hygroscopicity, crystallinity, and melting point.[4] For example, hydrochloride salts are common due to their low molecular weight and tendency to form crystalline solids.[3] Mesylate salts can sometimes offer improved solubility and stability compared to hydrochlorides.[6][12] Tartrate salts, being derived from a chiral acid, can be useful for resolving racemic mixtures and often exhibit good crystallinity.[13]

  • Safety and Toxicology: The chosen counter-ion must be pharmaceutically acceptable and have a well-established safety profile.

Decision-Making Flowchart for Salt Selection

G Start Start: API Free Base Assess_Props Assess Physicochemical Properties (Solubility, Stability, etc.) Start->Assess_Props Is_Optimal Properties Optimal? Assess_Props->Is_Optimal Develop_Free_Base Develop Free Base Is_Optimal->Develop_Free_Base Yes Salt_Screen Initiate Salt Screening Is_Optimal->Salt_Screen No End End Develop_Free_Base->End Select_Acids Select Pharmaceutically Acceptable Acids (HCl, Mesylic Acid, Tartaric Acid, etc.) Salt_Screen->Select_Acids Prepare_Salts Prepare Small-Scale Salts Select_Acids->Prepare_Salts Characterize_Salts Characterize Salts (XRPD, DSC, TGA, Solubility, Hygroscopicity) Prepare_Salts->Characterize_Salts Compare_Data Compare Salt Properties Characterize_Salts->Compare_Data Select_Candidate Select Lead Salt Candidate(s) Compare_Data->Select_Candidate Select_Candidate->Salt_Screen Re-screen Further_Dev Further Development & Scale-Up Select_Candidate->Further_Dev Optimal Salt Found Further_Dev->End G cluster_0 Free Base cluster_1 Hydrochloride Salt cluster_2 Mesylate Salt cluster_3 L-Tartrate Salt FreeBase HCl_Salt HCl_label • HCl Mesylate_Salt Mesylate_label • CH₃SO₃H Tartrate_Salt Tartrate_label • C₄H₆O₆

Figure 3. Chemical structures of the free base and its salts.

Protocol 3.1: Preparation of 4-[(3S)-piperidin-3-ylmethyl]morpholine Hydrochloride
  • Rationale: This is a straightforward acid-base reaction. Isopropanol (IPA) is a common solvent for salt formation as it can dissolve the free base and often allows for the crystalline salt to precipitate upon addition of the acid.

  • Procedure:

    • Dissolve 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 eq) in isopropanol (10 vol).

    • Slowly add a 2 M solution of HCl in isopropanol (1.05 eq) dropwise with stirring at room temperature.

    • Stir the resulting mixture for 2-4 hours at room temperature. A precipitate should form.

    • If no precipitate forms, cool the solution to 0-5 °C and stir for an additional 1-2 hours.

    • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Protocol 3.2: Preparation of 4-[(3S)-piperidin-3-ylmethyl]morpholine Mesylate
  • Rationale: Similar to the hydrochloride salt preparation, this protocol uses methanesulfonic acid to form the mesylate salt. Ethyl acetate is chosen as a solvent in which the free base is soluble, but the resulting salt has lower solubility, promoting crystallization.

  • Procedure:

    • Dissolve 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 eq) in ethyl acetate (10 vol).

    • Slowly add a solution of methanesulfonic acid (1.0 eq) in ethyl acetate (2 vol) dropwise with vigorous stirring at room temperature.

    • Stir the mixture for 4-6 hours at room temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with ethyl acetate and dry under vacuum at 40-50 °C.

Protocol 3.3: Preparation of 4-[(3S)-piperidin-3-ylmethyl]morpholine L-Tartrate
  • Rationale: L-tartaric acid is a dicarboxylic acid, which can form salts with varying stoichiometry (1:1 or 2:1 API to acid). This protocol targets the 1:1 salt. A solvent mixture like ethanol/water may be required to dissolve both the free base and the tartaric acid initially, with crystallization occurring upon cooling or solvent evaporation.

  • Procedure:

    • Dissolve L-tartaric acid (1.0 eq) in ethanol (5 vol), heating gently if necessary.

    • In a separate flask, dissolve 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.0 eq) in ethanol (5 vol).

    • Add the free base solution to the tartaric acid solution with stirring.

    • Stir the mixture at room temperature for 1 hour, then slowly cool to 0-5 °C and stir for an additional 4 hours.

    • If precipitation is slow, a small amount of water can be added to aid dissolution, followed by slow evaporation of the ethanol to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part 4: Characterization of the Prepared Salts

A thorough characterization of the newly formed salts is essential to confirm their identity, purity, and key physicochemical properties.

X-ray Powder Diffraction (XRPD)
  • Purpose: XRPD is a powerful technique for identifying the solid-state form of a material. [14]A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. Each crystalline salt form will have a distinct XRPD pattern.

  • Protocol:

    • Gently grind a small amount of the salt sample to a fine powder.

    • Mount the powder on a sample holder.

    • Analyze the sample using an X-ray diffractometer, typically scanning over a 2θ range of 2° to 40°.

  • Expected Results: The hydrochloride, mesylate, and tartrate salts are expected to be crystalline and show distinct peak patterns, confirming the formation of new solid phases different from the starting materials.

Differential Scanning Calorimetry (DSC)
  • Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. [15][16]It is used to determine the melting point and to detect other thermal events like polymorphic transitions or desolvation.

  • Protocol:

    • Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Expected Results: A sharp endothermic peak will indicate the melting point of the crystalline salt. [17]The melting point of a salt is typically higher than that of the corresponding free base. Different salts of the same API will have different melting points.

Thermogravimetric Analysis (TGA)
  • Purpose: TGA measures the change in mass of a sample as a function of temperature. [18][19]It is particularly useful for determining the presence of water (hydrates) or residual solvents in the salt form.

  • Protocol:

    • Place 5-10 mg of the salt sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Results: A stable salt with no bound solvent or water will show no significant mass loss until decomposition at high temperatures. A hydrated salt will show a distinct mass loss step corresponding to the loss of water molecules. [20]

Hygroscopicity Assessment
  • Purpose: This test evaluates the tendency of the salt to absorb moisture from the atmosphere, which is a critical stability parameter.

  • Protocol:

    • Place a known amount of the dried salt in a controlled humidity chamber (e.g., using a saturated salt solution to maintain a specific relative humidity, such as 80% RH).

    • Monitor the weight of the sample over a set period (e.g., 24 hours).

  • Expected Results: The percentage weight gain is used to classify the material's hygroscopicity. A non-hygroscopic or slightly hygroscopic salt is generally preferred for ease of handling and formulation.

Part 5: Summary of Physicochemical Properties

The data obtained from the characterization studies can be summarized to compare the different salt forms and select the most promising candidate for further development.

PropertyFree Base (Expected)Hydrochloride Salt (Typical)Mesylate Salt (Typical)L-Tartrate Salt (Typical)
Physical Form OilCrystalline SolidCrystalline SolidCrystalline Solid
Melting Point (°C) N/A210 - 220150 - 160175 - 185
Aqueous Solubility (mg/mL at 25°C) Low (~1-5)High (>50)Very High (>100)Moderate (10-20)
Hygroscopicity at 80% RH HighSlightly HygroscopicNon-HygroscopicSlightly Hygroscopic

Note: The values in this table are illustrative and based on typical properties of similar amine salts. Actual experimental values must be determined for each prepared salt.

Conclusion

The formation of pharmaceutically active salts of 4-[(3S)-piperidin-3-ylmethyl]morpholine provides a powerful tool to overcome potential liabilities of the free base form. By systematically preparing and characterizing different salt forms, such as the hydrochloride, mesylate, and tartrate, researchers can select a candidate with an optimal balance of solubility, stability, and manufacturability. The protocols and principles outlined in this guide offer a comprehensive framework for the successful development of robust and effective drug candidates based on this important chemical scaffold.

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Application Notes & Protocols: Scale-Up Synthesis of (S)-Piperidine and Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral piperidine and morpholine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Their specific stereochemistry is often crucial for biological activity, making the enantioselective synthesis of intermediates like (S)-piperidines and morpholines a critical task for drug development.[3] Transitioning these syntheses from the bench to production scale introduces significant challenges related to cost, safety, efficiency, and maintaining stereochemical integrity. This guide provides a detailed overview of robust and scalable strategies for synthesizing these vital intermediates, focusing on the underlying chemical principles and practical considerations for process development. We will explore asymmetric hydrogenation and catalytic transfer hydrogenation as primary, industrially viable methods, offering detailed protocols and discussing critical process parameters for successful scale-up.

Introduction: The Strategic Importance of Chiral Heterocycles

The piperidine ring is a ubiquitous motif found in a vast array of pharmaceuticals and natural products. Similarly, the morpholine scaffold is prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[4] The introduction of a specific stereocenter, often the (S)-configuration, can dramatically enhance potency and selectivity while reducing off-target effects and toxicity.[3]

As drug candidates advance through the development pipeline, the demand for kilogram-to-ton quantities of chiral intermediates necessitates a shift from discovery chemistry routes to scalable, cost-effective, and sustainable manufacturing processes. This transition requires a deep understanding of reaction kinetics, thermodynamics, catalyst performance, and process safety. This document serves as a practical guide for researchers and process chemists tasked with this critical scale-up challenge.

Core Strategies for Enantioselective Synthesis at Scale

While numerous methods exist for synthesizing chiral amines, three primary strategies dominate the landscape for industrial applications: chiral pool synthesis, resolution of racemates, and asymmetric catalysis. For the synthesis of (S)-piperidine and morpholine intermediates, asymmetric catalysis, particularly asymmetric hydrogenation, offers the most direct, atom-economical, and often most efficient path to high enantiopurity.[5][6]

  • Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral precursor (e.g., a dehydromorpholine or a pyridine derivative) using a chiral catalyst, typically based on rhodium, ruthenium, or iridium.[5][6] It is highly efficient and generates minimal waste.[5][6]

  • Asymmetric Transfer Hydrogenation (ATH): A variation that uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[7][8] This can offer operational advantages, particularly in avoiding high-pressure hydrogenation equipment.

  • Resolution: This involves synthesizing a racemic mixture of the intermediate and then separating the enantiomers. While effective, it is inherently inefficient as it discards 50% of the material unless a racemization/recycling loop for the undesired enantiomer is developed.[9][10]

This guide will focus on asymmetric hydrogenation and ATH as the preferred industrial strategies due to their high efficiency and atom economy.

Comparative Analysis of Scale-Up Strategies
StrategyKey AdvantagesKey Challenges for Scale-UpTypical ee (%)
Asymmetric Hydrogenation High atom economy, high enantioselectivity, direct route.[5]High-pressure equipment, catalyst cost & sensitivity, catalyst removal.>95%[5]
Asymmetric Transfer Hydrogenation Avoids high-pressure H₂, often milder conditions.[7]Stoichiometric hydrogen donor required, potential for side reactions.>95%[7][8]
Classical/Kinetic Resolution Utilizes established separation techniques.Maximum 50% theoretical yield, generates waste stream of undesired enantiomer.>99% (after separation)

Key Transformation: Asymmetric Hydrogenation of Unsaturated Heterocycles

A powerful and widely adopted method for creating chiral piperidines and morpholines is the asymmetric hydrogenation of their unsaturated precursors.[1][5][11] This "after cyclization" approach simplifies the synthesis by building the achiral heterocyclic core first, then introducing the stereocenter in a highly controlled final step.[1][5]

Mechanism and Catalyst Selection

The mechanism relies on a chiral transition-metal complex, where a metal center (e.g., Rhodium) is coordinated to a chiral ligand (e.g., a bisphosphine like SKP). The substrate coordinates to this complex, and hydrogen is delivered to one face of the double bond preferentially, directed by the chiral environment of the ligand.

The choice of catalyst is paramount. For the hydrogenation of 2-substituted dehydromorpholines, rhodium complexes bearing bisphosphine ligands with a large bite angle have proven exceptionally effective, delivering products in quantitative yields and with excellent enantioselectivities (up to 99% ee).[1][5][11] For 3-substituted morpholines, ruthenium catalysts such as the Noyori-Ikariya catalyst RuCl are highly effective in asymmetric transfer hydrogenation.[7][8] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's oxygen atom and the catalyst's ligand are crucial for achieving high enantioselectivity.[7][8]

Workflow for Asymmetric Hydrogenation

Caption: Workflow for Scale-Up Asymmetric Hydrogenation.

Detailed Protocol: Gram-Scale Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is adapted from methodologies proven to be effective and scalable for producing 2-substituted chiral morpholines with high enantiomeric excess.[1][5][11]

Safety Precaution: This reaction involves hydrogen gas under pressure and requires a suitable high-pressure reactor (autoclave) and appropriate safety measures, including proper ventilation and spark-free equipment.

Materials and Reagents
ReagentGradeSupplierNotes
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate 1a)>98%CommercialProchiral precursor
[Rh(COD)₂]BF₄Catalyst gradeCommercialRhodium precursor
(R,R,Sp,Sp)-SKP>99%CommercialChiral Ligand
Methanol (MeOH)AnhydrousCommercialDegas before use
Hydrogen (H₂)High Purity (5.0)Gas Supplier
Equipment
  • 1 L Stainless Steel Autoclave equipped with a magnetic stir bar, temperature probe, pressure gauge, and gas inlet/outlet.

  • Schlenk line for inert atmosphere operations.

  • Rotary evaporator.

  • HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H) for ee determination.

Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • In a glovebox or under a strict inert atmosphere (Argon), add [Rh(COD)₂]BF₄ (0.01 mol%) and (R,R,Sp,Sp)-SKP (0.011 mol%) to a Schlenk flask.

    • Add 50 mL of degassed anhydrous methanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The solution should be homogeneous.

  • Reactor Charging:

    • Charge the 1 L autoclave with the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 mol, on a gram scale).

    • Under an inert atmosphere, transfer the prepared catalyst solution to the autoclave via cannula.

    • Add an additional 450 mL of degassed anhydrous methanol to the reactor to achieve a final volume of 500 mL.

  • Hydrogenation Reaction:

    • Seal the autoclave securely.

    • Purge the reactor head-space by pressurizing with H₂ to 5 atm and then venting (repeat 3-5 times) to remove any residual air.

    • Pressurize the reactor to 30 atm with H₂ gas.

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).

    • Maintain the reaction at 30 atm and 50 °C for 12-24 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake. A small sample can be carefully withdrawn (after cooling and depressurizing) for HPLC analysis to confirm conversion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/heptane) or by silica gel chromatography if necessary to yield the (S)-2-phenylmorpholine product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis. A typical result for this procedure would be >95% yield and >95% ee.[1][5][11]

Process Development and Scale-Up Considerations

Transitioning from gram-scale to multi-kilogram production requires careful optimization of several parameters.

Critical Process Parameters (CPPs)
  • Catalyst Loading: Reducing catalyst loading is crucial for cost-effectiveness. While lab scale might use 1 mol%, scale-up aims for 0.1% or even 0.01% without significant loss in performance, which may require longer reaction times or higher temperatures.[5]

  • Hydrogen Pressure & Temperature: These parameters are interdependent. Higher pressure and temperature can increase reaction rates but may also lead to side reactions or catalyst degradation. A Design of Experiments (DoE) approach is recommended to find the optimal balance.

  • Solvent Selection: While methanol is common, other solvents should be evaluated based on safety (flashpoint), environmental impact (Green Chemistry principles), and downstream processing (ease of removal, product solubility).

  • Heat Transfer: Hydrogenation reactions are typically exothermic. The reactor's heat transfer capability must be sufficient to control the temperature and prevent thermal runaways, a critical safety concern at scale.

  • Purification: Relying on chromatography for purification at scale is expensive and inefficient. Developing a robust crystallization procedure for the final product is highly desirable as it can purify and isolate the product in a single, scalable unit operation.

Troubleshooting Common Scale-Up Issues
IssuePotential Cause(s)Recommended Action(s)
Low Conversion Catalyst deactivation (air/moisture), insufficient H₂ pressure/mixing.Ensure rigorous inert atmosphere technique. Increase stirring rate. Verify pressure and temperature are at setpoint.
Low Enantioselectivity (ee) Wrong catalyst/substrate pairing, catalyst degradation, reaction temperature too high.Re-screen chiral ligands. Run reaction at a lower temperature. Analyze catalyst integrity.
Side Product Formation Over-reduction, reaction with solvent, high temperature.Lower reaction temperature. Screen alternative solvents. Reduce reaction time.
Difficult Product Isolation Product is an oil, poor crystallization.Screen various anti-solvents. Consider forming a crystalline salt of the amine product for easier isolation.

Conclusion

The scale-up synthesis of (S)-piperidine and morpholine intermediates is a challenging but achievable goal that is fundamental to modern pharmaceutical manufacturing. Asymmetric hydrogenation and transfer hydrogenation represent the state-of-the-art, offering efficient, atom-economical, and highly selective routes to these crucial building blocks. Success at an industrial scale hinges on a thorough understanding of the reaction mechanism, careful selection of the chiral catalyst, and rigorous optimization of critical process parameters. By applying the principles and protocols outlined in this guide, development teams can create robust, safe, and economically viable processes to supply the chiral intermediates that form the backbone of next-generation therapeutics.

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  • Blechert, S., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1140-1145. [Link]

  • Sun, M., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205-3210. [Link]

  • Wolek, B. (2022). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Selvita. [Link]

  • ResearchGate. Chiral Amine Synthesis | Request PDF. [Link]

  • Frolov, N. & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2862. [Link]

  • Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6056-6081. [Link]

  • Organic Process Research & Development, Ahead of Print. ACS Publications. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 368-371. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(38), 34389-34405. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the operational protocols for utilizing 4-[(3S)-piperidin-3-ylmethyl]morpholine (CAS: 1422261-24-2 for generic chiral ref) as a nucleophile in Palladium-catalyzed Buchwald-Hartwig amination. This scaffold is a "privileged structure" in kinase inhibitor development, offering a chiral secondary amine for coupling and a distal morpholine solubilizing group.

Key Challenges Addressed:

  • Regioselectivity: Ensuring coupling occurs exclusively at the secondary piperidine nitrogen.

  • Catalyst Poisoning: Preventing the distal morpholine nitrogen (tertiary amine) from chelating and deactivating the Pd center.

  • Stereochemical Integrity: Preserving the (3S) configuration at the alpha-chiral center during basic high-temperature conditions.

Substrate Profile
PropertyDetail
Molecule 4-[(3S)-piperidin-3-ylmethyl]morpholine
Reactive Site Secondary amine (Piperidine ring)
Interfering Motif Distal Morpholine (Potential Pd-chelator)
pKa (approx) ~11.0 (Piperidine NH), ~8.3 (Morpholine N)
Solubility High in MeOH, DCM; Moderate in THF/Toluene

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Ligand-to-Metal interaction . Standard ligands (e.g., PPh3, BINAP) often fail with diamines because the substrate's distal nitrogen can displace the ligand, forming an inactive [Pd(substrate)2] complex (Catalyst Poisoning).

The Solution: Bulky Dialkylbiaryl Phosphines We utilize RuPhos or BrettPhos .[1] These ligands are sterically demanding, preventing the morpholine nitrogen from binding to the palladium center, while being electron-rich enough to facilitate the oxidative addition of deactivated aryl chlorides.

Mechanistic Pathway (Graphviz)

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Coord Amine Coordination (Steric gating by RuPhos) OxAdd->Coord + Diamine Poison CATALYST POISONING (Morpholine binding) OxAdd->Poison Weak Ligand Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Product Release Poison->Pd0 Reversible (Slow)

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the critical role of ligand sterics in preventing off-cycle catalyst poisoning by the morpholine moiety.

Experimental Protocols

Method A: The "Gold Standard" (RuPhos Pd G4)

Recommended for: Aryl bromides, activated aryl chlorides, and robust substrates.

Rationale: The RuPhos Pd G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, minimizing the window for side reactions.

Materials:

  • Aryl Halide (1.0 equiv)[2][3][4]

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]

  • Charging Solids: Add the Aryl Halide (if solid), RuPhos Pd G4, and NaOtBu to the vial.

    • Note: If using a glovebox is not possible, these reagents are air-stable enough to weigh quickly on the bench, but purge immediately after.

  • Solvent & Amine: Seal the vial with a septum. Evacuate and backfill with inert gas (3x).[2][3] Inject the anhydrous solvent followed by the liquid amine (4-[(3S)-piperidin-3-ylmethyl]morpholine).

  • Reaction: Place the vial in a pre-heated block at 65°C . Stir vigorously (critical for heterogeneous base).

    • Monitoring: Check LCMS at 2 hours. If incomplete, raise temp to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography.

    • Important: Use DCM:MeOH:NH4OH (e.g., 90:9:1) or amine-functionalized silica to prevent the basic product from streaking.

Method B: Base-Sensitive Substrates (BrettPhos / LHMDS)

Recommended for: Substrates containing esters, ketones, or nitro groups sensitive to NaOtBu.

Rationale: LHMDS is a non-nucleophilic, soluble base that works synergistically with BrettPhos to couple hindered amines without degrading electrophilic functional groups on the aryl ring.

Protocol Changes:

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: LHMDS (1.0 M in THF, 2.0 equiv)[3]

  • Temp: 80°C - 100°C

Optimization & Troubleshooting Guide

If Method A yields <50%, follow this logic tree to optimize.

OptimizationTree Start Low Yield (<50%) Check1 Is SM remaining? Start->Check1 Check2 Is Product Racemized? Start->Check2 Increase Temp (100°C) Increase Temp (100°C) Check1->Increase Temp (100°C) Yes (Catalyst died) Switch to BrettPhos Switch to BrettPhos Check1->Switch to BrettPhos Yes (Steric issue) Change Solvent (Dioxane) Change Solvent (Dioxane) Check1->Change Solvent (Dioxane) No (Side rxns) Switch Base (Cs2CO3) Switch Base (Cs2CO3) Check2->Switch Base (Cs2CO3) Yes Lower Temp (50°C) Lower Temp (50°C) Check2->Lower Temp (50°C) Yes Add 3Å Mol Sieves Add 3Å Mol Sieves Switch to BrettPhos->Add 3Å Mol Sieves If water suspected

Figure 2: Decision matrix for optimizing reaction conditions based on LCMS/NMR feedback.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion, SM intact Catalyst DeactivationSwitch to BrettPhos Pd G4 ; ensure strict O2-free conditions.
Protodehalogenation (Ar-H) Hydride TransferSwitch solvent to 1,4-Dioxane ; reduce temperature.
Racemization of C3 Base-induced epimerizationSwitch base from NaOtBu to Cs2CO3 (requires longer time, 12-24h).
Product Streaking on TLC Amine interaction with SilicaAdd 1% Triethylamine to eluent or use C18 reverse phase.

Safety & Handling

  • Sensitizer Warning: Palladium precatalysts and phosphine ligands can be sensitizers. Handle in a fume hood.

  • Base Hazards: NaOtBu is moisture-sensitive and caustic. LHMDS is pyrophoric in high concentrations; handle the THF solution under inert atmosphere.

  • Scavenging: For pharmaceutical applications, residual Pd must be removed. Treat the crude organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers for 4 hours before final filtration.

References

  • RuPhos Universal Protocol: Maiti, D., & Buchwald, S. L. (2009). Universal Precatalysts for Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science.

  • Secondary Amine Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Catalyst Poisoning by Amines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.

  • Base Selection Guide: Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PF0665-OPT Subject: Yield Optimization & Troubleshooting for Ritlecitinib Intermediate Status: Open Support Tier: Level 3 (Senior Process Chemistry)[1]

Introduction

You are likely synthesizing 4-[(3S)-piperidin-3-ylmethyl]morpholine (often a Boc-protected intermediate) as a fragment for JAK3 inhibitors like Ritlecitinib .[1]

The synthesis of this molecule presents a "perfect storm" of three specific challenges that kill yield:

  • Racemization Risk: The C3 chiral center is alpha to the reaction site. If you proceed via the aldehyde, it is highly prone to enolization and loss of stereochemistry.

  • Reductive Amination Stalling: The steric bulk of the secondary amine (morpholine) combined with the piperidine ring can slow imine formation, leading to aldehyde decomposition.

  • Workup Losses: The final product is a highly polar, water-soluble diamine. Standard aqueous extractions often leave 30–50% of the product in the water layer.

This guide provides a modular troubleshooting approach. Select the module that matches your current synthetic strategy.

Module 1: Strategic Route Selection

Before troubleshooting reaction conditions, verify you are using the correct architecture for your scale and purity requirements.

RouteSelection Start Select Precursor Strategy Q1 Is the (3S)-aldehyde commercially available & high ee? Start->Q1 RouteA Route A: Reductive Amination (Fastest, High Risk) Q1->RouteA Yes RouteB Route B: Amide Reduction (Robust, Scalable) Q1->RouteB No / Unsure StepA1 Reagent: STAB + AcOH Risk: Racemization RouteA->StepA1 StepB1 Step 1: Coupling (EDC/HOBt) Step 2: Reduction (BH3 or LiAlH4) RouteB->StepB1

Figure 1: Decision tree for selecting the synthetic pathway based on precursor quality and risk tolerance.

Module 2: Troubleshooting Reductive Amination (Route A)

Context: You are reacting tert-butyl (3S)-3-formylpiperidine-1-carboxylate with morpholine.

Critical Failure Points & Solutions
IssueSymptomRoot CauseTechnical Solution
Racemization Product ee% drops below 95%.The aldehyde enolizes under basic conditions or high heat.Buffer the pH. Maintain pH 4–5 using Acetic Acid. Never use free-base morpholine without acid catalyst. Keep T < 0°C during addition.
Low Conversion Aldehyde remains; Alcohol byproduct forms.Direct reduction of aldehyde before imine forms.Stepwise Addition. Form the iminium ion first (Morpholine + AcOH + Aldehyde, 30 min) before adding the reducing agent.
Gel/Emulsion Workup is impossible to separate.Boron salts complexing with the diamine.Oxidative Quench. Quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour.
Optimized Protocol (Route A)

Standardized for 1.0 mmol scale

  • Imine Formation: Dissolve (3S)-aldehyde (1.0 equiv) and Morpholine (1.2 equiv) in DCE (1,2-Dichloroethane) .

    • Why DCE? It promotes imine formation better than MeOH/THF.

  • Acid Catalyst: Add Acetic Acid (1.5 equiv) . Stir at 0°C for 30 mins , then RT for 30 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: Do NOT use NaCNBH3 (too toxic, slower) or NaBH4 (too aggressive, causes side reactions).[1]

  • Quench: Add sat. NaHCO3. If emulsion forms, add 10% Rochelle's salt solution.[1]

Module 3: Troubleshooting Amide Reduction (Route B)

Context: You coupled (3S)-N-Boc-piperidine-3-carboxylic acid with morpholine and are reducing the amide.

Common Pitfalls

Q: My yield is low after LiAlH4 reduction. Where did the product go? A: It is likely stuck in the aluminum salts or lost in the aqueous layer during the Fieser workup.

  • Fix: Switch to Borane-THF (BH3·THF) or Borane-DMS .[1] It is milder and cleaner for tertiary amides.

Q: I see a "Borane Complex" in NMR. A: Borane forms stable Lewis acid-base adducts with the morpholine nitrogen.

  • Fix: You must break the amine-borane complex. After quenching the reaction with MeOH, reflux with 10% HCl or ethylenediamine for 1 hour.

Module 4: Isolation of Polar Diamines (The "Yield Killer")

This is the most frequent cause of "low yield" reports. The product is an organic base with high water solubility.

The "Salting Out" Extraction Method

Do not use standard EtOAc/Water extraction. Use this specific workflow:

Workup Rxn Crude Reaction Mixture Acid Acidify (pH 2) Wash with Et2O Rxn->Acid Remove non-basic impurities Base Basify Aqueous Layer (pH > 12) with NaOH Acid->Base Aqueous layer only Extract Extract with CHCl3 : IPA (3:1) Base->Extract 3x Extractions Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Optimized workup protocol for polar amine isolation.[1]

Protocol Details:

  • Basify Hard: Adjust the aqueous layer to pH 12–14 using 5N NaOH. (The amine must be fully deprotonated).

  • Magic Solvent: Extract using Chloroform : Isopropanol (3:1) .

    • Why? This mixture is more polar than DCM and disrupts hydrogen bonding with water, pulling the polar amine into the organic phase.

  • Salt Formation (Alternative): If extraction fails, isolate as a salt.[1]

    • Dissolve crude oil in EtOH.

    • Add Oxalic Acid (1.0 equiv) or HCl in Dioxane .

    • Precipitate the solid salt.[2] This purifies the compound without column chromatography.

FAQ: Frequently Asked Questions

Q: Can I use the mesylate of the alcohol instead of the aldehyde? A: Yes, but nucleophilic substitution on a secondary carbon with a bulky nucleophile (morpholine) is sluggish and prone to E2 elimination (forming the alkene). The reductive amination (Route A) is kinetically favored.

Q: How do I check for racemization without a chiral column? A: You can't definitively. However, you can derivatize a small aliquot with a chiral shift reagent (like Mosher's acid chloride) and check 1H or 19F NMR for diastereomeric splitting.[1]

Q: The Boc group fell off during the reaction. A: If you used Lewis acids (high temp) or strong aqueous acids during workup, Boc cleavage occurs. Ensure your workup stays basic (pH > 10) if you want to keep the Boc group attached.

References

  • Pfizer Inc. (2021). Development of a Scalable Synthesis of Ritlecitinib (PF-06651600). Organic Process Research & Development. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1][4]

  • BenchChem. (2025).[2] Technical Guide to Ritlecitinib Structure and Properties. Link[1]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Amines. Department of Chemistry. Link

Sources

purification methods for 4-[(3S)-piperidin-3-ylmethyl]morpholine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for 4-[(3S)-piperidin-3-ylmethyl]morpholine Reaction Mixtures CAS: 942148-27-8 (Free Base) / 81310-61-4 (Dihydrochloride Salt generic ref) Molecular Formula: C₁₀H₂₀N₂O Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Introduction: The Molecule & The Challenge

Welcome to the technical guide for handling 4-[(3S)-piperidin-3-ylmethyl]morpholine . This intermediate is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a chiral piperidine ring linked to a morpholine moiety via a methylene bridge.

Why is this purification difficult?

  • Extreme Polarity: The molecule contains two basic nitrogen atoms (secondary and tertiary amines), making it highly polar and difficult to retain on standard C18 silica at acidic pH.

  • UV Silence: The structure lacks a conjugated

    
    -system (aromatic ring), rendering it invisible to standard UV detection at 254 nm.[2]
    
  • Chiral Integrity: Preserving the (3S) configuration is essential; however, harsh workup conditions can lead to racemization.

Part 1: Primary Isolation & Workup[1]

Q: My crude reaction mixture is a viscous oil that won't crystallize. How do I perform the initial cleanup?

A: This molecule is typically an oil in its free-base form due to its low molecular weight and lack of rigid aromatic stacking.[1][3][4] Do not attempt direct crystallization from the reaction mixture.

Recommended Protocol (The "Basic" Workup): If synthesized via reductive amination (e.g., using (S)-N-Boc-piperidine-3-carboxaldehyde):

  • Quench: Stop the reaction with saturated aqueous NaHCO₃.

  • Extraction: Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) .[1][2] Avoid Ethyl Acetate, as this polar diamine often partitions poorly into it.

  • Washing: Wash the organic layer with brine, but avoid acidic washes which will protonate the amines and drag the product into the aqueous phase.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Diagnostic Check:

  • Take a small aliquot. Dissolve in CDCl₃. Run a ¹H NMR.

  • Look for: The characteristic morpholine peaks (3.6–3.7 ppm) and the piperidine ring protons. If you see broad peaks, the amine might be protonated; add a drop of D₂O or shake with base.

Part 2: Flash Chromatography (Normal Phase)

Q: I cannot see my compound on the Flash system UV detector. It elutes in the void volume or tails endlessly. What is happening?

A: You are facing two distinct physical issues: UV Silence and Silanol Interaction .

Issue 1: The "Invisible" Compound

Since the molecule absorbs weakly only below 210 nm, standard UV (254 nm) is useless.

  • Solution A (Hardware): Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] These are universal detectors.

  • Solution B (Chemistry): If you lack ELSD, use Iodine Staining for TLC plates. The secondary amine will stain dark brown/yellow.

  • Solution C (Derivatization): React a small aliquot with benzoyl chloride (UV active) to track fractions, though this is destructive.

Issue 2: Severe Tailing

Unmodified silica gel is acidic (pH ~5).[1][2] The basic amines in your product interact strongly with surface silanols, causing streak-like elution.

The "Gold Standard" Mobile Phase:

Component Ratio Function
DCM (Dichloromethane) 90% Weak solvent carrier
Methanol (MeOH) 9% Strong polar solvent

| Ammonium Hydroxide (NH₄OH) | 1% | Critical Modifier: Competes for silanol sites and keeps the amine deprotonated (free base).[1][2][3][4] |

Note: Pre-rinse your silica column with the mobile phase containing NH₄OH before loading the sample to neutralize active sites.

Part 3: Reverse Phase (Prep-HPLC) Strategy

Q: Flash failed to remove close impurities. I want to use Prep-HPLC, but the compound elutes immediately (k' < 1).

A: Standard acidic Prep-HPLC (Water/Acetonitrile + 0.1% TFA/Formic Acid) protonates both nitrogens.[1][2][3][4] The resulting di-cation is extremely hydrophilic and will not interact with the hydrophobic C18 chains.[3]

Method 1: High pH Reverse Phase (Recommended) Use a "Hybrid" C18 column (e.g., XBridge BEH C18 or Gemini-NX) capable of withstanding pH 10-11.[1][2][3][4]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH.

  • Mechanism: At pH 10, the amines are deprotonated (neutral). The molecule becomes hydrophobic enough to retain on C18.

  • Detection: Monitor at 205 nm or 210 nm . Warning: Acetonitrile absorbs at <200 nm; use HPLC-grade methanol if baseline noise is too high.[1][2][3][4]

Method 2: Ion-Pairing Chromatography If you must use acidic conditions (e.g., to preserve other sensitive groups):

  • Modifier: Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.

  • Mechanism: HFBA forms a hydrophobic ion pair with the protonated amines, artificially increasing retention on the C18 column.

Part 4: Chiral Resolution & Verification

Q: How do I ensure I haven't racemized the (3S) center?

A: Reductive amination is generally stereoconservative, but high temperatures or strong bases can cause racemization at the alpha-position.

Chiral HPLC Method:

  • Column: Chiralpak IG or IC (Immobilized phases are more robust for amines).[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][2]

  • Note: The diethylamine (DEA) is mandatory to prevent peak tailing.[2]

  • Validation: You must inject a racemic standard (mixture of 3R and 3S) first to establish separation.[2] If you only see one peak in your sample that matches the (3S) retention time, your enantiomeric excess (ee) is preserved.[2]

Part 5: Salt Formation & Storage

Q: The free base is an unstable oil. How do I convert it to a stable solid?

A: Converting the diamine to a dihydrochloride salt is the industry standard for stability.

Protocol: HCl Salt Formation

  • Dissolve the purified free base oil in a minimum amount of dry Ethanol or Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (2.5 equivalents).

  • A white precipitate should form immediately.

  • Stir for 30 minutes, filter under nitrogen, and wash with cold ether.

  • Result: 4-[(3S)-piperidin-3-ylmethyl]morpholine • 2HCl (White hygroscopic solid).[1][2]

Visual Workflow & Decision Logic

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Reductive Amination) CheckUV Is UV Chromophore Present? (e.g., Benzyl protecting group) Start->CheckUV UV_Yes Standard Flash (Hex/EtOAc) CheckUV->UV_Yes Yes UV_No UV Silent Strategy CheckUV->UV_No No PurityCheck Check Purity (NMR/LCMS) UV_Yes->PurityCheck FlashMethod Flash Chromatography DCM / MeOH / NH4OH (90:9:1) Detection: ELSD / Iodine Stain UV_No->FlashMethod FlashMethod->PurityCheck Pure Pure Free Base (Oil) PurityCheck->Pure >95% Impure Impurity Issues? PurityCheck->Impure <95% SaltForm Final Step: Salt Formation (HCl in Dioxane) Pure->SaltForm RetentionIssue No Retention? Use High pH Prep-HPLC (C18 @ pH 10) Impure->RetentionIssue Polar impurities ChiralIssue Racemic? Use Chiral SFC/HPLC (Chiralpak IG) Impure->ChiralIssue Isomer impurities RetentionIssue->Pure ChiralIssue->Pure

Caption: Decision tree for selecting the optimal purification route based on UV visibility and impurity profile.

References

  • Chemical Identity & Properties

    • PubChem.[1] (n.d.). 4-(3-Piperidinylmethyl)morpholine dihydrochloride.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1][2]

  • Synthesis & Reductive Amination Context

    • Master Organic Chemistry. (2017).[1][2][6] Reductive Amination. Retrieved from [Link]

    • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts...[7]. Journal of Organic Chemistry.[7] Retrieved from [Link][1][2]

  • Purification Methodologies (Polar Amines)

    • Teledyne ISCO.[8] (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

    • Wiley Analytical Science. (2021).[1][2][9] No chromophore - no problem? Analysis of highly polar compounds. Retrieved from [Link][1][2]

  • Patent Literature (Similar Structures)

    • Organic Synthetic Chemical Industry Co Ltd. (2017).[1][2] WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.[1][2][3][4][10] Google Patents. Retrieved from

Sources

troubleshooting low reactivity of sterically hindered piperidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall"

If you are working with 2,2,6,6-tetramethylpiperidine (TMP) or its derivatives, you are likely facing the "Steric Wall." Unlike typical secondary amines (e.g., piperidine, morpholine), TMP derivatives possess four methyl groups adjacent to the nitrogen center.

The Core Problem:

  • F-Strain (Frontal Strain): The methyl groups create a massive steric cone that blocks the approach of electrophiles.

  • Non-Nucleophilic Nature: While TMP is a strong base (pKa of conjugate acid

    
     11.1), it is kinetically non-nucleophilic. Standard SN2 reactions that work in minutes for piperidine may take weeks or fail entirely for TMP.
    

This guide provides field-proven workflows to bypass these steric barriers using catalysis, high-energy intermediates, and alternative pathways.

Module A: N-Alkylation Troubleshooting

User Issue: "I treated TMP with an alkyl halide and base (K₂CO₃/DMF) at 80°C for 24h, but I only recovered starting material."

Diagnosis: Standard SN2 attack is energetically unfavorable due to the steric clash between the TMP methyls and the alkyl halide's substituents.

Decision Matrix: Selecting the Right Alkylation Strategy

Use the following logic flow to select your method based on your electrophile.

AlkylationLogic Start Select Electrophile Type ArylHalide Aryl Halide (Ar-Br, Ar-Cl) Start->ArylHalide AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Ketone Ketone/Aldehyde Start->Ketone Buchwald METHOD A: Buchwald-Hartwig (Must use Bulky Ligands) ArylHalide->Buchwald Standard MW_Alk METHOD B: Microwave Alkylation (Forcing Conditions) AlkylHalide->MW_Alk High Activation Energy Red_Am METHOD C: Reductive Amination (Ti(OiPr)4 + NaBH3CN) Ketone->Red_Am Schiff Base Route

Caption: Workflow for selecting N-alkylation methods based on electrophile class.

Protocol A1: Buchwald-Hartwig Amination (For Arylation)

Best for: Attaching TMP to aromatic rings.

The Secret: You cannot use standard ligands (e.g., PPh3, BINAP). You must use dialkylbiaryl phosphines designed to open up the Pd center while preventing catalyst deactivation.

Reagents:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BrettPhos or RuPhos (Critical choice)

  • Base: NaOtBu (Sodium tert-butoxide) - Strong base required.[1]

  • Solvent: Toluene or Dioxane.[2]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial.

  • Solvent: Add anhydrous Toluene (concentration 0.2 M). Stir at 110°C for 2 minutes to pre-form the active catalyst species (color change often observed).

  • Substrates: Add the aryl bromide (1.0 equiv), TMP derivative (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 110°C for 12–24 hours.

  • Workup: Filter through a celite pad (removes Pd black), concentrate, and purify via flash chromatography.

Protocol A2: Microwave-Assisted Alkylation (For Alkyl Halides)

Best for: Methylation, Ethylation, Benzylation.

The Secret: Microwave irradiation provides the direct kinetic energy needed to overcome the activation barrier that thermal heating often cannot.

  • Vessel: Use a dedicated microwave process vial (0.5–2 mL).

  • Mix: TMP (1 equiv), Alkyl Halide (1.5 equiv), DIPEA (Hunig's Base) (2 equiv).

    • Why DIPEA? It scavenges the acid without competing as a nucleophile (it is also hindered).

  • Solvent: Acetonitrile (MeCN) or NMP.

  • Irradiation: Heat to 150°C for 30–60 minutes (High Absorption setting).

  • Safety: Ensure the vial is rated for high pressure (20+ bar).

Module B: Acylation & Amide Bond Formation

User Issue: "EDC/NHS coupling failed. The amine didn't react with the activated ester."

Diagnosis: Activated esters (NHS, HOBt) are not electrophilic enough to penetrate the TMP steric shield. You need a "hot" electrophile (Acyl Chloride) and a "hyper-nucleophilic" catalyst.

Mechanism: The DMAP Turbocharger

Standard base catalysis (Pyridine/TEA) is insufficient. You must use DMAP (4-Dimethylaminopyridine) .[3]

DMAP_Mechanism AcCl Acyl Chloride (R-COCl) Inter N-Acylpyridinium Salt (Highly Reactive) AcCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Recycle Product Hindered Amide Inter->Product + TMP (Fast Attack) TMP Hindered Amine (TMP)

Caption: DMAP acts as a nucleophilic catalyst, forming a projecting acyl group that is more accessible to the hindered amine.

Protocol B1: The "Forcing" Acylation
  • Preparation: Convert your carboxylic acid to the Acid Chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride. Do not attempt to use carbodiimides (EDC/DCC) directly.

  • Setup: Dissolve TMP (1.0 equiv) in dry DCM or Toluene.

  • Base: Add Et₃N (3.0 equiv) to act as the acid scavenger.

  • Catalyst: Add DMAP (20–50 mol%) .

    • Note: Standard reactions use 5-10% DMAP. Hindered amines require stoichiometric or high-catalytic loading to drive the equilibrium.

  • Addition: Add the Acid Chloride (1.5 equiv) dropwise.

  • Reflux: If using Toluene, reflux (110°C) is often necessary. For DCM, seal and heat to 40°C.

Expert Tip: The Grignard-Isocyanate Route

If the amide bond is extremely hindered (e.g., attaching TMP to a tertiary carbon), use the Grignard-Isocyanate method :

  • Convert the TMP to an Isocyanate (using triphosgene).

  • React the isocyanate with a Grignard reagent (R-MgBr).

  • This forms the amide bond by attacking the highly reactive isocyanate carbon, bypassing the tetrahedral intermediate issues of carbonyl chemistry.

Module C: Oxidation to Nitroxyls (TEMPO Synthesis)

User Issue: "I'm trying to oxidize my TMP derivative to the nitroxyl radical (TEMPO analog) using H₂O₂ but yields are <20%."

Diagnosis: H₂O₂ alone is too slow. You need a transition metal catalyst to transfer the oxygen.

Protocol C1: Tungstate-Catalyzed Oxidation

This is the industrial standard for high purity.

Reagents:

  • Oxidant: Hydrogen Peroxide (30% aq, 2.5 equiv).

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 2 mol%).

  • Phase Transfer Catalyst (PTC): TBAB (Tetrabutylammonium bromide) or EDTA.

  • Solvent: Methanol/Water or Water/DCM (biphasic).

Procedure:

  • Dissolve TMP derivative in Methanol (or water if soluble).

  • Add Na₂WO₄ and EDTA (chelates trace metals that decompose H₂O₂).

  • Cool to 0°C.

  • Add H₂O₂ dropwise. Exothermic reaction.

  • Allow to warm to Room Temp and stir for 24–48 hours.

  • Color Check: The solution should turn deep orange/red (characteristic of nitroxyl radicals).

  • Quench: Use Na₂SO₃ to destroy excess peroxide before extraction.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination to attach an isopropyl group to TMP? A: It is very difficult. The intermediate iminium ion is highly unstable due to steric strain.

  • Workaround: Use Acetone + Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid / Water Scavenger, followed by NaBH₄ . The Titanium helps pre-organize the sterically crowded transition state.

Q: My TMP salt is oiling out instead of crystallizing. Why? A: Hindered amines often form "greasy" salts because the large hydrophobic methyl groups disrupt crystal lattice packing.

  • Fix: Switch to a non-polar anti-solvent. Dissolve the oil in a minimum amount of hot Ethanol, then add cold Diethyl Ether or Hexane until cloudy. Store at -20°C.

Q: Why is my reaction mixture turning black during Buchwald coupling? A: "Pd Black" formation indicates the catalyst is decomposing before the oxidative addition step.

  • Fix: Your ligand is likely detaching. Ensure you are using freshly purchased NaOtBu (old base absorbs water/CO2) and strictly oxygen-free solvents. Increase the Ligand:Pd ratio to 2.5:1.

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maitro, G., et al. "A General and Efficient Catalyst System for a Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines." Journal of the American Chemical Society.[4]

  • Microwave Assisted Synthesis

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Acylation of Hindered Amines (Grignard/Isocyanate)

    • Gomes, G. P., et al. "The Synthesis of Sterically Hindered Amides." CHIMIA.

  • DMAP Catalysis Mechanism

    • Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition.

  • Oxidation Protocols (TEMPO)

    • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

Sources

preventing racemization during 4-[(3S)-piperidin-3-ylmethyl]morpholine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in Amide Synthesis

Topic: Preventing Racemization During Coupling of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount. This guide provides in-depth troubleshooting advice and optimized protocols for the amide coupling of 4-[(3S)-piperidin-3-ylmethyl]morpholine, a valuable chiral building block. Our focus is to help you navigate the challenges of this specific coupling and ensure the chiral integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization in the context of coupling this specific chiral amine.

Q1: What exactly is racemization in this coupling reaction, and what component is at risk?

A1: Racemization refers to the conversion of a single enantiomer into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of amide bond formation, the primary risk is not to the chiral center of the 4-[(3S)-piperidin-3-ylmethyl]morpholine amine, but rather to the α-carbon of the carboxylic acid partner , especially if it is an N-protected amino acid.[1] The activation of the carboxylic acid, which is necessary for the coupling to occur, can inadvertently make the proton on its α-carbon acidic and susceptible to removal.[1][2] This leads to the formation of planar intermediates that can be re-protonated from either side, scrambling the stereochemistry.

Q2: Is the (3S) stereocenter of the piperidine ring itself susceptible to racemization during the coupling?

A2: Under standard amide coupling conditions, the stereocenter at the C3 position of the piperidine ring is configurationally robust. This carbon is an sp³-hybridized center that is not adjacent to a group that would significantly acidify its proton (like a carbonyl). Therefore, epimerization (the conversion of one diastereomer to another) at this center is highly unlikely. The main challenge arises from the steric hindrance of this secondary amine, which may require more reactive or prolonged coupling conditions that, in turn, increase the risk of racemization for the carboxylic acid partner.[3][4]

Q3: What are the key experimental factors that promote racemization of the carboxylic acid coupling partner?

A3: Several factors can increase the rate of racemization.[5][6] These include:

  • Choice of Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[7]

  • Choice and Amount of Base: Strong, non-sterically hindered bases such as diisopropylethylamine (DIPEA) can accelerate proton abstraction from the activated acid, leading to racemization.[2][7]

  • Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization.[7][8]

  • Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine provides more time for the activated intermediate to racemize.[6]

  • Solvent Polarity: More polar solvents can sometimes increase racemization rates.[8]

Q4: What is the best general strategy to ensure a clean, racemization-free coupling with this amine?

A4: The optimal strategy involves a multi-faceted approach:

  • Select a modern coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HATU, COMU) or a phosphonium salt (e.g., PyBOP).[9][10][11]

  • If using a carbodiimide like DIC, always use it in conjunction with a racemization-suppressing additive like Oxyma (ethyl cyanohydroxyiminoacetate) or HOAt (1-hydroxy-7-azabenzotriazole).[2][12][13]

  • Use a weak or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[2][6]

  • Perform the reaction at a reduced temperature, starting at 0 °C and allowing it to slowly warm to room temperature.[7]

  • Minimize the pre-activation time of the carboxylic acid before introducing the 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Section 2: The Chemistry of Racemization

Understanding the mechanistic pathways of racemization is crucial for its prevention. During the activation of an N-protected amino acid, two primary mechanisms can lead to the loss of stereochemical integrity.[2][7]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated carboxylic acid intermediate. This forms a planar enolate, which loses its chiral information.

  • Oxazolone Formation: The activated acid can cyclize to form a 5(4H)-oxazolone intermediate. The protons at the C4 position of this ring are significantly more acidic than in the starting acid and are readily abstracted by even weak bases. The resulting achiral oxazole is aromatic and can be protonated to reform the oxazolone as a racemic mixture. This oxazolone then reacts with the amine to yield a racemized peptide product.

The use of additives like HOBt, HOAt, or Oxyma is critical because they intercept the initially formed activated species to generate an active ester.[13][14] This active ester is more reactive towards the amine but less prone to cyclizing into an oxazolone, thus preserving stereochemical integrity.

Racemization_Mechanisms Start N-Protected Chiral Acid Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Coupling Reagent Product Desired Chiral Product Activated->Product Amine Attack (Desired Path) Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization Enolate Planar Enolate Activated->Enolate Direct Abstraction (Strong Base) ActiveEster Active Ester (Less prone to racemization) Activated->ActiveEster Additive (Suppression) Amine 4-[(3S)-piperidin-3-yl methyl]morpholine Amine->Product Rac_Oxazolone Racemized Oxazolone Oxazolone->Rac_Oxazolone Base Rac_Product Racemized Product Rac_Oxazolone->Rac_Product Amine Attack Enolate->Rac_Product Protonation & Amine Attack Additive Additive (Oxyma, HOAt) Additive->ActiveEster ActiveEster->Product Amine Attack

Diagram 1: Key pathways for desired coupling versus racemization.

Section 3: Troubleshooting Guide

If you have detected diastereomers or enantiomers in your final product, this guide provides a logical workflow to identify and resolve the source of racemization.

Troubleshooting_Workflow Start Racemization Detected (Loss of e.e. or d.e.) CheckReagent Step 1: Review Coupling Reagent Start->CheckReagent IsCarbodiimide Using Carbodiimide (DIC, DCC, EDC)? CheckReagent->IsCarbodiimide UsingAdditive Using Additive (Oxyma, HOAt)? IsCarbodiimide->UsingAdditive Yes ConsiderUronium ACTION: Switch to COMU, HATU, or PyBOP IsCarbodiimide->ConsiderUronium No AddAdditive ACTION: Add 1.1 eq. Oxyma or HOAt UsingAdditive->AddAdditive No CheckBase Step 2: Evaluate Base UsingAdditive->CheckBase Yes AddAdditive->CheckBase ConsiderUronium->CheckBase IsDIPEA Using DIPEA? CheckBase->IsDIPEA SwitchBase ACTION: Switch to 2,4,6-Collidine or NMM IsDIPEA->SwitchBase Yes CheckConditions Step 3: Assess Conditions IsDIPEA->CheckConditions No SwitchBase->CheckConditions IsHighTemp Reaction Temp > RT? CheckConditions->IsHighTemp LowerTemp ACTION: Run at 0 °C to RT IsHighTemp->LowerTemp Yes IsLongPreactivation Long Pre-activation Time? IsHighTemp->IsLongPreactivation No LowerTemp->IsLongPreactivation ShortenPreactivation ACTION: Add amine immediately after activator (<5 min) IsLongPreactivation->ShortenPreactivation Yes End Problem Resolved IsLongPreactivation->End No ShortenPreactivation->End

Diagram 2: A step-by-step workflow for troubleshooting racemization.

Section 4: Recommended Experimental Protocol

This protocol is designed to minimize racemization when coupling an N-protected amino acid with 4-[(3S)-piperidin-3-ylmethyl]morpholine. It utilizes COMU, a modern uronium salt derived from Oxyma, which is highly effective at suppressing racemization and is considered a safer alternative to benzotriazole-based reagents.[11][15] The sterically hindered base 2,4,6-collidine is used to further minimize side reactions.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine) (1.0 eq.)

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.05 eq.)

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq.)

  • 2,4,6-Collidine (or N-Methylmorpholine, NMM) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (1.0 eq.) and COMU (1.1 eq.) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 2,4,6-collidine (2.5 eq.) to the stirred solution. A color change may be observed.

  • Activation: Stir the mixture at 0 °C. The activation step is rapid. Do not let the mixture stir for more than 2-5 minutes (minimal pre-activation).[6]

  • Amine Addition: Add a solution of 4-[(3S)-piperidin-3-ylmethyl]morpholine (1.05 eq.) in a small amount of anhydrous DCM to the reaction mixture dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Due to the steric hindrance of the amine, longer reaction times may be necessary compared to simpler amines.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product's stereochemical purity using chiral HPLC or by NMR analysis of diastereomers if applicable.

Section 5: Comparative Data on Coupling Reagents & Additives

The choice of reagents is the most critical decision in preventing racemization.[7] This table provides a comparative overview to guide your selection.

Reagent/Additive ClassExamplesRacemization RiskProsCons
Carbodiimides DIC, DCC, EDCHigh (if used alone) Inexpensive, readily available.Byproducts (ureas) can be difficult to remove (DCC-urea is insoluble). High risk of racemization without additives.[7][10]
Racemization Suppressing Additives HOBt, HOAt, Oxyma N/A (They reduce risk)Dramatically suppress racemization by forming active esters.[13][14] Oxyma is a non-explosive, highly effective alternative to HOBt/HOAt.[2][11]HOBt and HOAt have been reported to have explosive properties under certain conditions.
Phosphonium Salts BOP, PyBOP, PyAOPLow to Medium Highly efficient, good for hindered couplings. BOP byproduct is carcinogenic.[16] Can cause guanidinylation of free amines if not pre-activated.[17]More expensive than carbodiimides. Byproducts can be difficult to remove.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU Low Very fast reaction times, high yields.[12][14] COMU is Oxyma-based and very low-risk for racemization.[15] Can cause guanidinylation if not used correctly.[17]Generally the most expensive class of reagents.
Novel Reagents Ynamides (Zhao Reagents)Extremely Low Operate under near-neutral conditions, avoiding base-induced racemization.[18][19] Can be used in "two-step, one-pot" procedures.[19]Newer reagents, may be less readily available or more expensive.

References

  • Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Peptide synthesis. (2024). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2023). Accounts of Chemical Research. Retrieved February 15, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Kinfo. Retrieved February 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Racemization Assays. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters. Retrieved February 15, 2026, from [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. Retrieved February 15, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Retrieved February 15, 2026, from [Link]

Sources

resolving solubility issues of 4-[(3S)-piperidin-3-ylmethyl]morpholine free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(3S)-piperidin-3-ylmethyl]morpholine

A Guide to Resolving Solubility Challenges for Researchers

Welcome to the technical support guide for 4-[(3S)-piperidin-3-ylmethyl]morpholine. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical, field-proven protocols to overcome the solubility hurdles you may be facing with the free base form of this compound. This guide is structured as a series of frequently asked questions that address common issues encountered during experimental work.

FAQ 1: What are the key physicochemical properties of 4-[(3S)-piperidin-3-ylmethyl]morpholine free base that influence its solubility?

Understanding the molecule's intrinsic properties is the first step in troubleshooting. 4-[(3S)-piperidin-3-ylmethyl]morpholine is a dibasic compound, containing two nitrogen atoms capable of accepting protons: one in the piperidine ring and one in the morpholine ring. This structure is fundamental to its solubility behavior.

The basicity of these two nitrogens is different. The piperidine nitrogen is a secondary amine and is typically more basic, with an estimated pKa in the range of 9.5-11.[1] The morpholine nitrogen, being a tertiary amine with an adjacent electron-withdrawing oxygen atom, is less basic, with a pKa generally around 8.5.[1] This dibasic nature means the molecule's ionization state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[2][3]

At a neutral pH of 7, the compound will be predominantly in its non-ionized, free base form. Non-ionized organic molecules are typically less water-soluble than their ionized counterparts because they cannot form strong ion-dipole interactions with water.[4]

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol [5]-
Structure Contains piperidine and morpholine ringsTwo basic centers for pH manipulation.
pKa (Piperidine N) ~9.5 - 11 (Estimated)[1]Will be protonated (ionized) at acidic pH.
pKa (Morpholine N) ~8.5 (Estimated)[1]Will be protonated (ionized) at acidic pH.
Predicted XLogP3-AA 0.5[5]Indicates moderate lipophilicity; low intrinsic aqueous solubility is expected for the free base.

FAQ 2: I'm observing very low solubility of the free base in my aqueous buffer at pH 7.4. Is this expected, and what is the most direct way to improve it?

Yes, this is entirely expected. As established, the free base is largely uncharged at physiological pH, leading to poor aqueous solubility. The most direct and scientifically-driven approach to enhance the solubility of a basic compound like this is through pH adjustment .[6][7]

By lowering the pH of the aqueous medium, you increase the concentration of hydrogen ions (H+).[8] These protons will be accepted by the basic nitrogen atoms on your molecule, converting the neutral free base into its protonated, cationic salt form (e.g., a hydrochloride or citrate salt, depending on the acid used). These charged ions interact much more favorably with polar water molecules, leading to a significant increase in solubility.[3][9] The relationship between pH, pKa, and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.

The general rule is that for a basic compound, solubility will increase as the pH is lowered below its pKa values.[10]

Workflow for pH-Dependent Solubility Assessment

This workflow provides a systematic way to determine the optimal pH for solubilizing your compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Stock Solution of Free Base (e.g., 100 mM in DMSO) exp1 Add small aliquot of stock to each buffer to create a supersaturated system (e.g., target 1 mM) prep1->exp1 Spike-in prep2 Prepare a Series of Aqueous Buffers (e.g., pH 2, 4, 5, 6, 7.4, 8) prep2->exp1 exp2 Equilibrate Samples (e.g., 24h at 25°C with agitation) exp1->exp2 exp3 Separate Solid from Liquid (Centrifuge or filter) exp2->exp3 ana1 Quantify Concentration in Supernatant (e.g., HPLC-UV, LC-MS) exp3->ana1 ana2 Plot Solubility (mg/mL or µM) vs. pH ana1->ana2 ana3 Determine Optimal pH for Target Concentration ana2->ana3

Caption: Workflow for determining the pH-solubility profile.

FAQ 3: pH adjustment works, but I need a solid form for formulation. Should I consider creating a salt?

Yes, forming a salt is a highly effective and widely used strategy to improve the solubility and dissolution rate of acidic and basic pharmaceutical compounds.[11][12] In your case, reacting the free base with an acid will produce a stable, solid salt form that is often crystalline and possesses significantly higher aqueous solubility than the free base.

In fact, the dihydrochloride salt of 4-[(3S)-piperidin-3-ylmethyl]morpholine is commercially available, which strongly indicates that this is a successful and validated approach for this molecule.[13][14]

Advantages and Considerations of Salt Formation
AspectDescription
Advantages - Increased Aqueous Solubility : Often provides a dramatic increase in solubility and dissolution rate.[12]- Improved Stability : Crystalline salts are often more chemically and physically stable than the amorphous free base.- Ease of Handling : Crystalline solids are typically easier to weigh and handle than potentially oily or hygroscopic free bases.
Potential Challenges - Hygroscopicity : Some salt forms can absorb moisture from the air, which can affect stability and handling.[15] This needs to be assessed.- Polymorphism : The same salt can exist in different crystalline forms (polymorphs) with different properties, including solubility.- Common Ion Effect : The solubility of a salt can be suppressed in a solution that already contains one of its ions.
Protocol: Small-Scale Salt Screening

Objective: To identify a suitable acid for forming a soluble and stable salt.

Materials:

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine free base

  • Solvents: Isopropanol (IPA), Acetone, Ethyl Acetate

  • Acids (e.g., 1M solutions in IPA): Hydrochloric acid (HCl), Sulfuric acid, Methanesulfonic acid, Tartaric acid, Citric acid

Procedure:

  • Dissolve Free Base: Dissolve a known amount of the free base (e.g., 100 mg) in a minimal amount of a suitable solvent like IPA (e.g., 1-2 mL) in a small glass vial.

  • Acid Addition: Slowly add the acid solution dropwise while stirring. Add a stoichiometric amount (for a dibasic compound, you can screen both 1 and 2 equivalents of acid).

  • Observe Precipitation: Watch for the formation of a precipitate. If a solid forms immediately, it may be a good candidate.

  • Induce Crystallization: If no solid forms, you can try several methods:

    • Scratch the inside of the vial with a glass rod.

    • Add an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate).

    • Store the vial at a lower temperature (e.g., 4°C) for 24-48 hours.

  • Isolate and Dry: Once a solid is obtained, isolate it by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Characterize: Analyze the resulting solid for its appearance, yield, and aqueous solubility to determine the most promising salt form.

FAQ 4: My experiment requires a non-aqueous or mixed solvent system. What are some good starting points?

Based on its structure and moderate predicted lipophilicity (XLogP3-AA of 0.5), the free base is expected to have good solubility in a range of organic solvents.[5][16] This is particularly true for polar organic solvents that can engage in hydrogen bonding.

Qualitative Solubility in Common Laboratory Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHigh to MiscibleThe amine nitrogens can act as hydrogen bond acceptors, and the N-H on the piperidine can act as a donor.
Polar Aprotic DMSO, Acetonitrile (ACN), THFHighFavorable dipole-dipole interactions are expected. DMSO is an excellent solvent for many drug-like molecules.
Non-Polar Hexanes, HeptaneLowThe molecule's polarity from the N and O atoms limits its solubility in highly non-polar environments.
Chlorinated Dichloromethane (DCM), ChloroformHighGood solubility is expected due to the molecule's overall polarity.

For Co-Solvent Systems: If you need to prepare an aqueous formulation but cannot achieve the target concentration with pH adjustment alone, using a co-solvent is a common technique.[17] Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute.[6] A typical approach is to dissolve the compound in the pure co-solvent first and then slowly add the aqueous buffer to the desired final concentration, observing for any precipitation.

FAQ 5: My compound dissolves with pH adjustment but then precipitates over time or upon dilution. What is happening?

This is a common and challenging issue often related to supersaturation and buffer capacity.

G cluster_ph pH Shift Issues cluster_super Supersaturation Issues start Precipitation Observed After Initial Dissolution q1 Is the pH of the final solution stable? start->q1 ph_issue Cause: Buffer capacity is too low. Dilution or addition of other components shifts pH towards neutral, causing free base to crash out. q1->ph_issue No super_issue Cause: A kinetically-trapped supersaturated solution was formed. It is thermodynamically unstable and precipitates over time to reach equilibrium solubility. q1->super_issue Yes ph_solution Solution: Use a stronger buffer system (higher concentration) or a buffer with a pKa closer to the target pH. ph_issue->ph_solution super_solution Solution: Add a precipitation inhibitor (e.g., polymers like HPMC, PVP). Or, formulate with cyclodextrins to form inclusion complexes. super_issue->super_solution

Caption: Decision tree for troubleshooting precipitation issues.

  • Insufficient Buffer Capacity: When you dissolve the basic compound in an acidic solution, the compound itself consumes H+ ions, which can raise the pH. If your buffer is not strong enough (i.e., its concentration is too low), the final pH of the solution may drift upwards into a region where the compound is less soluble, causing it to precipitate.[2]

    • Solution: Increase the concentration of your buffer (e.g., from 10 mM to 50 mM or 100 mM) or choose a buffer system with a pKa value closer to your target storage pH.

  • Supersaturation: Sometimes, especially when diluting a concentrated stock solution (e.g., from DMSO), you can create a temporary, supersaturated aqueous solution where the concentration is above the true thermodynamic equilibrium solubility.[15] These solutions are inherently unstable and will eventually crash out over time as the system returns to equilibrium.

    • Solution: For in vitro experiments, try to work at concentrations at or below the measured equilibrium solubility at your final pH. For in vivo formulations where high concentrations are needed, advanced techniques may be required. These include using precipitation inhibitors like certain polymers (e.g., HPMC, PVP) that can help maintain the supersaturated state, or using complexation agents like cyclodextrins.[15][18][19]

By systematically evaluating the cause, you can select the appropriate strategy to maintain a stable, homogenous solution for your experiments.

References

  • World Pharma Today. (2025, October 17).
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • AP Chemistry. 8.11 pH and Solubility.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Kinam Park. (2003, November 5).
  • PubChem. 4-(3-Piperidinylmethyl)morpholine dihydrochloride.
  • Colorcon. (2026, January 30).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • General Techniques for Preparing Formulations of Poorly W
  • Serajuddin, A.T.M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Sigma-Aldrich. 4-(Piperidin-3-ylmethyl)
  • Khan Academy. pH and solubility.
  • PubChem. 4-[(3S)-1-methylpiperidin-3-yl]morpholine.
  • Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

Technical Support Center: Optimizing Work-up Procedures for Hydrophilic Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: MORPH-ISO-001

Introduction: The "Water Trap" Paradox

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating paradox in medicinal chemistry: Morpholine derivatives are organically soluble enough to be drugs, but water-soluble enough to disappear during work-up.

Morpholine is a secondary amine with a pKa of approximately 8.3 and high water miscibility. When you attach hydrophilic pharmacophores to this ring, the resulting molecule often prefers the aqueous layer of a standard extraction, leading to massive yield loss or persistent emulsions.

This guide moves beyond standard "add brine and pray" methods. We will engineer a work-up protocol based on partition coefficients (


), ionization states, and ion-exchange thermodynamics.

Module 1: The Extraction Nightmare (Phase Separation)

User Question:

"I can see my product by LCMS in the aqueous layer, but it won't extract into EtOAc or DCM. Adding brine didn't help. How do I get it out?"

Technical Diagnosis:

Standard solvents (EtOAc, Et₂O) are too non-polar. Furthermore, "salting out" with NaCl is often insufficient for highly polar amines because the hydration shell of the morpholine nitrogen is too strong. You need to manipulate both the dielectric constant of the solvent and the ionic strength of the aqueous phase simultaneously.

The Solution: The "3:1" Protocol & Aggressive Salting
Step-by-Step Protocol:
  • The Solvent Switch: Abandon Ethyl Acetate.

    • Recommendation: Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) .

    • Why? Isopropanol (IPA) acts as a phase-transfer bridge. It disrupts the hydration shell around the morpholine nitrogen, allowing it to partition into the organic phase. Chloroform (

      
      ) is a hydrogen-bond donor, which interacts favorably with the ether oxygen and amine nitrogen of morpholine.
      
  • Aggressive Salting (The Hofmeister Effect):

    • Standard Brine (NaCl): Often too weak.

    • Recommendation: Saturate the aqueous layer with solid Potassium Carbonate (

      
      )  or Sodium Sulfate (
      
      
      
      )
      .
    • Mechanism:[1][2][3][4] These salts have higher charge densities than NaCl. They sequester water molecules more aggressively ("salting out"), effectively forcing the organic amine out of the aqueous phase.

      
       has the added benefit of raising the pH (see Module 2).
      
Data: Solvent Efficiency Comparison
Solvent SystemExtraction Efficiency (Polar Amines)Emulsion RiskNotes
EtOAc < 20%LowPoor for hydrophilic morpholines.
DCM 40-60%MediumBetter, but often insufficient alone.
CHCl₃ / IPA (3:1) > 90% HighGold Standard. Denser than water.
n-BuOH > 95%Very HighHigh boiling point (117°C) makes removal difficult.

Module 2: pH Management (The Protonation Trap)

User Question:

"I neutralized my reaction to pH 7, but the yield is still low. Isn't neutral pH best for extraction?"

Technical Diagnosis:

No. At pH 7, a significant portion of your morpholine derivative (pKa ~8.[1]3) is still protonated (


). Charged species do not extract well into organic solvents.
The Solution: The "pKa + 2" Rule

To ensure >99% of your molecule is in the free-base form (


), you must adjust the aqueous pH to at least 2 units above the pKa .
  • Target pH: 10.5 – 11.0

  • The Math: According to the Henderson-Hasselbalch equation:

    
    
    At pH 8.3 (pH = pKa), you are at 50% extraction efficiency. At pH 10.3, you are at 99%.
    
Visualizing the Workflow

ExtractionLogic Start Reaction Complete (Aqueous Mixture) CheckpH Check pH Start->CheckpH IsAcidic pH < 10 CheckpH->IsAcidic Adjust Basify to pH > 10.5 (Use K2CO3 or NaOH) IsAcidic->Adjust Yes SolventChoice Choose Solvent IsAcidic->SolventChoice No Adjust->SolventChoice Standard DCM/EtOAc SolventChoice->Standard Lipophilic Derivative Special CHCl3:IPA (3:1) SolventChoice->Special Hydrophilic Derivative

Figure 1: Decision tree for maximizing extraction efficiency based on pH and solvent polarity.

Module 3: Alternative Isolation (SCX Chromatography)

User Question:

"My compound is too polar. Even with CHCl₃/IPA, it stays in the water. I can't distill the water off because of salts. What now?"

Technical Diagnosis:

When liquid-liquid extraction (LLE) fails, you must switch to Solid Phase Extraction (SPE) . The most robust method for amines is Strong Cation Exchange (SCX) . This is a "Catch and Release" strategy.

The Solution: SCX "Catch & Release" Protocol

SCX cartridges contain silica bonded with sulfonic acid moieties (


).[5] They will chemically bind your amine (converting it to a salt on the column) while allowing non-basic impurities and solvents to wash through.
Protocol:
  • Load (The Catch):

    • Dissolve crude mixture in MeOH or Water/MeOH .

    • Crucial: Ensure the loading solution is acidic or neutral (pH < 7). If it is basic, the amine won't bind to the sulfonic acid.

    • Pass through the SCX cartridge.[3][4][6] Your product is now stuck to the silica.

  • Wash (The Clean-up):

    • Flush with 100% Methanol .

    • Result: This removes non-polar impurities, neutrals, and acids. Your product remains bound.

  • Elute (The Release):

    • Flush with 2M Ammonia in Methanol (

      
      ).
      
    • Mechanism:[1][2][3][4] The massive excess of ammonia displaces your morpholine derivative from the sulfonic acid sites.

    • Collect this fraction and concentrate.

SCX Mechanism Diagram

SCX_Mechanism Load 1. LOAD (Acidic/Neutral) Product Binds to SO3- Wash 2. WASH (Methanol) Impurities Elute Load->Wash  Retain Amine   Elute 3. ELUTE (NH3 in MeOH) Product Released Wash->Elute  Displace Amine  

Figure 2: The "Catch and Release" mechanism for isolating polar amines using SCX cartridges.

Module 4: Purification (The Silica Streak)

User Question:

"I isolated the material, but on the silica column, it streaks from the baseline to the solvent front. I can't separate it."

Technical Diagnosis:

Silica gel is slightly acidic (


). Basic morpholines interact strongly with these silanols, causing "tailing" or irreversible adsorption.[7]
The Solution: Amine Modifiers[8]

You must "deactivate" the silica or keep the morpholine deprotonated during chromatography.

Recommended Mobile Phases:
  • DCM / MeOH + Ammonia:

    • Common mix: DCM : MeOH :

      
       (90 : 10 : 1) .
      
    • Tip: Shake the DCM/MeOH/Ammonia mix in a separatory funnel first. Use the organic lower layer for the column.[4] This saturates the solvent with ammonia without introducing water droplets.

  • DCM / MeOH + Triethylamine (TEA):

    • Add 1% TEA to your solvent system.

    • Warning: TEA has a high boiling point and is difficult to remove completely on a rotavap. Ammonia is preferred for volatility.

References

  • Teledyne ISCO. (2012).[3] RediSep SCX Column: Purification of high pKa organic compounds. Retrieved from

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. (See Morpholine entry, pKa ~8.36).[1] Retrieved from

  • BenchChem. (2025).[7] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • Majors, R. E. (2013). Salting Out Liquid-Liquid Extraction (SALLE). LCGC North America. Retrieved from

  • Sigma-Aldrich. (n.d.). Functionalized Silica Gels for Organic Synthesis. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Chloroform and Morpholine derivatives before handling.

Sources

stability of 4-[(3S)-piperidin-3-ylmethyl]morpholine in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(3S)-piperidin-3-ylmethyl]morpholine

Welcome to the technical support resource for 4-[(3S)-piperidin-3-ylmethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in solution. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common initial inquiries regarding the handling and storage of 4-[(3S)-piperidin-3-ylmethyl]morpholine solutions.

Q1: What are the ideal storage conditions for solutions of 4-[(3S)-piperidin-3-ylmethyl]morpholine to ensure maximum stability?

A1: While specific stability data for this exact molecule is not extensively published, we can infer best practices from its constituent piperidine and morpholine moieties. The primary concerns for this molecule are potential oxidation of the piperidine ring and, to a lesser extent, hydrolysis.

The morpholine ring is generally considered a metabolically stable scaffold, often incorporated into drug candidates to improve pharmacokinetic properties. The piperidine ring, however, is more susceptible to metabolic and chemical oxidation, often at the carbon atoms adjacent to the nitrogen.

Therefore, to minimize degradation, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and hydrolytic degradation reactions.
pH of Solution 6.0 - 8.0 (Buffered)The molecule contains two basic nitrogen atoms (piperidine and morpholine). Extreme pH values can catalyze hydrolysis or other degradation pathways. A neutral to slightly basic pH is generally a good starting point.
Atmosphere Inert Gas (Argon or Nitrogen)Purging the solution and headspace with an inert gas minimizes contact with oxygen, thereby reducing the risk of oxidation of the piperidine ring.
Light Exposure Amber vials or protected from lightTo prevent potential photodegradation. As a standard practice for all drug candidates, photostability should be assessed according to ICH Q1B guidelines.
Solvent Choice Anhydrous, aprotic solvents (e.g., DMSO, Acetonitrile) for stock. Aqueous buffers for working solutions.For long-term storage, aprotic solvents prevent hydrolysis. For experimental use, buffered aqueous solutions are common, but should be prepared fresh.

Q2: My 4-[(3S)-piperidin-3-ylmethyl]morpholine solution has developed a yellow tint over time. What could be the cause?

A2: A change in color, such as yellowing, is a common indicator of chemical degradation. For a molecule containing a piperidine ring, this could be due to the formation of oxidative degradants. Oxidation of secondary and tertiary amines can lead to the formation of colored byproducts. The initial step in the oxidation of piperidine derivatives often involves the formation of an iminium ion, which can then be further transformed. We recommend re-analyzing the purity of your sample via a stability-indicating method like HPLC-UV or LC-MS.

Q3: Is the morpholine ring susceptible to degradation?

A3: The morpholine ring is known for its relative stability compared to piperidine. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less prone to certain reactions compared to piperidine. However, it is not completely inert. Under certain biological or harsh chemical conditions, degradation can occur, often initiated by cleavage of a C-N bond. For typical in vitro experimental conditions, the piperidine moiety is the more likely site of initial degradation.

Section 2: Troubleshooting Guide for Unexpected Results

This section provides a logical workflow for diagnosing and resolving stability-related issues encountered during your experiments.

Issue: I'm observing a progressive loss of the parent compound in my aqueous assay buffer over 24-48 hours at room temperature.

This is a classic stability problem. The troubleshooting process involves identifying the degradation mechanism to mitigate it.

Caption: Troubleshooting workflow for compound stability.

Step 1: Confirm the Observation First, ensure the loss is not an artifact of your analytical method. Run a freshly prepared standard and compare it to an aged sample. If the loss is confirmed, proceed to the next step.

Step 2: Characterize the Degradant(s) Use LC-MS to analyze the aged sample.

  • Question: Are there new peaks in the chromatogram that are absent in the fresh sample?

  • Action: Determine the mass-to-charge ratio (m/z) of the new peaks.

    • An increase of +14 Da (+O, -2H) or +16 Da (+O) relative to the parent compound could suggest oxidation (e.g., N-oxide formation or hydroxylation of the piperidine ring).

    • A change in mass corresponding to the loss of a fragment could indicate hydrolytic cleavage.

Step 3: Perform a Forced Degradation Study To definitively identify the degradation pathway, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products. This will help you develop a "stability-indicating" analytical method that can separate the parent drug from all potential degradants.

Section 3: Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Objective: To identify the potential degradation pathways (hydrolysis, oxidation, photolysis) and develop a stability-indicating analytical method.

Materials:

  • 4-[(3S)-piperidin-3-ylmethyl]morpholine

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Calibrated HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a clear vial. Also, prepare a "dark" control for the photolysis study.

Stress ConditionProcedureTarget DegradationRationale & Causality
Acid Hydrolysis Add 0.1 M HCl. Heat at 60°C for 24 hours.5-20%Amide, ester, or ether linkages are susceptible. While this molecule lacks classic hydrolyzable groups, forced conditions test for unexpected vulnerabilities.
Base Hydrolysis Add 0.1 M NaOH. Heat at 60°C for 24 hours.5-20%Similar to acid hydrolysis, this tests for susceptibility to base-catalyzed degradation.
Oxidation Add 3% H₂O₂. Keep at room temperature for 24 hours.5-20%The piperidine nitrogen and adjacent carbons are potential sites of oxidation. This is a critical test for this molecule.
Photostability Expose to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours). Keep a control sample wrapped in foil.5-20%Evaluates the potential for light-induced degradation, a key regulatory requirement.
  • Time-Point Sampling: Take aliquots from each vial at T=0, 2, 8, and 24 hours (or until ~10-20% degradation is observed). Quench the acid/base samples by neutralizing them.

  • Analysis: Analyze all samples by a reverse-phase HPLC method with both UV and MS detection.

    • Method Development: Start with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid. The goal is to achieve baseline separation of the parent peak from all degradant peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition.

    • Use the MS data to propose structures for the major degradants.

    • The condition that yields the most significant degradation reveals the primary stability liability of the molecule.

Section 4: Potential Degradation Pathways

Based on the chemistry of the piperidine and morpholine heterocycles, we can predict the most likely degradation pathways under oxidative stress.

Caption: Predicted oxidative degradation pathways.

  • N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for tertiary amines.

  • α-Carbon Oxidation: The carbon atoms adjacent (alpha) to the piperidine nitrogen are susceptible to oxidation, which can lead to the formation of an iminium intermediate that subsequently hydrolyzes to a lactam (piperidinone).

  • Ring Cleavage: More aggressive oxidation can lead to the cleavage of the C-N bonds within the rings, resulting in linear amino-acid or diacid fragments. This is a known degradation pathway for both piperidine and morpholine under certain conditions.

By understanding these potential liabilities, you can proactively design your experiments and formulations to ensure the integrity of 4-[(3S)-piperidin-3-ylmethyl]morpholine. If you encounter stability issues that are not covered by this guide, please do not hesitate to contact our technical support team.

References

  • Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: National Center for Biotechnology Information URL: [Link]

  • Title: ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Source: Wiley Online Library URL: [Link]

  • Title: One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines Source: ACS Publications URL: [Link]

  • Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: Thieme Connect URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium Source: PubMed URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on

crystallization techniques for 4-[(3S)-piperidin-3-ylmethyl]morpholine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-[(3S)-piperidin-3-ylmethyl]morpholine Salts

Case ID: #CRYST-PIP-MOR-3S Subject: Salt Selection, Polymorph Control, and Troubleshooting Oiling Out Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The crystallization of 4-[(3S)-piperidin-3-ylmethyl]morpholine presents unique challenges due to its dual-basic nature (secondary piperidine amine + tertiary morpholine amine) and the conformational flexibility of the methylene bridge. The free base is typically an oil or low-melting solid prone to oxidation. Successful isolation requires converting the free base into a stable salt form.

This guide addresses the three most common failure modes reported by development teams:

  • Oiling Out: Phase separation instead of nucleation.

  • Hygroscopicity: The dihydrochloride salt absorbing ambient moisture.

  • Enantiomeric Drift: Loss of the (3S)-configuration during workup.

Part 1: Critical Quality Attributes (CQAs) & Salt Screening

Before attempting large-scale crystallization, you must characterize the ionization state. This molecule has two pKa values:

  • pKa 1 (~10-11): Piperidine nitrogen (Secondary, highly basic).

  • pKa 2 (~8-9): Morpholine nitrogen (Tertiary, moderately basic).

Recommendation: For solid isolation, target the Dihydrochloride (2HCl) or Dibenzoyl-L-tartrate salts. Mono-salts often retain too much flexibility, leading to amorphous gums.

Salt Selection Data Table
Salt FormStoichiometrySolvent SystemKey CharacteristicUsage Case
Dihydrochloride 1:2 (Base:Acid)EtOH / EtOAcHigh MP, HygroscopicFinal API intermediate; removal of Boc-groups.
Dibenzoyl-L-tartrate 1:1 or 1:2MeOH / WaterChiral ResolutionUpgrading (3S) purity if ee% < 98%.
Hemifumarate 1:0.5IPANon-hygroscopicLong-term storage; stability studies.
Tosylate 1:1 or 1:2Acetone / MTBEHigh CrystallinityPurifying crude reaction mixtures.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture formed a "gummy oil" upon adding HCl in dioxane. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the salt forms faster than it can organize into a lattice, or when the solvent is too polar to support the salt but too non-polar to dissolve the oil. Corrective Action:

  • Decant the supernatant solvent.

  • Redissolve the oil in a minimum amount of Methanol (MeOH) .

  • Heat to 50°C.

  • Slowly add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent until slight turbidity persists.

  • Seed with authentic crystal (if available) or scratch the glass surface.

  • Cool slowly (5°C/hour). Do not crash cool.

Q2: The (3S)-enantiomeric excess dropped from 99% to 94% after crystallization. Why?

Diagnosis: Racemization via a retro-Michael or radical mechanism is rare here. The likely cause is Eutectic Entrapment . The mother liquor became enriched in the (3R)-isomer, and rapid precipitation trapped it in the lattice. Corrective Action:

  • Switch to Classical Resolution conditions. Use (-)-Dibenzoyl-L-tartaric acid in Ethanol. This resolving agent forms a diastereomeric salt specifically with the (3S)-isomer, rejecting the (3R) into the mother liquor.

Q3: The solid turns into a liquid on the filter paper (Deliquescence).

Diagnosis: You likely formed the hygroscopic Dihydrochloride dihydrate . Corrective Action:

  • Switch to a Fumarate or Succinate salt, which pack more tightly and exclude water.

  • If HCl is mandatory: Wash the filter cake with anhydrous Et2O (Diethyl ether) and dry immediately in a vacuum oven at 40°C with a P2O5 trap.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (Standard Isolation)

Best for: Isolating the intermediate after deprotection.

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Absolute Ethanol .

  • Acidification: Cool to 0-5°C. Add TMSCl (Trimethylsilyl chloride) dropwise (2.5 equivalents). Note: TMSCl reacts with ethanol to generate anhydrous HCl in situ, preventing water introduction.

  • Nucleation: Stir at 0°C for 1 hour. If no solids form, add Ethyl Acetate (100 mL) dropwise over 30 minutes.

  • Aging: Allow the slurry to warm to 20°C and stir for 4 hours to ripen the crystals (Ostwald Ripening).

  • Filtration: Filter under Nitrogen atmosphere (hygroscopic!). Wash with cold EtOAc/EtOH (3:1).

Protocol B: Chiral Upgrade via Dibenzoyl-L-Tartrate

Best for: Increasing optical purity from <95% to >99% ee.

  • Mixing: Dissolve 10 mmol of the amine in Methanol (10 vol).

  • Addition: Add 10 mmol of (-)-Dibenzoyl-L-tartaric acid (anhydrous) dissolved in Methanol.

  • Reflux: Heat the mixture to reflux (65°C) for 30 minutes.

  • Cooling: Cool to room temperature over 6 hours.

  • Collection: Filter the white solid. This is the (3S)-amine-(L)-tartrate complex.

  • Liberation: Suspend solid in DCM and treat with 1N NaOH to release the chirally pure free base.

Part 4: Process Visualization

Workflow 1: Salt Screening & Decision Matrix

This diagram illustrates the logic flow for selecting the correct salt form based on the physical state of the crude material.

SaltSelection Start Crude 4-[(3S)-piperidin-3-ylmethyl]morpholine CheckState Physical State Check Start->CheckState IsOil Oily / Gummy CheckState->IsOil Viscous IsSolid Amorphous Solid CheckState->IsSolid Powder SolventScreen Dissolve in MeOH/EtOH IsOil->SolventScreen IsSolid->SolventScreen AcidChoice Select Counter-ion SolventScreen->AcidChoice HCl HCl (in Dioxane/IPA) Target: 2HCl Salt AcidChoice->HCl Standard Isolation Tartrate Dibenzoyl-L-Tartaric Acid Target: Chiral Resolution AcidChoice->Tartrate ee% < 98% ResultHygro Hygroscopic Solid? (Use P2O5 drying) HCl->ResultHygro ResultPure High ee% Crystal (Process Forward) Tartrate->ResultPure

Figure 1: Decision matrix for salt selection based on initial physical state and purity requirements.

Workflow 2: Troubleshooting "Oiling Out"

This diagram details the specific thermal cycle required to resolve phase separation issues.

OilingOut Problem Oiling Out Observed (Two liquid phases) Step1 Re-heat to Clear Solution (Add minimal MeOH) Problem->Step1 Step2 Seed Addition (at 40-50°C) Step1->Step2 Step3 Controlled Cooling (5°C per hour) Step2->Step3 Step4 Anti-Solvent Dosing (EtOAc/MTBE) Step3->Step4 Step4->Step1 If Oil Returns Success Crystalline Slurry Step4->Success

Figure 2: Thermal cycling protocol to convert oiled-out gums into crystalline solids.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Takeda Pharmaceutical Company. (2012). Patent WO2012122264: Heterocyclic Compounds and Use Thereof. Link (Describes analogous piperidine-morpholine intermediates and salt forms).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Dibenzoyl-tartaric acid usage in diamine resolution).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Authoritative source on counter-ion selection for basic drugs).

  • Vertex Pharmaceuticals. (2008).[1] Patent WO2008106692: Inhibitors of Influenza Viruses. Link (Details isolation of 3-substituted piperidine salts).

Sources

Validation & Comparative

Optimizing CNS Penetration: SAR of 4-[(3S)-piperidin-3-ylmethyl]morpholine Analogs in DLK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR) and Physicochemical Optimization for CNS Targets

Executive Summary: The "Solvent-Front" Strategy

In the design of central nervous system (CNS) penetrant kinase inhibitors, the "tail" moiety—the group extending towards the solvent front of the ATP-binding pocket—is critical. It dictates solubility, metabolic stability, and, most importantly, P-glycoprotein (P-gp/MDR1) efflux liability.

This guide analyzes the 4-[(3S)-piperidin-3-ylmethyl]morpholine moiety, a privileged pharmacophore exemplified in the optimization of Dual Leucine Zipper Kinase (DLK) inhibitors (e.g., GNE-3511, GDC-0134). Unlike traditional piperazine or flexible alkyl-amine tails, this specific scaffold offers a superior balance of low basicity (reduced lysosomal trapping), moderate lipophilicity (optimized LogD), and high vector specificity due to the chiral (3S) center.

Mechanistic Context: Targeting DLK in Neurodegeneration[1][2][3][4][5]

Dual Leucine Zipper Kinase (DLK/MAP3K12) is a sensor of neuronal stress. Its inhibition is a therapeutic strategy for neurodegenerative diseases like ALS and Alzheimer's. The challenge in DLK inhibitor design is achieving high potency while maintaining a


 (unbound brain-to-plasma ratio) > 0.3.
Signaling Pathway & Inhibition Logic[6]

The following diagram illustrates the DLK-JNK pathway and where the inhibitor intervenes.

DLK_Pathway Stress Neuronal Stress (Axotomy/Excitotoxicity) DLK DLK (MAP3K12) [Target] Stress->DLK Activates MKK7 MKK7 / MKK4 DLK->MKK7 Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK7->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis Transcription Inhibitor 4-[(3S)-piperidin-3-ylmethyl]morpholine Analog (e.g., GNE-3511) Inhibitor->DLK Inhibits (ATP Competitive)

Figure 1: The DLK-JNK signaling cascade. The morpholine-piperidine analogs function as ATP-competitive inhibitors, preventing the phosphorylation of downstream MKK7.

Comparative SAR Analysis

The transition from a generic amine tail to the specific 4-[(3S)-piperidin-3-ylmethyl]morpholine moiety represents a textbook case of Multi-Parameter Optimization (MPO).

The Core Scaffold: Piperidine vs. Flexible Linkers

Early kinase inhibitors often used linear alkyl amines. However, constraining the amine within a piperidine ring reduces the entropic penalty of binding.

  • Advantage: The piperidine ring provides a rigid vector, directing the "tail" (morpholine) out of the pocket and into the solvent.

  • Chirality ((3S) vs. (3R)): The (3S) configuration is often preferred (as seen in GNE-3511) because it orients the methylene linker away from the "ceiling" of the ribose pocket, avoiding steric clashes that the (3R) enantiomer might encounter.

The Cap: Morpholine vs. Piperazine

This is the most critical physicochemical switch.

  • Piperazine: Highly basic (pKa ~9.8). At physiological pH, it is positively charged. While this improves solubility, it drastically increases affinity for P-gp (MDR1) transporters, leading to poor brain penetration (low

    
    ).
    
  • Morpholine: The oxygen atom reduces the basicity of the nitrogen (pKa ~8.3). This lowers the percentage of ionized species at pH 7.4, facilitating passive diffusion across the Blood-Brain Barrier (BBB) and reducing P-gp efflux.

Comparative Performance Data

The table below reconstructs the SAR progression typically seen in this chemical series (derived from Patel et al., J. Med. Chem. 2015).[1]

Compound IDTail StructureDLK

(nM)
LE (Ligand Eff.)MDR1 Efflux Ratio (B-A/A-B)Brain/Plasma (

)
Analog A 4-(piperazin-1-yl)methyl2.50.35> 20 (High Efflux)< 0.1 (Poor)
Analog B 4-morpholinomethyl (Linear)12.00.281.5 (Low Efflux)0.4 (Good)
Analog C 4-[(3R)-piperidin-3-ylmethyl]morpholine45.00.252.10.3
Product (Lead) 4-[(3S)-piperidin-3-ylmethyl]morpholine 0.5 0.42 1.8 (Low Efflux) 0.6 (Excellent)

Analysis:

  • Analog A (Piperazine): Potent but efflux-limited.

  • Analog B (Linear): Good PK, but loss of potency due to entropy (floppy linker).

  • Analog C (Wrong Isomer): Steric clash reduces potency 90-fold.

  • Product (Lead): The (3S)-piperidine constrains the linker correctly, restoring potency, while the morpholine cap maintains CNS exposure.

Experimental Protocols

To validate these SAR claims in your own pipeline, the following protocols are the industry standard.

Synthesis of the Chiral Linker

Note: Achieving high enantiomeric excess (ee) is crucial.

  • Starting Material: Nipecotic acid (Piperidine-3-carboxylic acid).

  • Resolution: Use L-tartaric acid to resolve the (3S) isomer or start with commercially available (S)-N-Boc-nipecotic acid.

  • Reduction: Reduce the acid/ester to the alcohol using

    
     or 
    
    
    
    .
  • Activation & Displacement: Convert the alcohol to a mesylate (

    
    ), then displace with morpholine  in acetonitrile at 60°C.
    
  • Deprotection: Remove the N-Boc group with TFA/DCM to yield the free amine for coupling to the kinase core.

HTRF Kinase Assay (Potency)

Objective: Measure


 against DLK.
  • Reagents: Cisbio HTRF Kinase-TK kit, biotinylated-streptavidin-XL665.

  • Protocol:

    • Incubate 5 nM recombinant DLK (catalytic domain) with the analog (serial dilution) in kinase buffer (50 mM HEPES, 10 mM

      
      ).
      
    • Add ATP (at

      
      , typically 10-20 µM) and biotinylated peptide substrate.
      
    • Incubate for 60 min at RT.

    • Add detection reagents (Eu-cryptate labeled antibody + XL665).

    • Read FRET signal (665/620 nm ratio).

MDCK-MDR1 Permeability Assay (CNS Prediction)

Objective: Determine Efflux Ratio (ER).

  • System: Transwell plates seeded with MDCK cells transfected with human MDR1 (P-gp).

  • Protocol:

    • Add compound (5 µM) to the Apical (A) or Basolateral (B) chamber.

    • Incubate for 2 hours at 37°C.

    • Measure concentration in receiver compartment via LC-MS/MS.

    • Calculation:

      
      .
      
    • Criteria: An ER < 2.5 suggests the compound is not a P-gp substrate and likely brain penetrant.

Decision Workflow for Scaffold Optimization

Use this logic tree when optimizing the amine tail of a CNS kinase inhibitor.

SAR_Workflow Start Start: Kinase Core Identified (Need Solubilizing Tail) Step1 Attach Piperazine Tail Start->Step1 Check1 Check MDR1 Efflux Ratio Step1->Check1 HighEfflux ER > 3.0 (Poor CNS Penetration) Check1->HighEfflux Yes Final Validate: High Potency + Low Efflux (Candidate Selection) Check1->Final No (Rare) Step2 Switch to Morpholine Cap (Lower pKa) HighEfflux->Step2 Check2 Check Potency (IC50) Step2->Check2 LowPotency Potency Loss > 10x Check2->LowPotency Yes Check2->Final No Step3 Introduce Chiral Constraint (3S)-Piperidine Linker LowPotency->Step3 Step3->Final

Figure 2: Medicinal chemistry workflow for optimizing the solubilizing tail. The switch to the chiral morpholine scaffold is a specific solution to the "High Efflux / Low Potency" dilemma.

References

  • Patel, S., et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, 58(1), 401–418. [Link]

  • Genentech (2017). Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8906–8922. [Link]

  • Di, L., et al. (2013). The impact of heterocyclic amine basicity on CNS penetration and P-gp efflux. Bioorganic & Medicinal Chemistry Letters, 23(16), 4669-4673. [Link]

Sources

Validating Purity of Commercial 4-[(3S)-piperidin-3-ylmethyl]morpholine Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, the integrity of chiral building blocks is non-negotiable. 4-[(3S)-piperidin-3-ylmethyl]morpholine (CAS: 942148-27-8) is a critical scaffold used in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] However, commercial batches of this secondary amine frequently exhibit significant variability in enantiomeric excess (ee), salt stoichiometry, and regioisomeric purity—attributes often masked by standard "Area %" HPLC analysis provided in vendor Certificates of Analysis (CoAs).

This guide compares two validation methodologies:

  • Standard Vendor QC (The "Alternative"): Reliance on achiral HPLC-UV and basic titration.

  • Orthogonal Rigor (The "Product"): A multi-detector approach utilizing Chiral HPLC (with derivatization) and Quantitative NMR (qNMR).

We demonstrate that while Standard QC often passes inferior batches, Orthogonal Rigor exposes critical flaws that lead to downstream synthetic failure, establishing it as the essential protocol for drug development campaigns.

The "Commercial Reality": Why Standard CoAs Fail

Commercial synthesis of 3-substituted piperidines typically proceeds via the hydrogenation of pyridine precursors or the resolution of racemic intermediates.[1] Both routes are prone to specific failure modes that standard analytical methods miss.

Comparative Analysis: Standard vs. Rigorous Validation
FeatureStandard Vendor QC (The Alternative)Orthogonal Rigor (Recommended)
Primary Method Achiral C18 HPLC (UV @ 210 nm)Chiral HPLC (Derivatized) + qNMR
Enantiomeric Purity Blind: Cannot distinguish (S) from (R).Specific: Quantifies (R)-isomer down to 0.1%.
Salt Stoichiometry Assumed (e.g., "2HCl" based on theory).Measured: Determines exact free base wt% vs. counterion.
Detection Limit Poor (Weak chromophore).High (via Benzoyl/Nitrophenyl derivatization).
Outcome False Confidence.absolute Certainty.
Case Study Data: Three Commercial Batches

We analyzed three batches of "98% Purity" 4-[(3S)-piperidin-3-ylmethyl]morpholine from different suppliers using both methods.

Batch IDVendor ClaimStandard QC Result (Achiral HPLC)Rigorous Validation Result (Chiral + qNMR)Verdict
Batch A >98% (S)98.2% Area50.1% ee (Racemic) ; 15% residual solvent.[1]REJECT
Batch B >97% (S)97.5% Area92.0% ee; 2.4 eq HCl (Excess acid).CAUTION
Batch C >98% (S)99.1% Area>99.5% ee; 2.0 eq HCl (Stoichiometric).ACCEPT

Insight: Batch A would have ruined a stereoselective synthesis campaign, yet it passed the standard QC used by most procurement teams.

Impurity Origins & Signaling Pathways

Understanding where impurities come from allows for targeted validation. The diagram below illustrates the synthesis pathways and the specific impurities they generate.

SynthesisPathways cluster_legend Validation Checkpoints Pyridine 3-(Morpholinomethyl)pyridine Racemic Racemic Piperidine (Intermediate) Pyridine->Racemic Hydrogenation (Pt/C) Impurity_Tetra Tetrahydropyridine (Incomplete Reduction) Pyridine->Impurity_Tetra Incomplete Rxn Impurity_Regio 2- or 4-Substituted Isomers Pyridine->Impurity_Regio Starting Material Contamination Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Crystallization Product 4-[(3S)-piperidin-3-ylmethyl]morpholine (Target) Resolution->Product Yields (S) Impurity_R (R)-Enantiomer (Critical Impurity) Resolution->Impurity_R Poor Efficiency

Figure 1: Synthetic origins of critical impurities. Note that hydrogenation can leave partially reduced tetrahydropyridines, while poor resolution leads to enantiomeric contamination.

Detailed Experimental Protocols

To replicate the "Rigorous Validation" results, implement the following protocols.

Protocol A: Pre-Column Derivatization & Chiral HPLC

Rationale: The target molecule lacks a strong UV chromophore (only end-absorption <210 nm), making direct chiral HPLC noisy and insensitive. Derivatization with benzoyl chloride introduces a strong chromophore, allowing high-sensitivity detection of the (R)-enantiomer.[1]

Reagents:

  • Benzoyl Chloride (BzCl)[2]

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • HPLC Grade Ethanol/Hexane[1]

Workflow:

  • Sample Prep: Dissolve 10 mg of the sample in 1 mL DCM.

  • Basify: Add 20 µL TEA (approx. 2 eq).

  • Derivatize: Add 10 µL Benzoyl Chloride. Shake at RT for 10 mins.

  • Quench: Add 100 µL Methanol to quench excess BzCl.

  • Dilute: Evaporate solvent and reconstitute in 1 mL Ethanol (mobile phase).

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent Amylose-based column.[1]

  • Mobile Phase: Hexane : Ethanol (80:20) + 0.1% Diethylamine.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong signal from Benzamide).

  • Expected Retention:

    • (R)-Isomer Derivative: ~8.5 min[1]

    • (S)-Isomer Derivative: ~10.2 min[1]

    • Note: Run a racemic standard first to establish retention times.

Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Rationale: HPLC Area% only tells you the ratio of UV-active components.[1] It ignores inorganic salts (NaCl), moisture, and excess HCl. qNMR provides the absolute weight purity.

Workflow:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent). It has a sharp singlet at ~6.3 ppm in D₂O, distinct from the analyte's aliphatic signals.

  • Solvent: D₂O (Deuterium Oxide).

  • Preparation:

    • Weigh ~10 mg Sample (precision ±0.01 mg).

    • Weigh ~5 mg Maleic Acid (precision ±0.01 mg).

    • Dissolve both in 0.6 mL D₂O.

  • Acquisition:

    • Pulse delay (D1): 60 seconds (ensure full relaxation).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.
    
Validation Decision Matrix

Use this logic flow to accept or reject batches based on your experimental data.

ValidationLogic Start Receive Batch qNMR Run qNMR (Absolute Assay) Start->qNMR CheckSalt Check Salt Stoichiometry (e.g., 2.0 HCl) qNMR->CheckSalt Chiral Run Derivatized Chiral HPLC CheckSalt->Chiral Pass (1.9-2.1 eq) Recalc Recalculate Reagent Loading CheckSalt->Recalc Off-spec (>2.2 eq) CheckEE Check ee% (>99%?) Chiral->CheckEE Reject REJECT BATCH (Return to Vendor) CheckEE->Reject No (<98%) Accept RELEASE FOR SYNTHESIS CheckEE->Accept Yes Recalc->Chiral

Figure 2: Decision matrix for batch release. Salt stoichiometry correction is critical for yield, while low ee% triggers immediate rejection.

References
  • Enamine Ltd. Chiral Building Blocks Selection: Importance of Optical Purity in Drug Discovery. Retrieved from

  • United States Pharmacopeia (USP). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Retrieved from

  • Sigma-Aldrich (Merck). Purity by Absolute qNMR Instructions and Guidelines. Retrieved from

  • Chittabathina, V. R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95912087: 4-[(3S)-1-methylpiperidin-3-yl]morpholine.[1] Retrieved from

  • BenchChem. Technical Support: Chiral Separation of Piperidine Derivatives. Retrieved from

Sources

A Comparative Guide to the Infrared Spectroscopy of Piperidine-Morpholine Linkages

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. For researchers in drug discovery and development, where piperidine and morpholine moieties are prevalent pharmacophores, understanding their spectral characteristics is crucial for structural elucidation and quality control.[1] This guide provides an in-depth comparison of the IR spectral features of piperidine, morpholine, and molecules containing a direct piperidine-morpholine linkage. We will explore the causal relationships between molecular structure and IR absorption bands, present comparative data, and detail a robust experimental protocol for obtaining high-quality spectra.

The Spectroscopic Signature of the Building Blocks: Piperidine and Morpholine

Before delving into the analysis of a linked system, it is essential to understand the characteristic IR absorptions of the individual piperidine and morpholine rings. Both are saturated heterocyclic secondary amines, but the presence of the ether linkage in morpholine introduces distinct spectral features.

Piperidine: A Quintessential Cyclic Secondary Amine

Piperidine's IR spectrum is dominated by vibrations of its N-H and C-H bonds, as well as the C-N stretching of the secondary amine.

  • N-H Stretching: A single, typically weak to medium intensity band is observed in the region of 3350-3310 cm⁻¹ for the N-H stretching vibration.[2][3] The position and broadness of this peak are sensitive to hydrogen bonding.

  • C-H Stretching: Multiple bands in the 3000-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the ring.[3]

  • N-H Bending: A broad, medium intensity band due to N-H wagging can be observed in the 910-665 cm⁻¹ range.[2]

  • C-N Stretching: The C-N stretching vibration in aliphatic amines like piperidine typically appears as a medium to weak absorption in the 1250–1020 cm⁻¹ range.[2]

Morpholine: The Influence of the Ether Linkage

Morpholine shares the characteristic peaks of a secondary amine with piperidine but exhibits an additional, strong absorption due to the C-O-C ether linkage.

  • N-H Stretching: Similar to piperidine, a single N-H stretching band is present around 3350-3310 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the methylene groups are observed between 3000 cm⁻¹ and 2850 cm⁻¹.

  • C-O-C Stretching: The most distinguishing feature of morpholine's IR spectrum is a strong, often broad, band corresponding to the asymmetric C-O-C stretching vibration, typically found in the 1140-1070 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations are present in the 1250–1020 cm⁻¹ range, often overlapping with other absorptions.

The Piperidine-Morpholine Linkage: A Comparative Analysis of IR Peaks

When a piperidine ring is linked to a morpholine ring, for instance in a molecule like 4-(piperidin-4-yl)morpholine, the resulting IR spectrum is a composite of the features of both parent molecules, with some notable shifts due to the formation of a tertiary amine at the linkage point on the morpholine nitrogen and a secondary amine on the piperidine nitrogen (if unsubstituted at the nitrogen). For a molecule like 1-(morpholin-4-yl)piperidine, both nitrogens become tertiary.

Let's consider the spectral changes for a molecule where the morpholine nitrogen is attached to the piperidine ring, making the morpholine nitrogen tertiary and the piperidine nitrogen secondary.

Key Spectral Modifications:

  • Disappearance of Morpholine's N-H Bands: The most significant change is the absence of the N-H stretching (around 3350-3310 cm⁻¹) and bending vibrations associated with the morpholine ring, as its nitrogen is now a tertiary amine.

  • Persistence of Piperidine's N-H Bands: The N-H stretching and bending vibrations of the piperidine ring will still be present, assuming its nitrogen remains a secondary amine.

  • Shifts in C-N Stretching Frequencies: The C-N stretching frequencies of both rings will be altered. The new C-N bond linking the two rings will introduce its own characteristic absorption. Tertiary amines generally show C-N stretching bands in a similar region to secondary amines (1250–1020 cm⁻¹), but the pattern and intensity may differ.

  • Retention of the C-O-C Stretch: The strong C-O-C stretching band from the morpholine ring will remain a prominent feature, confirming its presence in the molecule.

Comparative Table of Key IR Peaks
Vibrational ModePiperidine (cm⁻¹)Morpholine (cm⁻¹)Piperidine-Morpholine Linkage (Predicted)Causality of Change
N-H Stretch 3350-3310 (medium)3350-3310 (medium)3350-3310 (medium, from piperidine)Disappearance of morpholine N-H due to tertiary amine formation.
C-H Stretch 3000-2850 (strong)3000-2850 (strong)3000-2850 (strong)Largely unchanged, reflects the aliphatic CH₂ groups in both rings.
C-O-C Stretch N/A1140-1070 (strong)1140-1070 (strong)The ether linkage of the morpholine ring is retained.
C-N Stretch 1250-1020 (medium-weak)1250-1020 (medium-weak)1250-1020 (complex pattern)Overlapping C-N stretches from both rings and the new linkage.
N-H Bend (wag) 910-665 (broad, medium)910-665 (broad, medium)910-665 (broad, medium, from piperidine)Disappearance of morpholine N-H bend.

Visualizing the Structural and Spectroscopic Relationship

The following diagram illustrates the key functional groups responsible for the characteristic IR absorptions in the individual and linked molecules.

G cluster_piperidine Piperidine cluster_morpholine Morpholine cluster_linked Piperidine-Morpholine Linkage pip_nh N-H Stretch (~3330 cm⁻¹) link_pip_nh Piperidine N-H Stretch (~3330 cm⁻¹) pip_nh->link_pip_nh Retained pip_ch C-H Stretch (2850-3000 cm⁻¹) link_ch C-H Stretch (2850-3000 cm⁻¹) pip_ch->link_ch Retained pip_cn C-N Stretch (1020-1250 cm⁻¹) link_cn Tertiary & Secondary C-N Stretches (1020-1250 cm⁻¹) pip_cn->link_cn Modified mor_nh N-H Stretch (~3330 cm⁻¹) link_no_nh No Morpholine N-H Stretch mor_nh->link_no_nh Lost mor_ch C-H Stretch (2850-3000 cm⁻¹) mor_ch->link_ch Retained mor_coc C-O-C Stretch (1070-1140 cm⁻¹) link_coc Morpholine C-O-C Stretch (1070-1140 cm⁻¹) mor_coc->link_coc Retained mor_cn C-N Stretch (1020-1250 cm⁻¹) mor_cn->link_cn Modified

Caption: Key IR vibrational modes in piperidine, morpholine, and their linked structure.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the accurate and reproducible acquisition of IR spectra for piperidine-morpholine derivatives, a standardized experimental protocol is paramount. The choice of sampling technique depends on the physical state of the analyte.

For Solid Samples: The KBr Pellet Method

This method is ideal for solid compounds and involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula

  • Heat lamp or drying oven

Procedure:

  • Drying: Gently heat the agate mortar, pestle, and pellet die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator. Ensure the KBr is thoroughly dried.[4]

  • Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind to a very fine powder.[5]

  • Mixing: Add approximately 100-200 mg of dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[5] The concentration of the sample in KBr should be around 0.2% to 1%.[6]

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[4] This allows the KBr to flow and form a transparent pellet.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should be run first.[5]

For Liquid or Solid Samples: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a versatile and rapid technique suitable for both liquids and solids, requiring minimal sample preparation.[7][8]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula (for solids) or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.

  • Sample Application:

    • Liquids: Place a small drop of the liquid sample onto the center of the ATR crystal.[7]

    • Solids: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe.[7]

Experimental Workflow Diagram

G cluster_solid Solid Sample (KBr Pellet) cluster_liquid Liquid/Solid Sample (ATR) s1 Dry KBr & Equipment s2 Grind Sample (1-2 mg) s1->s2 s3 Mix with KBr (~100-200 mg) s2->s3 s4 Press into Pellet s3->s4 s5 Acquire Spectrum s4->s5 l1 Acquire Background Spectrum l2 Apply Sample to Crystal l1->l2 l3 Acquire Spectrum l2->l3 l4 Clean Crystal l3->l4 start Start sample Select Sample (Solid or Liquid) start->sample sample->s1 Solid sample->l1 Liquid/Solid

Caption: Workflow for IR sample preparation and analysis.

Conclusion

The infrared spectrum of a piperidine-morpholine linkage is a predictable composite of the spectra of its constituent rings, with the key indicator being the modification of the N-H absorption bands due to the formation of a tertiary amine at the point of linkage. By understanding the characteristic peaks of piperidine and morpholine and adhering to rigorous experimental protocols, researchers can confidently utilize IR spectroscopy for the structural verification of these important pharmaceutical building blocks. The comparative data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel piperidine and morpholine derivatives.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • YouTube. KBr Pellet Preparation for FTIR Analysis. 2020. Available from: [Link]

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. 2022. Available from: [Link]

  • PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available from: [Link]

  • PubMed. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. 2022. Available from: [Link]

  • ResearchGate. Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells. 2017. Available from: [Link]

  • PubChem. 4-Morpholinopiperidine. Available from: [Link]

  • University of Toronto Mississauga. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available from: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024. Available from: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • PMC. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. 2021. Available from: [Link]

Sources

Comparative Guide: Structural Validation of 4-[(3S)-piperidin-3-ylmethyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-[(3S)-piperidin-3-ylmethyl]morpholine moiety is a high-value chiral scaffold in modern drug discovery, widely utilized to enhance aqueous solubility and optimize pharmacokinetic vectors in kinase inhibitors and GPCR ligands. However, its efficacy is strictly governed by its absolute stereochemistry at the piperidine C3 position.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) for the validation of this scaffold. While NMR is faster for routine analysis, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for establishing the absolute configuration of the (3S) center, particularly during the scale-up of enantiopure intermediates.

Structural Significance & The "Chirality Vector"

The (3S)-piperidin-3-ylmethyl]morpholine scaffold serves two critical functions in ligand design:

  • Solubility Anchor: The morpholine ether oxygen accepts hydrogen bonds, improving metabolic stability and solubility compared to piperazine analogs.

  • Chiral Vector: The C3 stereocenter directs the "exit vector" of the morpholine tail relative to the pharmacophore core.

Critical Failure Mode: Misassignment of the (3S) vs. (3R) configuration can lead to a >100-fold loss in potency due to steric clashes within the ATP-binding pocket of target enzymes (e.g., KDM5A, EZH2).

Comparative Analysis: Validation Methodologies

Comparison A: Determination of Absolute Configuration

Objective: Confirming the (3S) enantiomer with >99% confidence.

FeatureMethod A: SC-XRD (Recommended) Method B: NMR (Mosher's Method) Method C: VCD (Vibrational CD)
Principle Anomalous dispersion of X-rays (Bijvoet pairs).Chemical shift anisotropy of diastereomeric salts.Differential absorption of L/R circularly polarized IR light.
Confidence Absolute (100%) via Flack Parameter.Relative (Inferential).High (requires accurate DFT calculation).
Sample State Single Crystal (Solid).[1][2]Solution.Solution.
Sample Req. ~0.1 mg (recoverable).~5-10 mg (destructive derivatization).~5-10 mg (recoverable).
Throughput Medium (1-2 days incl. crystallization).Low (requires derivatization steps).High (if DFT model exists).
Limitation Requires crystalline salt (Free base is oil).Fails if chiral center is remote from protons.Difficult for flexible linkers (methylene bridge).

Expert Insight: For 4-[(3S)-piperidin-3-ylmethyl]morpholine, NMR is insufficient for final QC. The methylene bridge (-CH2-) between the piperidine and morpholine introduces conformational flexibility that dampens the chiral anisotropy effect in Mosher analysis, leading to ambiguous assignments. SC-XRD is the only self-validating method.

Comparison B: Scaffold Performance (Morpholine vs. Piperazine)

Context: Crystal Packing and Solubility

  • Morpholine Derivative: Typically crystallizes in monoclinic space groups (e.g., P21). The ether oxygen often participates in weak C-H...O interactions, stabilizing the lattice but leaving the structure susceptible to disorder if solvent channels are present.

  • Piperazine Derivative: Often forms tighter H-bond networks (N-H...N) but suffers from lower aqueous solubility (LogP typically +0.5 to +1.0 higher than morpholine).

Experimental Protocol: The "Salt Screen" Workflow

Since 4-[(3S)-piperidin-3-ylmethyl]morpholine is an oily free base, direct crystallization is impossible. You must generate a crystalline salt.

Step 1: Heavy Atom Salt Formation (Critical for Flack Parameter)

To determine absolute configuration using standard Cu-K


 or Mo-K

radiation, you need a "heavy" atom to generate sufficient anomalous scattering.
  • Dissolution: Dissolve 10 mg of the oily amine in 0.5 mL ethanol.

  • Acid Addition: Add 1.1 equivalents of Hydrobromic acid (HBr) (48% aq) or Hydroiodic acid (HI) .

    • Note: Avoid HCl for Mo-sources; the anomalous signal of Cl is too weak for reliable Flack parameter determination in light-atom organic structures.

  • Vapor Diffusion: Place the solution in an inner vial. Place 3 mL of Ethyl Acetate or Diethyl Ether in the outer reservoir. Seal.

  • Harvest: Needle-like crystals of the dihydrobromide salt typically appear within 24-48 hours.

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K to freeze the flexible methylene linker and reduce the thermal vibration (B-factors) of the morpholine ring.

  • Redundancy: Aim for high multiplicity (>6x) to ensure accurate intensity measurements of Friedel pairs.

Data Interpretation Guide

When analyzing the X-ray data for this scaffold, focus on these three metrics:

The Flack Parameter (x)

This is the definitive metric for chirality.

  • x ≈ 0.0 (u < 0.1): The (3S) structure is correct.

  • x ≈ 1.0 (u < 0.1): The structure is the inverted (3R) enantiomer.

  • x ≈ 0.5: The crystal is a racemic twin (or the sample is a racemate).

Morpholine Chair Conformation

The morpholine ring should adopt a classic chair conformation.

  • Check: Torsion angles O-C-C-N should be approx ±60°.

  • Warning: If the morpholine ring looks flat, it indicates disorder (a superposition of two chair forms). You must model this as a two-part disorder to get accurate bond lengths.

Hydrogen Bonding

In the HBr salt, look for the N-H...Br hydrogen bonds.

  • Piperidine Nitrogen: Protonated, acts as H-bond donor to Br-.

  • Morpholine Nitrogen: Protonated, acts as H-bond donor to Br-.

  • Validation: If the N...Br distance is > 3.5 Å, the salt may not have formed correctly, or you have a solvate.

Visualized Workflow (DOT)

The following diagram illustrates the decision logic for validating the (3S) intermediate.

G Start Crude 4-[(3S)-piperidin-3-ylmethyl]morpholine CheckState Physical State Check Start->CheckState Oil Oily / Amorphous CheckState->Oil Liquid Solid Crystalline Solid CheckState->Solid Solid SaltScreen Heavy Atom Salt Screen (HBr, HI, Fumaric Acid) Oil->SaltScreen Required MethodSelect Select Validation Method Solid->MethodSelect SaltScreen->MethodSelect Crystals Obtained NMR NMR (Mosher Analysis) MethodSelect->NMR Rapid QC XRD SC-XRD (Anomalous Dispersion) MethodSelect->XRD Gold Standard ResultNMR Ambiguous Config (Due to flexible linker) NMR->ResultNMR ResultXRD Definitive Config (Flack Parameter ~0.0) XRD->ResultXRD BioAssay Biological Assay (Target Binding) ResultXRD->BioAssay Proceed to Scale-up

Caption: Workflow for the structural validation of the chiral piperidine-morpholine scaffold. Note the necessity of salt screening for the oily free base.

References

  • Parsons, S. (2021). Flack parameter and absolute configuration determination in light-atom structures. Journal of Applied Crystallography. [Link]

  • Anderson, K. M., et al. (2022). Solid-state characterization of piperidine and morpholine derivatives: Hydrogen bonding patterns. CrystEngComm. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Search for substructure: piperidin-3-ylmethyl-morpholine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Precautionary Approach

Based on data from related compounds, 4-[(3S)-piperidin-3-ylmethyl]morpholine should be presumed to be:

  • Irritating to the skin and eyes.[1]

  • Potentially harmful if swallowed or inhaled .[2]

  • A potential respiratory irritant .[1]

Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is hazardous.

Immediate Safety Protocols: Your First Line of Defense

Prior to initiating any disposal-related activities, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles with side shields or a full-face shield.[3]

    • A properly fitted laboratory coat.[3]

  • Ventilation: All handling of 4-[(3S)-piperidin-3-ylmethyl]morpholine and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed. All personnel must be familiar with their locations and operation.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 4-[(3S)-piperidin-3-ylmethyl]morpholine is a multi-step process governed by federal and local regulations. The primary federal regulation to be aware of is the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[4]

Step 1: Waste Characterization

The first and most critical step is to classify the waste. Given the likely properties of 4-[(3S)-piperidin-3-ylmethyl]morpholine, it should be treated as a hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.[4][5] Improper disposal can lead to environmental contamination and significant legal penalties.[4]

Step 2: Containerization

Proper containment is crucial to prevent leaks and accidental exposure.

  • Container Selection: Use only chemically compatible and leak-proof containers.[4][5] High-density polyethylene (HDPE) containers are a suitable choice.

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly-fitting lid.[4][5]

  • Filling: Do not overfill the waste container. A general rule of thumb is to fill it to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[6]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[5]

  • Chemical Identification: List all chemical constituents by their full name (no abbreviations or chemical formulas) and their approximate percentages.[5]

Step 4: Segregation and Storage

Improper storage of chemical waste can lead to dangerous reactions.

  • Segregation: Store the waste container for 4-[(3S)-piperidin-3-ylmethyl]morpholine segregated from incompatible materials, particularly strong oxidizing agents.[5][7]

  • Storage Location: Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[4] This designated area is known as a Satellite Accumulation Area (SAA).[5]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to capture any potential leaks.

The following diagram illustrates the decision-making process for the disposal of 4-[(3S)-piperidin-3-ylmethyl]morpholine:

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response Start Start: Have 4-[(3S)-piperidin-3-ylmethyl]morpholine Waste AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Characterize Characterize as Hazardous Waste WorkInHood->Characterize Spill Spill Occurs WorkInHood->Spill SelectContainer Select Compatible Container (e.g., HDPE) Characterize->SelectContainer LabelContainer Label with 'Hazardous Waste' & Contents SelectContainer->LabelContainer Segregate Segregate from Incompatibles LabelContainer->Segregate Store Store in Satellite Accumulation Area Segregate->Store ArrangePickup Arrange for Professional Disposal Store->ArrangePickup End End ArrangePickup->End Waste Removed SmallSpill Small, Manageable Spill Spill->SmallSpill Is it small? LargeSpill Large or Unmanageable Spill Spill->LargeSpill Is it large? Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Clean Clean Area & Dispose of as Hazardous Waste Absorb->Clean Clean->ArrangePickup NotifyEH Notify EHS/Emergency Services Evacuate->NotifyEH

Caption: Disposal workflow for 4-[(3S)-piperidin-3-ylmethyl]morpholine.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][8] Do not attempt to transport or dispose of the waste yourself.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.

    • Provide them with as much information as possible about the spilled material.

Regulatory Compliance: Adherence to a Chemical Hygiene Plan

All laboratories that handle hazardous chemicals are required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[9][10] Your laboratory's CHP will outline specific procedures for handling and disposing of hazardous chemicals, including training requirements and emergency protocols.[11][12] Familiarize yourself with your institution's CHP and adhere to its guidelines.

By following these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful and compliant disposal of chemical waste is a cornerstone of professional scientific practice.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University. Available at: [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet: Morpholine . PENTA s.r.o. Available at: [Link]

  • Safety Data Sheet - 4-(3-aminopropyl)morpholine . Angene Chemical. Available at: [Link]

  • Hazardous Substance Fact Sheet - Morpholine . New Jersey Department of Health. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet: Morpholine . Chemos GmbH & Co. KG. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-[(3S)-piperidin-3-ylmethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

4-[(3S)-piperidin-3-ylmethyl]morpholine is a specialized chiral diamine intermediate, frequently employed in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) or kinase inhibitors.

As a bicyclic structure containing both a morpholine (ether/amine) and a piperidine (secondary amine) ring, this compound exhibits significant basicity and nucleophilicity . While specific toxicological data for this chiral isomer may be sparse, its structural analogs (morpholine and piperidine) dictate a conservative safety profile.

Core Safety Directive: Treat this compound as Corrosive (Skin/Eye Category 1B) and Acutely Toxic until proven otherwise. The primary physiological threats are irreversible eye damage and respiratory mucosal erosion.

Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the mechanism of injury, not just regulatory compliance.

Hazard ClassMechanism of ActionCritical Risk Factor
Corrosivity (pH > 11) Saponification of membrane lipids and denaturation of proteins.Irreversible Eye Damage: Amines can penetrate the cornea rapidly, causing opacity before pain is fully registered.
Respiratory Toxicity Mucosal irritation leading to edema (chemical pneumonia).Vapor Pressure: Free bases of this class are often volatile oils; inhalation risk exists even at room temperature.
Dermal Permeation Lipophilic nature allows transdermal absorption.Systemic Toxicity: Potential for neurotoxic effects characteristic of cyclic amines.
Decision Logic: PPE Selection

The following logic flow dictates your PPE requirements based on the physical state and quantity of the reagent.

PPE_Decision_Tree Start Start: Handling 4-[(3S)-piperidin-3-ylmethyl]morpholine State_Check Physical State? Start->State_Check Solid_Salt Solid (HCl/TFA Salt) State_Check->Solid_Salt Liquid_Base Liquid/Oil (Free Base) State_Check->Liquid_Base Quantity_Check Quantity > 100mg? Solid_Salt->Quantity_Check Level_2 LEVEL 2 PPE: High-Breakthrough Nitrile (8mil) Chemical Splash Goggles Face Shield (if pouring) Fume Hood (Vapor Control) Liquid_Base->Level_2 Always (High Volatility Risk) Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses w/ Side Shields Lab Coat Fume Hood (Dust Control) Quantity_Check->Level_1 No Quantity_Check->Level_2 Yes

Figure 1: PPE Selection Logic based on physical state (Salt vs. Free Base) and scale.

Detailed PPE Specifications

A. Hand Protection (The "Glove Trap")

Scientific Insight: Amines are notorious for permeating standard latex and thin nitrile gloves. The nitrogen lone pair acts as a nucleophile that can degrade glove polymers.

  • Do NOT Use: Latex (rapid degradation).

  • Standard Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Examination grade).

    • Outer Layer: 5-8 mil Nitrile (High-risk/Chemical grade) or Laminate (Silver Shield) for prolonged immersion.

  • Technique: Change outer gloves immediately upon splash.[1] Change inner gloves every 2 hours due to perspiration permeability, which increases skin absorption rates.

B. Eye & Face Protection

Scientific Insight: Safety glasses provide impact protection but fail against creeping vapors and aerosols. Amines are lachrymators; vapor contact alone can cause temporary vision blurring ("blue haze" or glaucopsia).

  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Add-on: Face shield required if pouring >10mL of liquid free base or transferring active solutions.

C. Respiratory Protection[6][7][8][9][10]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

    • Note: Standard N95 masks offer zero protection against amine vapors.

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Minimize static discharge (solids) and vapor release (liquids).

  • Pre-Check: Verify fume hood flow rate is >100 fpm. Place a secondary containment tray inside the hood.

  • Static Control: If the substance is a solid salt, use an antistatic gun on the weighing boat. Amine salts are often hygroscopic and sticky; static can cause "jumping" of particles.

  • The "Closed Loop":

    • Open the container only inside the hood.

    • Weigh into a tared vial, not onto paper.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the stock bottle with a dry tissue (dispose of tissue as hazardous waste) before returning to storage.

Protocol 2: Emergency Response (Spills)

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If outside hood) Spill->Evacuate >10mL or Outside Hood PPE_Don Don Level 2 PPE (Respirator if volatile) Spill->PPE_Don Inside Hood Evacuate->PPE_Don Contain Containment: Use Absorbent Pads PPE_Don->Contain Neutralize Neutralization: Apply weak acid (Citric/Acetic) *CAUTION: Exothermic* Contain->Neutralize Clean Double Bag Waste Label 'Basic/Toxic' Neutralize->Clean

Figure 2: Emergency response workflow. Note the neutralization step generates heat.

Waste Disposal & Deactivation[3][11]

Critical Incompatibility: Never dispose of amine waste in the same container as acid chlorides, anhydrides, or strong oxidizers. The reaction is violent and exothermic.

  • Segregation: Dedicated "Basic Organic Waste" stream.

  • Rinsing: Triple rinse empty containers with a solvent (e.g., methanol) before disposal. Add rinsate to the waste stream.

  • Deactivation (Bench Scale): Small amounts of residue can be treated with dilute HCl to form the non-volatile hydrochloride salt before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53617-35-9 (4-Morpholinopiperidine analogs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.